1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-3-piperazin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-11(2,3)15-9-10(14)8-13-6-4-12-5-7-13/h10,12,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISICUIXWFCQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
Introduction
This compound (CAS No. 842955-16-2) is a bifunctional organic molecule of significant interest to the pharmaceutical and chemical research communities.[1][2][3] Structurally, it integrates a sterically hindered tert-butoxy ether, a secondary alcohol, and a piperazine ring—a common nitrogenous heterocycle in medicinal chemistry. This unique combination of functional groups makes it a valuable and versatile building block for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). The piperazine moiety, in particular, is frequently incorporated into drug candidates to modulate crucial pharmacokinetic parameters, such as solubility and bioavailability, and to serve as a scaffold for interacting with biological targets.[4][5][6] This guide provides a comprehensive overview of its chemical properties, a predictive analysis of its spectroscopic signature, detailed synthetic and analytical protocols, and an exploration of its applications in drug discovery.
Section 1: Core Chemical and Physical Properties
The molecular structure of this compound dictates its physical and chemical behavior. The bulky tert-butyl group provides steric shielding and increases lipophilicity, while the hydroxyl and piperazine groups offer sites for hydrogen bonding and impart basicity and hydrophilicity.
| Property | Value | Source |
| CAS Number | 842955-16-2 | [1][2][3] |
| Molecular Formula | C₁₁H₂₄N₂O₂ | [2][3] |
| Molecular Weight | 216.32 g/mol | [2] |
| MDL Number | MFCD01016152 | [2][3] |
| Physical State | Predicted to be a viscous liquid or low-melting solid at STP | N/A |
| Boiling Point | Estimated >250 °C (High due to hydrogen bonding and molecular weight) | N/A |
| Solubility | Predicted to be soluble in water and polar organic solvents (e.g., alcohols, THF) | N/A |
Section 2: Spectroscopic Characterization (A Predictive Analysis)
| Spectroscopy | Expected Features | Rationale |
| ¹H NMR | ~1.1-1.2 ppm (singlet, 9H): Protons of the tert-butyl group. ~2.3-2.9 ppm (multiplets, 10H): Protons of the piperazine ring and the two CH₂ groups of the propane backbone. ~3.2-3.4 ppm (multiplet, 2H): Methylene protons adjacent to the ether oxygen. ~3.7-3.9 ppm (multiplet, 1H): Methine proton of the alcohol. Broad singlet (2H): One for the O-H proton and one for the N-H proton (exchangeable with D₂O). | The tert-butyl group gives a characteristic upfield singlet. The piperazine and propane backbone protons form a complex multiplet system. The protons adjacent to electronegative oxygen atoms are shifted downfield. Hydroxyl and amine protons are typically broad and their position is solvent-dependent. |
| ¹³C NMR | ~27.5 ppm: Methyl carbons of the tert-butyl group. ~46.0 ppm: Piperazine carbons not adjacent to the substituent. ~54.0 ppm: Piperazine carbons adjacent to the substituent. ~60-70 ppm: Signals for the three carbons of the propanol backbone. ~73.5 ppm: Quaternary carbon of the tert-butyl group. | The number of signals reflects the molecular symmetry. Carbons adjacent to heteroatoms (O, N) are shifted downfield. |
| FT-IR (cm⁻¹) | 3200-3500 (broad): Overlapping O-H (alcohol) and N-H (secondary amine) stretching vibrations. 2850-3000: C-H stretching of alkyl groups. ~1100 (strong): C-O stretching of the ether linkage. | The broadness of the O-H/N-H band is a result of hydrogen bonding.[9] The strong C-O ether stretch is a highly characteristic feature for this type of molecule.[7] |
| Mass Spec (EI) | m/z 216: Molecular ion (M⁺). m/z 201: [M - CH₃]⁺. m/z 159: [M - C₄H₉]⁺ (loss of tert-butyl). m/z 57: [C₄H₉]⁺ (tert-butyl cation, often a base peak). | The molecular ion peak confirms the molecular weight. Fragmentation is expected to occur at the weakest bonds, such as the cleavage of the bulky tert-butyl group, which forms a stable carbocation. |
Section 3: Synthesis and Purification
The most logical and efficient synthesis of this compound involves the nucleophilic ring-opening of an epoxide by piperazine. This well-established reaction in organic chemistry provides a direct route to the target β-amino alcohol structure.
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An In-depth Technical Guide to 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol (CAS 842955-16-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol, a key building block in medicinal chemistry. The document details its physicochemical properties, a proposed synthetic pathway with a step-by-step protocol, and in-depth analytical characterization methods. Furthermore, it explores the potential applications of this compound in drug discovery, drawing insights from the known pharmacological activities of structurally related piperazine-propanol derivatives. This guide is intended to be a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.
Introduction: The Significance of the Piperazine-Propanol Scaffold
The piperazine ring is a ubiquitous motif in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties to drug candidates.[1] Its basic nature allows for the formation of salts, enhancing solubility and facilitating formulation. The propan-2-ol linker provides a flexible yet defined spacer, while the hydroxyl group offers a key site for hydrogen bonding interactions with biological targets. The combination of a tert-butoxy group introduces lipophilicity, which can be crucial for membrane permeability. Thus, this compound represents a versatile scaffold for the development of new drugs targeting a wide range of diseases.[2][3] Piperazine derivatives, in general, have shown a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and antihistamine effects.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 842955-16-2 | [4] |
| Molecular Formula | C₁₁H₂₄N₂O₂ | [5] |
| Molecular Weight | 216.32 g/mol | [5] |
| Appearance | Expected to be a colorless to pale yellow oil or low melting solid | General observation for similar compounds |
| Solubility | Expected to be soluble in water and common organic solvents such as methanol, ethanol, and dichloromethane | Inferred from structure |
| Boiling Point | Not reported, but expected to be >200 °C at atmospheric pressure | Inferred from structure |
| Melting Point | Not reported |
Proposed Synthesis and Mechanism
The reaction mechanism proceeds via a nucleophilic attack of one of the nitrogen atoms of the piperazine ring on the less sterically hindered terminal carbon of the epoxide ring of tert-butyl glycidyl ether. This attack is followed by protonation of the resulting alkoxide to yield the final product. The use of an excess of piperazine is crucial to minimize the formation of the di-substituted by-product.
A detailed, step-by-step experimental protocol based on this proposed route is provided below. This protocol is designed to be a self-validating system, with in-process checks and purification steps to ensure the integrity of the final compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperazine (anhydrous)
-
tert-Butyl glycidyl ether
-
Ethanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (5.0 equivalents) in anhydrous ethanol.
-
Addition of Electrophile: To the stirred solution, add tert-butyl glycidyl ether (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted piperazine hydrochloride that may have formed.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate/methanol as the eluent, to afford the pure this compound.
Potential Side Products
The primary potential side product in this reaction is the 1,4-bis(3-tert-butoxy-2-hydroxypropyl)piperazine, formed by the reaction of both nitrogen atoms of piperazine with two molecules of tert-butyl glycidyl ether. Using a large excess of piperazine helps to minimize the formation of this di-substituted product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended for the comprehensive analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the tert-butyl group (a singlet around 1.2 ppm), the protons of the piperazine ring (multiplets in the region of 2.4-2.9 ppm), the methylene protons adjacent to the ether and piperazine moieties, and the methine proton of the propan-2-ol backbone. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments within the molecule. Distinct signals are expected for the carbons of the tert-butyl group, the piperazine ring, and the propan-2-ol backbone.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, Electrospray Ionization (ESI) is a suitable technique. The expected [M+H]⁺ ion would be at m/z 217.19.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include a broad O-H stretch for the alcohol group (around 3400 cm⁻¹), C-H stretches for the alkyl groups (around 2850-2950 cm⁻¹), and C-O stretches for the ether and alcohol functionalities (in the 1050-1150 cm⁻¹ region).
Potential Applications in Drug Discovery
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The presence of a secondary amine in the piperazine ring provides a convenient handle for further functionalization, allowing for the creation of a diverse library of compounds for biological screening.
Structurally related piperazine-propanol derivatives have demonstrated a range of pharmacological activities. For instance, certain derivatives have been investigated as antifungal agents that target the fungal cell wall.[4] Others have been explored for their antibacterial properties, with some showing efficacy against plant bacterial pathogens by disrupting the bacterial cell membrane.[9][10]
The structural motifs present in this compound are also found in compounds targeting the central nervous system, suggesting potential applications in the development of antipsychotic, antidepressant, or anxiolytic agents.[2] The versatility of the piperazine scaffold allows for the fine-tuning of activity towards specific receptors or enzymes.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and key analytical characterization methods. The exploration of its potential applications, based on the known activities of related compounds, highlights the significant opportunities this scaffold presents for the development of new and effective therapeutic agents. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully unlock the therapeutic potential of this promising chemical entity.
References
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC. Available at: [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). ResearchGate. Available at: [Link]
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Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. (2005). Biological & Pharmaceutical Bulletin. Available at: [Link]
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Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. (n.d.). NIH. Available at: [Link]
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Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Ayurlog: National Journal of Research in Ayurved Science. Available at: [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Available at: [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2022). ResearchGate. Available at: [Link]
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Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. Available at: [Link]
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Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. (n.d.). PMC. Available at: [Link]
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Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). NIH. Available at: [Link]
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The Chemistry of TBGE: Unpacking Tert-Butyl Glycidyl Ether's Reactivity. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Design, synthesis, and evaluation of novel 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives targeting the bacterial membrane. (n.d.). Journal of the Brazilian Chemical Society. Available at: [Link]
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The medicinal chemistry of piperazines: A review. (2022). PubMed. Available at: [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Available at: [Link]
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Discovery of novel 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives as new membrane-targeting antibacterial agents. (2023). ResearchGate. Available at: [Link]
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Zwitterionic ring expansion polymerization of tert-butyl glycidyl ether with B(C6F5)3 towards the generation of cyclic chains. (2023). ADDI. Available at: [Link]
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Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015). CSB and SJU Digital Commons. Available at: [Link]
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Zwitterionic ring expansion polymerization of tert-butyl glycidyl ether with B(C6F5)3 towards the generation of cyclic chains. (2023). ResearchGate. Available at: [Link]
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Discovery of novel 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives as new membrane-targeting antibacterial agents. (2023). Arabian Journal of Chemistry. Available at: [Link]
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β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
n-Butyl glycidyl ether. (n.d.). Wikipedia. Available at: [Link]
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Analytical workflow for the characterization of the target compound.
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An In-depth Technical Guide to the Molecular Structure and Synthesis of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol is a fascinating molecule that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure combines a sterically hindered tert-butoxy group, a secondary alcohol, and a piperazine moiety. The piperazine ring, a common pharmacophore, is present in numerous approved drugs, where it often contributes to improved pharmacokinetic properties and target engagement.[1][2][3] The propan-2-ol backbone provides a chiral center and a hydroxyl group, which can participate in hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of the molecular structure, a proposed synthetic pathway with detailed experimental protocols, and methods for its characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 842955-16-2 | [4][5] |
| Molecular Formula | C₁₁H₂₄N₂O₂ | [5] |
| Molecular Weight | 216.33 g/mol | [5] |
| IUPAC Name | 1-(tert-butoxy)-3-(piperazin-1-yl)propan-2-ol | [4] |
| Appearance | Predicted: Colorless to pale yellow oil or low melting solid | - |
| Boiling Point | Predicted: >250 °C | - |
| Solubility | Predicted: Soluble in water and polar organic solvents | - |
Proposed Synthesis and Mechanistic Insights
The synthesis of this compound can be efficiently achieved through a two-step process involving the nucleophilic ring-opening of an epoxide followed by the deprotection of a protecting group. This strategy is designed to ensure the mono-alkylation of the piperazine ring and prevent the formation of undesired bis-alkylated byproducts.
The key starting materials for this synthesis are tert-butyl glycidyl ether and N-Boc-piperazine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[6][7]
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of tert-Butyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate
The first step involves the nucleophilic attack of the secondary amine of N-Boc-piperazine on the less sterically hindered carbon of the epoxide ring of tert-butyl glycidyl ether.[8] This reaction is typically carried out in a protic solvent, such as ethanol or isopropanol, which facilitates the ring-opening by protonating the epoxide oxygen, making it a better leaving group.
Experimental Protocol:
-
To a solution of N-Boc-piperazine (1.2 equivalents) in anhydrous isopropanol, add tert-butyl glycidyl ether (1.0 equivalent) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the N-Boc protected intermediate as a colorless oil.
Step 2: Synthesis of this compound (Boc Deprotection)
The final step is the removal of the Boc protecting group to yield the target compound. This is achieved under acidic conditions, which selectively cleave the tert-butoxycarbonyl group.[9][10][11] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for this transformation.
Experimental Protocol:
-
Dissolve the purified tert-butyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate from Step 1 in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (TFA) (3-5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound. Further purification, if necessary, can be performed by vacuum distillation or column chromatography.
Structural Elucidation and Characterization
The definitive identification and confirmation of the molecular structure of this compound require a combination of spectroscopic techniques. The following section outlines the expected analytical data based on the proposed structure.
Caption: Analytical workflow for the structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.2 ppm), the protons of the piperazine ring (multiplets in the region of 2.4-3.0 ppm), and the protons of the propan-2-ol backbone. The methine proton of the alcohol group should appear as a multiplet around 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbons of the piperazine ring, and the three carbons of the propan-2-ol chain, including the carbon bearing the hydroxyl group (expected around 65-70 ppm).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule. The mass spectrum should exhibit a prominent molecular ion peak [M+H]⁺ at m/z 217.19.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key absorption bands are expected for the O-H stretch of the alcohol (a broad band around 3300-3500 cm⁻¹), the C-H stretches of the alkyl groups (around 2850-2950 cm⁻¹), and the C-O stretch of the ether and alcohol (in the region of 1050-1150 cm⁻¹).
Applications in Drug Discovery and Development
While specific biological activities for this compound have not been extensively reported in the public domain, its structural motifs suggest significant potential in medicinal chemistry. The piperazine moiety is a privileged scaffold in drug design, known to improve aqueous solubility and act as a versatile linker.[1][3] The secondary alcohol and the tert-butoxy group can be further functionalized to explore structure-activity relationships (SAR) and optimize binding to biological targets. This compound can serve as a valuable intermediate for the synthesis of more complex molecules with potential applications as receptor antagonists, enzyme inhibitors, or CNS-active agents.[12]
Safety and Handling
This compound is classified as an irritant.[5] It may cause skin and serious eye irritation.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure, a robust and logical synthetic strategy, and the analytical methods required for the characterization of this compound. The proposed two-step synthesis, utilizing a Boc-protected piperazine intermediate, offers a controlled and efficient route to this valuable building block. While further research is needed to fully elucidate its pharmacological profile, the unique combination of functional groups within its structure makes it a compound of significant interest for the development of novel therapeutic agents.
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Spectroscopic data for 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS No. 842955-16-2), a molecule of interest for researchers and professionals in drug development.[1][2] The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[3][4] A thorough spectroscopic characterization is fundamental for structural verification, purity assessment, and quality control in the synthesis and application of this and related compounds.
This document moves beyond a simple data listing, offering a predictive analysis grounded in the principles of spectroscopic interpretation and data from structurally related compounds. We will dissect the molecule's constituent parts—the tert-butoxy group, the propan-2-ol backbone, and the piperazine ring—to forecast the spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure and Key Functional Groups
To logically predict the spectroscopic output, we must first understand the chemical environment of each atom within this compound. The structure contains several key features that will give rise to distinct spectroscopic signals.
Molecular Formula: C₁₁H₂₄N₂O₂[5] Molecular Weight: 216.33 g/mol [5]
Diagram: Annotated Molecular Structure
Caption: Annotated structure of this compound for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[6] For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Expertise & Experience: Choosing the Right Conditions
The choice of a deuterated solvent is critical. A solvent like chloroform-d (CDCl₃) is a common starting point. However, the presence of two amine nitrogens and a hydroxyl group means that proton exchange could be an issue, potentially broadening the N-H and O-H signals. Using dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it forms stronger hydrogen bonds, often resulting in sharper, more easily identifiable exchangeable proton signals.[7] For this guide, we will predict shifts in CDCl₃, a common and less hygroscopic solvent, while noting the potential for signal broadening.[8]
Predicted ¹H NMR Spectrum (300 MHz, CDCl₃)
The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. Integration values will be key to confirming assignments.
| Signal Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment | Justification |
| a | 1.18 - 1.25 | Singlet (s) | 9H | -OC(CH ₃)₃ | The nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a strong singlet.[6] |
| b | 2.40 - 2.60 | Multiplet (m) | 6H | -CH ₂-N(piperazine), -CH ₂-CH(OH) | Complex overlapping signals from the two methylene groups on the piperazine ring adjacent to N1 and the methylene group attached to the propanol backbone. |
| c | 2.75 - 2.95 | Triplet (t) or Multiplet (m) | 4H | -CH ₂-NH (piperazine) | The four protons on the carbons adjacent to the secondary amine (N-H) are expected to be shifted downfield relative to the other piperazine protons.[7] |
| d | 3.30 - 3.45 | Multiplet (m) | 2H | -OCH ₂-CH(OH)- | These diastereotopic protons are adjacent to both an oxygen and a chiral center, leading to a complex multiplet.[6] |
| e | 3.80 - 3.95 | Multiplet (m) | 1H | -CH₂-CH (OH)- | The proton on the carbon bearing the hydroxyl group is deshielded by the oxygen and coupled to adjacent protons, resulting in a multiplet.[6] |
| f | ~2.0 (variable) | Broad Singlet (br s) | 2H | -OH , -NH | Exchangeable protons often appear as broad singlets; their position can vary with concentration and temperature.[9] |
Predicted ¹³C NMR Spectrum (75 MHz, CDCl₃)
The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| 27.5 | -OC(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group appear in the typical aliphatic region.[6] |
| 46.0 | -C H₂-NH (piperazine) | Carbon atoms of the piperazine ring adjacent to the secondary amine.[7] |
| 54.5 | -C H₂-N(piperazine) | Carbon atoms of the piperazine ring adjacent to the substituted nitrogen. |
| 59.0 | -CH(OH)-C H₂-N | The carbon of the propanol backbone attached to the piperazine nitrogen. |
| 65.0 | -OC H₂-CH(OH)- | The carbon adjacent to the ether oxygen is deshielded.[10] |
| 68.0 | -CH₂-C H(OH)- | The carbon bearing the hydroxyl group is significantly deshielded by the oxygen.[11] |
| 73.5 | -OC (CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded by the ether oxygen.[6] |
Experimental Protocol: NMR Analysis
Diagram: NMR Experimental Workflow
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An In-Depth Technical Guide to the Solubility Profile of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility profile of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol, a novel chemical entity with potential applications in pharmaceutical development. As a Senior Application Scientist, the following sections synthesize fundamental physicochemical principles with actionable experimental protocols, offering a robust framework for its characterization.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. A thorough understanding of a compound's solubility profile is therefore not merely a characterization step but a cornerstone of a successful drug development program. It dictates bioavailability, influences formulation strategies, and ultimately impacts therapeutic efficacy. This guide focuses on this compound, a molecule possessing structural motifs—a lipophilic tert-butoxy group and a basic piperazine ring—that suggest a complex and pH-dependent solubility behavior. A comprehensive analysis of this profile is paramount for its progression as a potential drug candidate.
Physicochemical Properties: The Molecular Blueprint for Solubility
A molecule's inherent physicochemical properties are the primary determinants of its solubility. For this compound, these parameters provide the theoretical foundation for its behavior in various solvent systems.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₂₄N₂O₂ | [1] |
| Molecular Weight | 216.33 g/mol | [1] |
| Predicted pKa | pKa₁: ~4.5 (less basic nitrogen), pKa₂: ~8.5 (more basic nitrogen) | Estimation based on piperazine's known pKa values and the electronic effects of the substituent.[2] |
| Predicted logP | ~0.8 - 1.5 | Estimation based on the contributions of the tert-butoxy, propanol, and piperazine moieties. |
Causality Behind Physicochemical Properties:
The structure of this compound is a tale of two opposing functionalities. The tert-butoxy group is sterically bulky and lipophilic, contributing to a higher logP and potentially lower aqueous solubility. Conversely, the piperazine ring contains two basic nitrogen atoms, making the molecule a di-basic compound.[2] This basicity is the key to its pH-dependent solubility. At acidic pH, one or both nitrogen atoms will be protonated, forming a more polar, charged species that is significantly more soluble in aqueous media. The propan-2-ol linker adds a degree of hydrophilicity through its hydroxyl group and provides rotational flexibility to the molecule.
Experimental Determination of Solubility: Protocols and Rationale
To empirically determine the solubility profile of this compound, two key experimental approaches are recommended: Thermodynamic (Equilibrium) Solubility and Kinetic Solubility.
Thermodynamic Solubility Determination via the Shake-Flask Method
This method is the gold standard for determining the equilibrium solubility, representing the true saturation point of a compound in a given solvent.
Experimental Protocol:
-
Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 2, 4, 6, 7.4, 8, and 10) to assess pH-dependent solubility.
-
Compound Addition: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the respective buffer. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Accurately dilute the saturated supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Data Analysis: Construct a pH-solubility profile by plotting the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.
Causality in Protocol Design:
-
Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.
-
Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a steady state.
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.
-
HPLC Quantification: Provides a sensitive and specific method for accurately measuring the concentration of the analyte in the presence of any potential impurities or excipients.
Kinetic Solubility Assessment
Kinetic solubility is a high-throughput screening method that measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is a measure of how readily a compound precipitates from a supersaturated solution.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Precipitate Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The concentration at which precipitation is first observed is the kinetic solubility.
-
Quantification (Optional): For a more quantitative assessment, the plate can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV.
Causality in Protocol Design:
-
DMSO Stock: Allows for the rapid preparation of a range of concentrations in a high-throughput format.
-
Short Incubation: Mimics the conditions of many in vitro biological assays where compounds are introduced from a DMSO stock.
-
Turbidity Measurement: Provides a quick and straightforward endpoint for identifying the onset of precipitation.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for successful implementation. The following diagram, rendered in DOT language, outlines the key steps in the thermodynamic solubility determination.
Sources
Unveiling the Pharmacological Potential of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol: A Technical Guide for Preclinical Investigation
Introduction: A Molecule of Inferred Promise
In the landscape of drug discovery, the exploration of novel chemical entities with predictable biological activity is a cornerstone of therapeutic innovation. The compound 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol, while not extensively studied, presents a compelling case for investigation based on the well-documented pharmacological profiles of its constituent chemical moieties. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of this molecule.
The structure of this compound integrates two key pharmacophores: the piperazine ring and a propan-2-ol backbone. The piperazine ring is a recognized "privileged structure" in medicinal chemistry, found in a multitude of FDA-approved drugs with activities spanning antimicrobial, anticancer, antipsychotic, and antihistaminic effects.[1] Its unique physicochemical properties often confer favorable pharmacokinetics.[2] The propan-2-ol motif is the characteristic feature of a major class of cardiovascular drugs known as beta-adrenergic antagonists, or beta-blockers.[3][4]
This guide will, therefore, focus on three primary, inferred areas of potential biological activity for this compound:
-
Beta-Adrenergic Antagonism: Leveraging the propan-2-ol structure.
-
Antimicrobial Activity: Capitalizing on the versatile piperazine core.
-
Anticancer Activity: Exploring another well-established therapeutic avenue for piperazine derivatives.
For each potential activity, this guide will delve into the underlying mechanistic rationale, provide detailed, field-proven experimental protocols for validation, and present templates for data interpretation. The synthesis of this and similar β-amino alcohols is often achieved through the ring-opening of epoxides with amines, a versatile and well-documented synthetic route.[5][6][7]
Part 1: Potential as a Beta-Adrenergic Antagonist
The structural similarity of this compound to known beta-blockers like propranolol and bupranolol strongly suggests a potential for interaction with beta-adrenergic receptors.[3][4] Beta-blockers are critical in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias.[8][9]
Mechanistic Rationale: The Beta-Adrenergic Signaling Cascade
Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate a downstream signaling cascade.[1] In the heart, stimulation of β1-adrenergic receptors leads to an increase in heart rate, contractility, and conduction velocity.[1][10] Beta-blockers competitively antagonize these receptors, thereby mitigating the effects of catecholamine stimulation.[1][10]
The canonical signaling pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][11] PKA then phosphorylates various intracellular proteins, resulting in the physiological effects.
Caption: Potential antimicrobial mechanisms of action.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the in vitro susceptibility of a microorganism to an antimicrobial agent. [12][13][14] Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of pathogenic bacteria.
Materials:
-
Test Compound: this compound
-
Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Culture Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).
-
96-well microtiter plates.
-
Spectrophotometer (for inoculum standardization).
-
Incubator.
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in MHB.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (inoculum only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
(Optional) Minimum Bactericidal Concentration (MBC) Determination: Subculture the contents of the clear wells onto MHA plates to determine the lowest concentration that kills 99.9% of the initial inoculum.
Data Presentation
| Compound | S. aureus MIC (µg/mL) [Hypothetical] | E. coli MIC (µg/mL) [Hypothetical] |
| This compound | 32 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Part 3: Potential as an Anticancer Agent
The piperazine scaffold is present in numerous anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic potential. [15][16]
Mechanistic Rationale: Induction of Apoptosis and Cell Cycle Arrest
Piperazine derivatives can induce cancer cell death through several mechanisms, including:
-
Induction of Apoptosis: Activating intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. [17][18]* Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cell proliferation. [16]* Inhibition of Signaling Pathways: Targeting key cancer-related signaling pathways such as PI3K/Akt. [17]
Caption: Potential anticancer mechanisms of action.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [19][20][21][22][23] Objective: To determine the cytotoxic effect of this compound on a cancer cell line and calculate its IC50 value.
Materials:
-
Test Compound: this compound
-
Cancer Cell Line: e.g., HeLa (cervical cancer) or MCF-7 (breast cancer).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization Solution: e.g., DMSO or acidified isopropanol.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Data Presentation
| Compound | Cell Line | IC50 (µM) [Hypothetical] |
| This compound | HeLa | 15 |
| This compound | MCF-7 | 25 |
| Doxorubicin (Control) | HeLa | 0.5 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
Conclusion
The chemical structure of this compound provides a strong rationale for its investigation as a potential therapeutic agent. By systematically applying the established protocols outlined in this guide, researchers can effectively evaluate its potential as a beta-adrenergic antagonist, an antimicrobial agent, and an anticancer compound. The insights gained from these preclinical studies will be crucial in determining the future trajectory of this promising molecule in the drug development pipeline.
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Krishna, C. R., et al. (2024). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under solvent-free conditions. Current Chemistry Letters, 13(1), 343-350. Available from: [Link]
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Dr. Oracle. (2023). What is the mechanism of action of beta (beta) blockers? Retrieved from [Link]
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Li, L., et al. (2014). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Journal of Hematology & Oncology, 7, 6. Available from: [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 136-143. Available from: [Link]
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QIAGEN. (n.d.). Cardiac β-adrenergic Signaling. Retrieved from [Link]
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Aggarwal, S., et al. (2023). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry. Available from: [Link]
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PubChem. (n.d.). Propranolol. Retrieved from [Link]
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Kumar, S., & Narasimhan, B. (2017). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 9(12), 81-93. Available from: [Link]
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Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(3), 102450. Available from: [Link]
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Xiao, R. P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research, 89(8), 651-660. Available from: [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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Al-Oqail, M. M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi journal of biological sciences, 23(2), 285–291. Available from: [Link]
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Kumar, R., et al. (2021). An insight into the therapeutic potential of piperazine-based anticancer agents. Future Medicinal Chemistry, 13(15), 1381-1406. Available from: [Link]
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Kumar, A., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 65-72. Available from: [Link]
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Singh, S., et al. (2023). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemistry & biodiversity, e202300777. Advance online publication. Available from: [Link]
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Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 193-204. Available from: [Link]
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Barnett, D. B., Rugg, E. L., & Nahorski, S. R. (1978). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. British journal of pharmacology, 62(3), 399P–400P. Available from: [Link]
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1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol starting material for synthesis
An In-depth Technical Guide to 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol: Synthesis, Properties, and Application as a Core Synthetic Intermediate
Introduction
This compound is a key bifunctional molecule that has garnered significant attention in medicinal chemistry and process development. Its structure, incorporating a protected hydroxyl group, a secondary alcohol, and a piperazine moiety, makes it a versatile and highly valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1][] The piperazine ring, a common pharmacophore, imparts desirable physicochemical properties such as improved aqueous solubility and the ability to modulate acid-base balance, which is crucial for drug bioavailability.[3]
This guide provides a detailed examination of this compound, intended for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, detail robust synthetic methodologies with an emphasis on the rationale behind experimental choices, and illustrate its critical role as a starting material in the synthesis of advanced pharmaceutical agents, most notably the antifungal drug Posaconazole.[4][5]
Physicochemical and Structural Properties
A thorough understanding of the compound's properties is foundational for its effective use in synthesis. The tert-butyl ether serves as a stable protecting group for the primary alcohol, allowing for selective reactions at the secondary alcohol and the secondary amine of the piperazine ring.
| Property | Value | Reference |
| CAS Number | 842955-16-2 | [6] |
| Molecular Formula | C₁₁H₂₄N₂O₂ | [6] |
| Molecular Weight | 216.32 g/mol | [6] |
| IUPAC Name | 1-(tert-butoxy)-3-(piperazin-1-yl)propan-2-ol | |
| SMILES Code | OC(CN1CCNCC1)COC(C)(C)C | [6] |
| Appearance | Typically an oil or low-melting solid | |
| Solubility | Soluble in various organic solvents such as alcohols, THF, and dichloromethane. | [7] |
Core Synthesis Methodology: Epoxide Ring-Opening
The most direct and industrially scalable synthesis of this compound involves the nucleophilic ring-opening of a suitable epoxide with a piperazine derivative. This approach is favored for its high regioselectivity and atom economy.
Causality and Strategic Choices in Synthesis
-
Choice of Epoxide: (R)- or (S)-tert-butyl glycidyl ether is the ideal starting material. The tert-butyl group is a robust protecting group, stable to the basic conditions of the ring-opening reaction, and prevents unwanted reactions at the primary oxygen.
-
Choice of Piperazine Synthon: While piperazine itself can be used, this risks dialkylation, where two epoxide molecules react with both nitrogen atoms of the piperazine. To ensure mono-alkylation, it is far more effective to use a mono-protected piperazine, such as tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) .[8] The Boc group is easily removed in a subsequent step under acidic conditions without affecting the tert-butyl ether.
-
Reaction Conditions: The reaction is typically conducted in a protic solvent, such as isopropanol or ethanol, which can facilitate the ring-opening by protonating the epoxide oxygen, making it more susceptible to nucleophilic attack. The reaction can be run at elevated temperatures to ensure a reasonable reaction rate.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate
-
Reactor Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-Boc-piperazine (1.0 eq.).
-
Solvent Addition: Add isopropanol as the solvent (approx. 5-10 volumes relative to N-Boc-piperazine). Stir the mixture until all solids are dissolved.
-
Reagent Addition: Add tert-butyl glycidyl ether (1.05 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 80-85 °C) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to obtain the crude product as a viscous oil. This intermediate is often of sufficient purity to be carried forward without further purification.
Step 2: Synthesis of 1-(tert-Butoxy)-3-(piperazin-1-yl-propan-2-ol)
-
Dissolution: Dissolve the crude intermediate from Step 1 in a suitable solvent such as dioxane or methanol.
-
Acidification: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated aqueous HCl) (2-3 eq.).
-
Deprotection Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The removal of the Boc group is typically rapid.
-
Monitoring: Monitor the deprotection via TLC or HPLC.
-
Isolation: Upon completion, the product can be isolated. One common method is to adjust the pH of the solution to basic (pH > 10) with an aqueous base like sodium hydroxide.[4]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the final compound with high purity.[9]
Application as a Starting Material: The Synthesis of Posaconazole
This compound is a pivotal intermediate in the synthesis of Posaconazole, a broad-spectrum triazole antifungal agent.[5] It provides the core side-chain, which is attached to the complex heterocyclic core of the drug.
Role in the Synthetic Pathway
In the convergent synthesis of Posaconazole, the title compound (Intermediate B in the diagram below) is coupled with a complex, chiral core structure (Intermediate A). The key reaction is the formation of an ether linkage.
-
Activation of the Core: The terminal hydroxyl group on Intermediate A is typically converted into a better leaving group, often a sulfonate ester (e.g., mesylate or tosylate), by reacting it with an appropriate sulfonyl chloride in the presence of a base.
-
Nucleophilic Substitution: The secondary alcohol of this compound is deprotonated with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide. This alkoxide then displaces the sulfonate leaving group on the activated core (Intermediate A') in a classic Williamson ether synthesis.
-
Final Steps: Subsequent steps would involve modifications to the piperazine nitrogen and other functional groups to complete the synthesis of the final Posaconazole molecule.
Logical Flow of Posaconazole Side-Chain Installation
Caption: Integration of the starting material into Posaconazole.
Conclusion
This compound stands out as a strategically designed synthetic intermediate. The orthogonal protecting groups (tert-butyl ether and the potential for N-Boc on the piperazine) allow for precise, regioselective transformations, which is a hallmark of efficient and scalable chemical synthesis. The protocols and strategic insights discussed in this guide underscore its importance and provide a robust framework for its synthesis and application. For researchers in pharmaceutical development, mastering the handling and reactivity of this building block opens a direct and reliable route to a class of complex and therapeutically vital molecules.
References
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- Smolecule. (2023). 1-Tert-butoxy-2-propanol | 57018-52-7.
- BLDpharm. (n.d.). 1-(tert-Butoxy)-3-(piperazin-1-yl)propan-2-ol | 842955-16-2.
- Google Patents. (n.d.). WO2009141837A2 - Process for preparing posaconazole and intermediates thereof.
- Google Patents. (n.d.). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
- PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Google Patents. (n.d.). CN102643194B - Preparation method of posaconazole intermediate.
- Russo, F., Ferri, N., Cateni, F., & Zampieri, D. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825.
- BOC Sciences. (n.d.). API Synthesis Intermediates & Raw Materials.
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The Discovery and Development of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol Derivatives as β-Adrenoceptor Antagonists: A Technical Guide
Introduction: The Therapeutic Significance of β-Adrenoceptor Blockade and the Promise of Piperazinylpropanolamine Scaffolds
β-Adrenoceptor antagonists, commonly known as beta-blockers, represent a cornerstone in the management of cardiovascular diseases. Their therapeutic efficacy stems from their ability to competitively inhibit the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors, thereby modulating the sympathetic nervous system's influence on cardiac function and vascular tone. The piperazine moiety is a prevalent scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[1] The incorporation of a piperazine ring into a propanolamine backbone, a classic pharmacophore for β-blockers, has led to the exploration of novel derivatives with the potential for enhanced selectivity and improved therapeutic profiles. This guide provides an in-depth technical overview of the discovery, synthesis, structure-activity relationships, and pharmacological evaluation of a specific class of these compounds: 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol derivatives.
Synthetic Pathways: From Conception to Compound
The synthesis of this compound derivatives typically commences with the strategic construction of a key intermediate, an epoxide, followed by a nucleophilic ring-opening reaction with a suitable piperazine derivative. Both racemic and chiral synthetic routes have been explored to understand the stereochemical requirements for optimal biological activity.
General Racemic Synthesis
A common and efficient method for the racemic synthesis of the target compounds involves the reaction of a suitable starting material with epichlorohydrin, followed by condensation with a piperazine derivative.
Experimental Protocol: Synthesis of 1-(tert-Butoxy)-3-(4-arylpiperazin-1-yl)propan-2-ol
Step 1: Synthesis of tert-Butyl glycidyl ether
-
To a stirred solution of tert-butanol and a suitable base (e.g., sodium hydride) in an aprotic solvent like tetrahydrofuran (THF), epichlorohydrin is added dropwise at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl glycidyl ether.
Step 2: Synthesis of 1-(tert-Butoxy)-3-(4-arylpiperazin-1-yl)propan-2-ol
-
A solution of tert-butyl glycidyl ether and the desired N-arylpiperazine in a suitable solvent (e.g., ethanol or isopropanol) is heated to reflux.
-
The reaction is monitored by TLC for the disappearance of the starting materials.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the target compound.
Causality Behind Experimental Choices: The use of a strong base like sodium hydride in the first step is crucial for the deprotonation of the sterically hindered tert-butanol, facilitating its nucleophilic attack on epichlorohydrin. The choice of a protic solvent like ethanol in the second step facilitates the nucleophilic ring-opening of the epoxide by the piperazine nitrogen.
Chiral Synthesis: Pursuing Stereochemical Purity
The stereochemistry of the hydroxyl and amino groups on the propan-2-ol backbone is known to be critical for the β-blocking activity of aryloxypropanolamines. The (S)-enantiomer is typically the more active isomer. Therefore, chiral synthesis is paramount for developing potent and selective drug candidates.
Experimental Protocol: Asymmetric Synthesis of (S)-1-(tert-butoxy)-3-(piperazin-1-yl)propan-2-ol
-
Starting Material: Commercially available (S)-glycidol is a common chiral building block.
-
Step 1: Protection of the Hydroxyl Group: The hydroxyl group of (S)-glycidol can be protected with a suitable protecting group (e.g., trityl or benzyl) to prevent side reactions.
-
Step 2: Ring Opening with tert-Butoxide: The protected (S)-glycidol is then reacted with potassium tert-butoxide in tert-butanol to introduce the tert-butoxy group via a nucleophilic attack on the less hindered carbon of the epoxide.
-
Step 3: Conversion of the Hydroxyl to a Leaving Group: The resulting primary alcohol is converted to a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base like triethylamine.
-
Step 4: Nucleophilic Substitution with Piperazine: The tosylated or mesylated intermediate is then reacted with N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group serves to protect one of the piperazine nitrogens and can be readily removed later.
-
Step 5: Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final (S)-1-(tert-butoxy)-3-(piperazin-1-yl)propan-2-ol.
Self-Validating System: Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, NMR, and Mass Spectrometry) to confirm the identity and purity of the intermediates and the final product. Chiral HPLC is essential to determine the enantiomeric excess of the final compound.
Structure-Activity Relationship (SAR): Decoding the Molecular Architecture of Potency
The biological activity of this compound derivatives is intricately linked to their molecular structure. Systematic modifications of different parts of the molecule have provided valuable insights into the key structural features required for potent β-adrenergic antagonism.
dot```dot graph SAR_Overview { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Core [label="this compound Core", pos="0,0!", pin=true, fillcolor="#F1F3F4"];
Piperazine [label="Piperazine Ring Substituents (R')", pos="-2.5,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Propanol [label="Propan-2-ol Backbone", pos="0,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; tertButoxy [label="tert-Butoxy Group", pos="2.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"];
Core -- Piperazine [label="Influences selectivity and potency"]; Core -- Propanol [label="Chirality is critical for activity"]; Core -- tertButoxy [label="Impacts lipophilicity and potency"]; }
Caption: Experimental workflow for pharmacological screening.
Conclusion and Future Perspectives
The this compound scaffold represents a promising avenue for the development of novel β-adrenoceptor antagonists. The synthetic flexibility of the piperazine moiety allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from detailed SAR studies, coupled with robust pharmacological evaluation, are crucial for advancing lead compounds toward clinical development. Future research in this area may focus on the development of highly β1-selective antagonists with favorable safety profiles, as well as the exploration of potential polypharmacology, where modulation of other targets could provide additional therapeutic benefits. The principles and protocols outlined in this guide provide a solid framework for researchers engaged in the discovery and development of the next generation of cardiovascular therapeutics.
References
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
- Synthesis method of N-tert-butoxycarbonylpiperazine.
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Synthesis and beta-adrenergic antagonist activity of heterocyclic propanolamines. Drug Design and Discovery. [Link]
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Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. European Journal of Medicinal Chemistry. [Link]
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A general chemical principle for creating closure-stabilizing integrin inhibitors. eLife. [Link]
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Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders. ACS Medicinal Chemistry Letters. [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
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Minyong Li-山东大学药学院英文站. Shandong University School of Pharmacy. [Link]
-
Piperazine-salt-and-a-process-for-the-preparation-thereof.pdf. ResearchGate. [Link]
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Whitepaper: A Practical Guide to the In Silico Characterization of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol Interactions
Abstract
The integration of computational methods into modern drug discovery has revolutionized the process of identifying and optimizing therapeutic candidates. In silico modeling provides an atomic-level understanding of molecular interactions, enabling rapid, cost-effective evaluation of a compound's potential before significant investment in experimental validation. This technical guide offers a comprehensive walkthrough of the core computational workflows used to characterize the interactions of a novel small molecule, 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol, with a protein target. While no specific biological target for this molecule has been publicly documented, this guide will use it as a practical exemplar to demonstrate a robust, self-validating methodology applicable to any small molecule-protein system. We will proceed from initial system preparation and molecular docking to advanced molecular dynamics simulations and binding free energy calculations, providing both the theoretical rationale and step-by-step protocols for each stage.
Introduction: The Rationale for In Silico Modeling
Structure-based drug design (SBDD) is a cornerstone of modern pharmaceutical research, predicated on understanding the three-dimensional interactions between a drug molecule (ligand) and its biological target (receptor).[1][2][3] Computational, or in silico, techniques are central to this paradigm. They allow researchers to build predictive models that can screen vast virtual libraries, elucidate mechanisms of action, and guide the optimization of lead compounds for improved affinity and specificity.[2][4]
This guide focuses on the practical application of these techniques to a specific small molecule: This compound (Molecular Formula: C11H24N2O2).[5][6] Lacking a known protein target in published literature, this molecule serves as an ideal candidate to illustrate a universal workflow. For the purpose of this guide, we will hypothesize its interaction with a well-characterized therapeutic target to demonstrate the complete modeling process. This approach ensures the focus remains on the methodology—a versatile blueprint that drug development professionals can adapt to their specific research questions.
The workflow is designed as a multi-stage funnel, progressively increasing in computational complexity and predictive accuracy. We begin with molecular docking to generate plausible binding poses, followed by all-atom molecular dynamics (MD) simulations to assess the stability and dynamics of the protein-ligand complex. Finally, we employ binding free energy calculations to quantify the interaction strength, a critical parameter for lead optimization.[7][8]
Foundational Workflow: System Preparation
The axiom "garbage in, garbage out" is particularly resonant in computational modeling. The quality of the initial structures and parameters directly dictates the reliability of all subsequent results. This preparatory phase is arguably the most critical part of the entire process.
Ligand Parameterization
Before any simulation can begin, the modeling software requires a detailed description of the ligand's chemical properties, including its atomic charges and bonded parameters (bond lengths, angles, dihedrals). This is achieved through the use of a force field, a set of empirical energy functions and parameters that describe the potential energy of a system of particles.[9][10]
For small organic molecules like our subject compound, the General AMBER Force Field (GAFF) is a robust and widely used choice, designed for compatibility with the AMBER force fields for biomolecules.[9][11]
Protocol 1: Ligand Parameterization using AmberTools
-
Obtain 3D Structure: Download the 3D structure of this compound in SDF or MOL2 format from a chemical database like PubChem.
-
Calculate Partial Charges: Use the antechamber module in AmberTools to calculate atomic partial charges. The AM1-BCC charge method is recommended as a fast and effective semi-empirical method that produces charges suitable for GAFF.[11]
-
antechamber -i ligand.mol2 -fi mol2 -o ligand_charged.mol2 -fo mol2 -c bcc
-
-
Generate GAFF Parameters: Use the parmchk2 module to check for any missing GAFF parameters and generate a file containing them.
-
parmchk2 -i ligand_charged.mol2 -f mol2 -o ligand.frcmod
-
-
Create Topology and Coordinate Files: Use the tleap module to combine the charge information, GAFF parameters, and coordinates to generate the final topology (.prmtop) and coordinate (.inpcrd) files required for simulation.
Receptor Preparation
Protein structures are typically obtained from the Protein Data Bank (PDB), which houses experimentally determined 3D coordinates.[12] These structures often require cleaning and preparation to be suitable for simulation.
Protocol 2: Receptor Preparation
-
Download Structure: Obtain the PDB file for the chosen target protein.
-
Clean the PDB File: Remove all non-essential molecules, including water, crystallization agents, and any co-crystallized ligands (unless they are part of the study). This can be done with a text editor or molecular visualization software.
-
Add Hydrogen Atoms: Experimental structures, particularly from X-ray crystallography, often lack explicit hydrogen atoms. These must be added, and their positions optimized. Software like UCSF Chimera or the pdb2gmx tool in GROMACS can perform this, correctly handling the protonation states of residues like Histidine at a specified pH (typically 7.4).[13][14]
-
Generate Topology: Use a tool like GROMACS's pdb2gmx to generate the protein's topology based on a chosen force field (e.g., AMBER ff14SB or CHARMM36m).[15] This process creates the coordinate (.gro), topology (.top), and position restraint (.itp) files.
Table 1: Essential Software and Databases for In Silico Modeling
| Tool/Resource | Category | Primary Use | Reference URL |
| PubChem | Database | Ligand structure acquisition | [Link] |
| Protein Data Bank (PDB) | Database | Protein structure acquisition | [Link] |
| AutoDock Vina | Software | Molecular Docking | [Link] |
| GROMACS | Software | Molecular Dynamics Simulation | [Link] |
| AmberTools | Software | Ligand parameterization & system building | [Link] |
| UCSF Chimera / PyMOL | Software | Molecular visualization and analysis |
Stage 1: Molecular Docking - Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][3] The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and ranking them using a scoring function, which estimates the binding affinity.[1][12] AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[16][17]
The Docking Workflow
The primary goal of docking is to generate a physically plausible starting structure for more rigorous computational analysis like MD simulations.
Protocol 3: Site-Specific Docking with AutoDock Vina
-
Prepare Receptor and Ligand: Convert the prepared receptor (from Protocol 2) and ligand (from Protocol 1) files into the PDBQT format using scripts provided with AutoDock Tools. This format includes partial charges and atom type definitions.[18]
-
Define the Binding Site: Identify the coordinates of the binding pocket. If a co-crystallized ligand is present in the original PDB structure, its geometric center is an excellent starting point. Define a "grid box" or search space that encompasses this entire pocket.[17][18] The size should be large enough to allow the ligand to rotate and translate freely within the site.
-
Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center coordinates of the search space, and its dimensions in Angstroms (x, y, z).[19]
-
Execute Docking: Run the Vina executable from the command line, specifying the configuration file.
-
vina --config conf.txt --out output_poses.pdbqt --log output_log.txt
-
-
Analyze Results: Vina will output a PDBQT file containing the top-ranked binding poses (typically 9) and a log file with their corresponding binding affinity scores in kcal/mol. The lowest energy score represents the most favorable predicted pose. Visualize the top poses within the receptor's binding site to assess their plausibility and key interactions (e.g., hydrogen bonds, hydrophobic contacts).
Stage 2: Molecular Dynamics - Capturing System Dynamics
While docking provides a static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing deep insights into the stability of the protein-ligand complex, conformational changes, and the role of solvent.[7][8] GROMACS is a premier open-source software package for high-performance MD simulations.[13][20]
The MD Simulation Workflow
An MD simulation protocol involves three main phases: system building, equilibration, and the final production run for data collection.
Protocol 4: GROMACS MD Simulation of a Protein-Ligand Complex
-
System Building:
-
Merge the coordinate files of the prepared protein and the best-docked ligand pose into a single complex file.
-
Combine their topologies, ensuring the ligand parameters are correctly included in the system's main topology file.[21]
-
Use gmx editconf to place the complex in a simulation box (e.g., cubic or dodecahedron) with a minimum distance of 1.0 nm between the protein and the box edge.[13]
-
Use gmx solvate to fill the box with a chosen water model (e.g., TIP3P or SPC/E).
-
Use gmx grompp and gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration.[14]
-
-
Energy Minimization & Equilibration:
-
Perform a steep descent energy minimization using gmx grompp and gmx mdrun to relax the system and remove any steric clashes.[13]
-
Conduct a short (e.g., 100-200 ps) NVT (constant Number of particles, Volume, Temperature) equilibration run. This brings the system to the target temperature while keeping the protein and ligand heavy atoms restrained. The purpose is to allow the solvent to equilibrate around the solute.
-
Follow with a longer (e.g., 500-1000 ps) NPT (constant Number of particles, Pressure, Temperature) equilibration run. This adjusts the system to the target pressure, ensuring the correct density. The restraints on the protein-ligand complex are typically maintained.
-
-
Production MD:
-
Once the system's temperature and pressure have stabilized (verified by plotting these properties over time), remove the restraints and run the production simulation for data collection. The length of this run depends on the process being studied but typically ranges from 100 ns to several microseconds for binding analysis.
-
Trajectory Analysis: Ensuring Self-Validation
Analysis of the MD trajectory is crucial for validating the simulation's stability and extracting meaningful biological insights.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms relative to the starting structure. A stable, plateauing RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue to identify flexible and rigid regions of the protein. High fluctuation in the binding site may indicate instability, whereas ligand-induced rigidity can signify a stable interaction.[7]
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) between the ligand and protein over time.
Stage 3: Binding Free Energy Calculations
The ultimate goal of many in silico studies is to accurately predict the binding affinity of a ligand for its target. The binding free energy (ΔG_bind) is the key thermodynamic quantity that describes this affinity. While docking scores provide a rapid estimate, more rigorous methods are needed for higher accuracy.[22][23]
The Thermodynamic Cycle
Alchemical free energy calculations are considered the gold standard for predicting relative binding affinities between two similar ligands (a process known as a relative binding free energy, or RBFE, calculation).[24] They rely on a thermodynamic cycle where the unphysical, "alchemical" transformation of Ligand A into Ligand B is simulated both in solution and when bound to the protein. This approach is computationally efficient because it avoids simulating the slow physical binding/unbinding process.[24]
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Methodological & Application
Synthesis of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol protocol
An Application Guide for the Synthesis of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
Introduction: The Utility of a Versatile Building Block
This compound is a key intermediate in medicinal chemistry and drug development. Its structure combines a hydrophilic piperazine ring, a chiral secondary alcohol, and a bulky, lipophilic tert-butoxy group. This unique combination of functionalities makes it a valuable scaffold for synthesizing a wide range of pharmacologically active molecules. The piperazine moiety, in particular, is a common feature in many drugs, capable of forming hydrogen bonds and salt bridges with biological targets, which can enhance binding affinity and improve pharmacokinetic properties such as solubility.[1]
This document provides a detailed protocol for the synthesis of this compound, grounded in the principles of nucleophilic epoxide ring-opening. The guide is designed for researchers and scientists, offering not just a series of steps, but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.
Guiding Principle: The Chemistry of Epoxide Ring-Opening
The core of this synthesis is the reaction between a nucleophile (piperazine) and an electrophile (tert-butyl glycidyl ether). The tert-butyl glycidyl ether possesses an epoxide, a strained three-membered ring that is highly susceptible to nucleophilic attack.[2] This reactivity is the driving force of the transformation.
Under neutral or basic conditions, the reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism .[3] The nucleophilic nitrogen atom of piperazine directly attacks one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance from the bulky tert-butoxy group, the attack preferentially occurs at the less substituted, terminal carbon of the epoxide.[3][4] This regioselectivity is a hallmark of SN2 reactions on epoxides. The attack forces the ring to open, resulting in an alkoxide intermediate which is subsequently protonated (typically by the solvent or during aqueous work-up) to yield the final propan-2-ol product.
Reaction Mechanism Diagram
Caption: SN2 mechanism for the synthesis.
Materials and Safety
Reagent & Equipment Data
| Reagent / Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| tert-Butyl Glycidyl Ether | 7665-72-7 | C₇H₁₄O₂ | 130.18 | Flammable liquid, skin/eye irritant[5] |
| Piperazine (Anhydrous) | 110-85-0 | C₄H₁₀N₂ | 86.14 | Corrosive, respiratory irritant |
| Ethanol (Anhydrous) | 64-17-5 | C₂H₆O | 46.07 | Flammable liquid |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile, suspected carcinogen |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Flammable, toxic |
| Ammonium Hydroxide | 1336-21-6 | NH₄OH | 35.04 | Corrosive, respiratory irritant |
| Silica Gel (230-400 mesh) | 7631-86-9 | SiO₂ | 60.08 | Inhalation hazard (dust) |
| Round-bottom flask | - | - | - | - |
| Reflux condenser | - | - | - | - |
| Magnetic stirrer/hotplate | - | - | - | - |
| Rotary evaporator | - | - | - | - |
Critical Safety Precautions
This protocol must be executed within a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
tert-Butyl Glycidyl Ether: This is a flammable liquid and a skin and eye irritant.[5] It may cause an allergic skin reaction.[5] Keep away from heat, sparks, and open flames.[6] Ensure the container is tightly closed and work in a well-ventilated area.[5]
-
Piperazine: Anhydrous piperazine is corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Avoid inhaling dust and ensure it is handled with care, preventing any contact with skin or eyes.
-
Solvents: Ethanol, Methanol, and Dichloromethane are volatile and flammable. All solvent handling and evaporation steps must be performed in a fume hood away from ignition sources.
Experimental Protocol
Part 1: Synthesis and Work-up
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (4.0 equivalents). Expert Insight: Using a significant excess of piperazine is crucial to minimize the formation of the undesired bis-alkylated product, where a single piperazine molecule reacts with two molecules of the glycidyl ether.
-
Dissolution: Add anhydrous ethanol (approx. 5-10 mL per gram of piperazine) to the flask. Stir the mixture at room temperature until the piperazine is fully dissolved.
-
Reagent Addition: While stirring, add tert-butyl glycidyl ether (1.0 equivalent) to the solution dropwise over 10-15 minutes.
-
Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol). Maintain a gentle reflux with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase is 90:9:1 Dichloromethane:Methanol:Ammonium Hydroxide. The starting glycidyl ether is non-polar, while the product is a polar, basic compound that will appear at a lower Rf value. The reaction is typically complete within 12-24 hours.
-
Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator under reduced pressure.
-
Aqueous Work-up: To the resulting residue, add deionized water and extract the product with dichloromethane (3 x volume of water). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate again on the rotary evaporator to yield the crude product as an oil or waxy solid.
Part 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry packing method with dichloromethane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient starts with 100% DCM and gradually increases to 5-10% methanol. Trustworthiness Tip: Adding 0.5-1% ammonium hydroxide to the eluent system is highly recommended. This prevents the basic amine product from "tailing" on the acidic silica gel, leading to sharper peaks and better separation.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a purified oil or solid.
Quantitative Data Summary
| Parameter | Value | Notes |
| Stoichiometry | ||
| tert-Butyl Glycidyl Ether | 1.0 eq | Limiting Reagent |
| Piperazine | 4.0 eq | Excess to prevent bis-alkylation |
| Reaction Conditions | ||
| Solvent | Ethanol | Protic solvent, facilitates protonation |
| Temperature | Reflux (~78 °C) | Provides energy to overcome activation barrier |
| Time | 12 - 24 hours | Monitor by TLC for completion |
| Expected Outcome | ||
| Yield | 60 - 85% | Dependent on purification efficiency |
| Appearance | Colorless to pale yellow oil/solid |
Workflow & Logic Diagram
Caption: Step-by-step experimental workflow.
References
-
Kumar, D., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
-
Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
-
ResearchGate. (2021). Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives. [Link]
-
Wiley Online Library. (n.d.). Zwitterionic ring expansion polymerization of tert‐butyl glycidyl ether with B(C6F5)3 towards the generation of cyclic chains. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of TBGE: Unpacking Tert-Butyl Glycidyl Ether's Reactivity. [Link]
-
J-Stage. (n.d.). Synthesis and Pharmacological Evaluation of 3-Amino-1-(5-indanyloxy)- 2-propanol Derivatives as Potent Sodium Channel Blockers for the Treatment of Stroke. [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]
-
Chad's Prep. (2018). 13.6 Ring Opening of Epoxides. YouTube. [Link]
-
MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
-
ResearchGate. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amine. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). US3878227A - Process for making tert.-butyl glycidyl ether.
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Application Notes and Protocols for the Purification of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
Introduction
1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol is a key intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a bulky tert-butoxy group, a secondary alcohol, and a basic piperazine moiety, presents unique challenges and opportunities for purification. The presence of two nitrogen atoms within the piperazine ring imparts basicity and high polarity, influencing its solubility and chromatographic behavior.[1] This guide provides a comprehensive overview of robust purification techniques tailored for this compound, ensuring high purity essential for downstream applications in research and drug development.
The purity of this intermediate is paramount, as even minor impurities can lead to unwanted side reactions, decreased yields, and potential toxicological issues in final drug products. Common impurities may arise from the synthetic route, which typically involves the reaction of a suitable epoxide with piperazine.[2] These can include unreacted starting materials, di-substituted piperazine by-products, and other structurally related compounds.[2]
This document outlines detailed protocols for several purification methods, including vacuum distillation, salt formation with subsequent recrystallization, and advanced column chromatography techniques. The rationale behind each methodological choice is explained to empower the researcher to adapt and optimize these protocols for their specific needs.
Physicochemical Properties (Estimated)
Due to the limited availability of experimental data for this compound, the following properties are estimated based on its structure and data from analogous compounds like 1-tert-butoxy-2-propanol.[3][4]
| Property | Estimated Value/Characteristic | Rationale & Implications for Purification |
| Molecular Weight | 216.33 g/mol [1] | Influences diffusion rates and elution times in chromatography. |
| Boiling Point | > 200 °C at atmospheric pressure | High boiling point necessitates vacuum distillation to prevent thermal degradation.[5] |
| pKa | pKa1 ≈ 5.0 - 6.0, pKa2 ≈ 9.0 - 10.0 | The two basic nitrogens of the piperazine ring allow for purification via salt formation and pH-controlled extractions. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol); sparingly soluble in non-polar solvents (e.g., hexane); appreciable water solubility. | Guides the selection of appropriate solvents for recrystallization and chromatography. |
| Appearance | Likely a colorless to pale yellow viscous oil or low-melting solid at room temperature. | The physical state will dictate the initial handling and choice between distillation and crystallization. |
Purification Strategies: A Comparative Overview
The selection of an appropriate purification technique is contingent on the scale of the purification, the nature of the impurities, and the desired final purity.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Effective for removing non-volatile impurities and solvents. Scalable. | Requires thermal stability of the compound. May not separate impurities with similar boiling points. | Large-scale purification; removal of high-boiling impurities. |
| Salt Formation & Recrystallization | Conversion of the basic amine to a crystalline salt, followed by purification through recrystallization. | Can yield very high purity. Effective for removing non-basic impurities. Scalable. | Requires the formation of a stable, crystalline salt. May not remove closely related basic impurities. | Achieving high purity from a crude mixture with good initial purity. |
| Flash Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | High resolution for complex mixtures. Versatile and adaptable. | Can be solvent and time-intensive. Potential for product loss on the column. | Small to medium scale purification of complex mixtures containing closely related impurities. |
Experimental Protocols
Protocol 1: Vacuum Distillation
This method is ideal for the large-scale purification of this compound, particularly for removing non-volatile impurities and residual high-boiling solvents.
Rationale: The high boiling point of the target compound at atmospheric pressure makes it susceptible to thermal degradation.[5] By reducing the pressure, the boiling point is lowered, allowing for safe distillation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its volume.
-
Initiate Vacuum: Gradually apply vacuum to the system. Monitor the pressure using a manometer.
-
Heating: Once a stable vacuum is achieved (typically in the range of 1-10 mmHg), begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate in fractions. The forerun may contain lower-boiling impurities. The main fraction should be collected at a stable temperature and pressure.
-
Termination: Once the main fraction has been collected, or if the temperature begins to rise significantly, discontinue heating and allow the apparatus to cool before slowly releasing the vacuum.
-
Analysis: Analyze the purity of the collected fractions using an appropriate analytical technique such as GC-MS or HPLC.
Diagram: Vacuum Distillation Workflow
Caption: Workflow for vacuum distillation.
Protocol 2: Salt Formation and Recrystallization
This classic and highly effective method leverages the basicity of the piperazine moiety to form a crystalline salt, which can then be purified by recrystallization.
Rationale: Converting the oily or low-melting free base into a solid salt facilitates purification by recrystallization. This process is particularly effective at removing non-basic impurities.
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Slowly add a solution of an appropriate acid (e.g., hydrochloric acid in isopropanol, or fumaric acid in ethanol) dropwise with stirring.
-
Continue addition until precipitation of the salt is complete. The pH of the solution can be monitored to ensure complete salt formation.
-
-
Isolation of the Crude Salt:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystalline salt by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
-
Recrystallization:
-
Choose a suitable solvent or solvent system for recrystallization. A good solvent will dissolve the salt at an elevated temperature but not at room temperature. Common choices include ethanol, methanol, or mixtures with water.[6]
-
Dissolve the crude salt in a minimal amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Base (Optional):
-
Dissolve the purified salt in water.
-
Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH greater than 10.
-
Extract the purified free base with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
-
Diagram: Salt Formation and Recrystallization Workflow
Caption: Salt formation and recrystallization workflow.
Protocol 3: Flash Column Chromatography
Flash column chromatography is a powerful technique for separating the target compound from closely related impurities. Due to the basic nature of the piperazine moiety, modifications to standard silica gel chromatography are often necessary to prevent peak tailing and product loss.
Rationale: The basic nitrogen atoms of the piperazine can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation. Adding a competing base, such as triethylamine (TEA), to the mobile phase can mitigate these interactions. Alternatively, using a different stationary phase like alumina or an amine-functionalized silica can be effective.
Step-by-Step Methodology:
-
TLC Method Development:
-
Develop a suitable mobile phase using thin-layer chromatography (TLC). The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
-
Start with a binary solvent system such as hexane/ethyl acetate or dichloromethane/methanol.
-
To improve peak shape and reduce streaking, add a small amount (0.5-1% v/v) of triethylamine to the mobile phase.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel using the developed mobile phase (containing triethylamine). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the mobile phase, maintaining a constant flow rate.
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent and triethylamine under reduced pressure using a rotary evaporator.
-
-
Purity Confirmation:
-
Confirm the purity of the isolated product using analytical techniques such as HPLC, LC-MS, and NMR.
-
Diagram: Flash Chromatography Workflow
Caption: Flash chromatography workflow.
Conclusion
The purification of this compound can be effectively achieved through several methods, each with its own advantages. For large-scale operations, vacuum distillation is a viable option, provided the compound is thermally stable. For achieving the highest purity, salt formation and recrystallization is a powerful technique that leverages the basicity of the piperazine ring. For complex mixtures containing closely related impurities, flash column chromatography with a modified mobile phase offers excellent resolving power. The choice of the optimal method will depend on the specific circumstances of the synthesis and the required purity of the final product. It is always recommended to perform small-scale trials to optimize the chosen purification protocol.
References
-
King Group. Successful Flash Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
PubChem. 1-tert-Butoxy-2-propanol. Retrieved from [Link]
- Google Patents. US3481933A - Recovery and purification of piperazine.
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]
- Google Patents. US2919275A - Purification of piperazine.
-
Liu, J., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 736–747. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 309-328. Retrieved from [Link]
- Google Patents. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
-
Musumarra, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599. Retrieved from [Link]
-
NIST WebBook. 1-Tert-butoxy-3-propoxy-2-propanol. Retrieved from [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
MDPI Encyclopedia. Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]
-
Kumar, A., et al. (2019). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry, 84(4), 1757-1765. Retrieved from [Link]
-
PubChem. 1-[3-(Tert-butylamino)-3-methylbutoxy]propan-2-ol. Retrieved from [Link]
-
PubChem. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. Retrieved from [Link]
-
NIST WebBook. 1-(Tert-butoxy)-3-pentoxy-2-propanol. Retrieved from [Link]
-
Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
-
Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. Retrieved from [Link]
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Comprehensive Analytical Characterization of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
An Application Note and Protocol Guide
Abstract
1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol is a key intermediate and structural motif in pharmaceutical development. Its purity, identity, and stability are critical parameters that dictate its suitability for further synthetic stages and ultimately impact the quality and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methodologies required for the complete characterization of this compound. We present detailed, field-proven protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The rationale behind method selection and parameter optimization is discussed to provide a framework for robust analytical development and validation.
Introduction: The Analytical Imperative
The molecule this compound combines several key functional groups: a bulky tert-butoxy ether, a secondary alcohol, and a basic piperazine ring. This unique combination necessitates a multi-faceted analytical approach to confirm its chemical structure, quantify its purity, and identify potential process-related impurities. A failure to adequately characterize this intermediate can lead to significant issues in downstream processes, including reaction failures, the introduction of hard-to-remove impurities, and compromised final product quality.
The methods outlined herein are designed to be a self-validating system, where orthogonal techniques provide complementary information, leading to a high-confidence analytical data package suitable for research, development, and quality control environments.
Figure 1: Integrated workflow for the comprehensive analytical characterization of the target compound.
Chromatographic Methods for Purity and Impurity Profiling
Chromatography is the cornerstone of purity assessment, separating the main compound from its impurities. Due to the compound's polarity and low volatility, HPLC is the primary technique, while GC-MS is valuable for analyzing volatile impurities and residual solvents.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
This method is designed to provide a high-resolution separation for accurate quantification. The compound lacks a strong UV chromophore, making mass spectrometry (MS) or a universal detector like a Charged Aerosol Detector (CAD) the preferred detection method. The following protocol is based on LC-MS, which provides the dual benefit of quantification and mass identification of impurities.[1]
Rationale for Method Design:
-
Column: A C18 reversed-phase column is selected for its versatility and effectiveness in retaining and separating moderately polar compounds like our analyte.[2]
-
Mobile Phase: An acidic mobile phase (0.1% formic acid) is used to protonate the basic piperazine nitrogens. This ensures a single ionic species in solution, leading to sharp, symmetrical peaks and improved sensitivity in positive ion ESI-MS.
-
Detector: A mass spectrometer provides high selectivity and sensitivity and allows for the immediate identification of impurities based on their mass-to-charge ratio.
Experimental Protocol: HPLC-MS
-
Instrumentation and Columns:
-
HPLC or UPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
-
Reagents and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Preparation: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a 100 µg/mL solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (100 µg/mL) in the Diluent.
-
-
Chromatographic and MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column Temperature | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing speed and resolution. |
| Injection Volume | 2 µL | Small volume to prevent peak distortion and column overload. |
| Gradient Program | 5% B to 95% B over 10 min; hold at 95% B for 2 min | Broad gradient to elute impurities with a wide range of polarities. |
| Ionization Mode | ESI Positive | The two basic nitrogens are readily protonated. |
| MS Detection | Selected Ion Monitoring (SIM): m/z 217.2 ([M+H]⁺) | For high sensitivity and specificity in quantifying the main peak. |
| Full Scan Mode: m/z 50-500 | For detecting and identifying unknown impurities. |
-
Data Analysis and System Suitability:
-
Identification: The retention time of the main peak in the sample chromatogram should match that of the reference standard.
-
Purity Calculation: Calculate area percent from the total ion chromatogram (TIC) or the UV chromatogram if applicable. Area % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
System Suitability: Inject the reference standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles
GC-MS is the gold standard for identifying and quantifying residual solvents (e.g., from synthesis or purification) and other volatile process impurities.[3] The target molecule itself is not sufficiently volatile for direct GC analysis without derivatization, but this method is critical for a complete impurity profile.
Experimental Protocol: GC-MS Headspace Analysis
-
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a mass spectrometer detector.
-
Analytical Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm, 1.4 µm film thickness.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent, such as DMSO or DMF.
-
Seal the vial immediately.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| Headspace Vial Temp | 80 °C |
| Headspace Loop Temp | 90 °C |
| Transfer Line Temp | 100 °C |
| GC Inlet Temp | 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| MS Ion Source Temp | 230 °C |
| MS Scan Range | m/z 29-400 |
-
Data Analysis:
-
Identify residual solvents by comparing their mass spectra and retention times to a library of known solvents.
-
Quantify using an external standard method.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive proof of the molecule's identity by probing its atomic and molecular structure.
Figure 2: Relationship between analytical techniques and the information they provide for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR are required for a full characterization. The spectra of piperazine derivatives can be complex due to conformational isomers and restricted bond rotation.[4][5]
Rationale for Solvent Selection:
-
DMSO-d₆: A good choice as it will solubilize the compound and allow for the observation of exchangeable protons (O-H and N-H).
-
CDCl₃: Also a common choice, but exchangeable protons may be broad or exchange with trace water.
Expected ¹H NMR Signals (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.80 - 3.90 | m | 1H | -CH(OH)- |
| ~ 3.35 - 3.45 | m | 2H | -O-CH₂- |
| ~ 2.80 - 2.95 | m | 4H | Piperazine CH₂ (adjacent to N-H) |
| ~ 2.40 - 2.60 | m | 6H | Piperazine CH₂ & -CH₂-N |
| ~ 2.0 (variable) | br s | 2H | -OH, -NH (exchangeable) |
| 1.18 | s | 9H | -C(CH₃)₃ (tert-butyl) |
Expected ¹³C NMR Signals (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 73.5 | -C(CH₃)₃ |
| ~ 68.0 | -CH(OH)- |
| ~ 62.5 | -CH₂-N |
| ~ 60.0 | -O-CH₂- |
| ~ 54.5 | Piperazine CH₂ |
| ~ 46.0 | Piperazine CH₂ (adjacent to N-H) |
| ~ 27.5 | -C(CH₃)₃ |
Mass Spectrometry (MS)
Direct infusion MS or the data from the LC-MS run confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Expected Ion: [M+H]⁺
-
Calculated Monoisotopic Mass (C₁₁H₂₅N₂O₂⁺): 217.1916
-
Expected Fragmentation: A prominent fragment should be observed corresponding to the loss of the tert-butyl group ([M+H - 56]⁺) or isobutylene ([M+H - 57]⁺), resulting in an ion at m/z ~160 or 161.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of key functional groups.[6][7]
Experimental Protocol: FTIR-ATR
-
Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure to ensure good contact.
-
Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Peaks
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3500 (broad) | O-H stretch, N-H stretch | Alcohol, Secondary Amine |
| 2850 - 3000 | C-H stretch | Alkanes (tert-butyl, piperazine, backbone) |
| ~1100 | C-O-C stretch | Ether |
| ~1190 | C-O stretch | Secondary Alcohol |
Summary and Conclusion
The comprehensive characterization of this compound requires an orthogonal set of analytical techniques. HPLC-MS serves as the primary tool for purity determination and impurity identification. GC-MS is essential for monitoring residual solvents and volatile by-products. Finally, NMR, MS, and FTIR spectroscopy work in concert to provide an unambiguous confirmation of the compound's identity and structure. The protocols and guidelines presented in this application note provide a robust framework for researchers and scientists to ensure the quality, consistency, and safety of this important chemical intermediate.
References
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]
-
Mamat, C., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]
-
Clayden, J., et al. (2018). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters. [Link]
-
Al-Ghorbani, M., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports. [Link]
-
Yilmaz, F., et al. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
Leadbeater, N. E., & McGowan, K. (2015). An integrated flow and microwave approach to a broad spectrum kinase inhibitor. RSC Advances. [Link]
-
Li, J., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]
-
PubChem (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents (2019).
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- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
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Application Notes and Protocols for 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol in Drug Discovery
Introduction: A Privileged Scaffold for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Central to this pursuit is the strategic utilization of privileged scaffolds—molecular frameworks that exhibit versatile binding properties to a range of biological targets. The piperazine ring is a quintessential example of such a scaffold, widely incorporated into a multitude of approved drugs for its favorable physicochemical and pharmacokinetic properties.[1][2] This guide focuses on a specific, highly versatile building block, 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol , a chiral amino alcohol derivative poised for significant applications in the synthesis of innovative therapeutics.
This molecule uniquely combines three key structural features:
-
The Piperazine Moiety: A six-membered heterocycle with two nitrogen atoms, offering opportunities for derivatization at the N4-position to modulate biological activity and pharmacokinetic parameters. The basicity of the piperazine ring can also enhance aqueous solubility, a critical factor for drug delivery.[1]
-
A Chiral Propan-2-ol Linker: The stereochemistry of drug candidates is a crucial determinant of their efficacy and safety. The chiral hydroxyl group in this building block provides a specific three-dimensional orientation for interacting with biological targets, potentially leading to improved potency and selectivity.[3]
-
A tert-Butoxy Group: This bulky, lipophilic group can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It can also serve as a protective group during synthesis, allowing for selective reactions at other positions.
This document provides a comprehensive overview of the potential applications of this compound in drug discovery, with a focus on oncology, inflammation, and central nervous system (CNS) disorders. Detailed protocols for the synthesis of derivative libraries and subsequent biological screening are provided to empower researchers in their quest for next-generation therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design.
| Property | Value | Source |
| CAS Number | 842955-16-2 | [4][5][6] |
| Molecular Formula | C₁₁H₂₄N₂O₂ | [4][6] |
| Molecular Weight | 216.32 g/mol | [4] |
| Appearance | Inquire with supplier | |
| Solubility | Inquire with supplier | |
| Chirality | Chiral |
Potential Therapeutic Applications & Drug Discovery Workflows
The unique structural amalgamation within this compound makes it a promising starting point for the development of novel therapeutics in several key areas. The N4-position of the piperazine ring is the primary site for diversification, allowing for the creation of large, focused libraries of compounds.
Oncology
The piperazine scaffold is a well-established pharmacophore in the design of anticancer agents.[2][7] Derivatives have been shown to exhibit a range of antitumor activities, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.[8][9]
Derivatives of this compound can be designed to target various cancer-related signaling pathways. For instance, substitution at the N4-position with aromatic or heteroaromatic moieties can lead to compounds that inhibit protein kinases, a class of enzymes frequently dysregulated in cancer.
This protocol outlines a general procedure for the synthesis of a library of N-substituted derivatives of this compound via Buchwald-Hartwig amination.
Materials:
-
This compound
-
A diverse set of aryl or heteroaryl halides (bromides or iodides)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
In a dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the aryl/heteroaryl halide (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted piperazine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized piperazine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Anti-Inflammatory Applications
Piperazine derivatives have demonstrated significant potential as anti-inflammatory agents.[10][11] They can modulate the production of pro-inflammatory mediators and interfere with inflammatory signaling pathways.
By functionalizing the N4-position of the piperazine ring, it is possible to design molecules that inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX).
This protocol describes a radioligand binding assay to determine the affinity of synthesized compounds for the serotonin transporter.
Materials:
-
Cell membranes prepared from cells expressing human SERT
-
Radioligand (e.g., [³H]citalopram)
-
Synthesized piperazine derivatives
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand, and various concentrations of the test compounds in a binding buffer.
-
Incubate the plate at room temperature for a specified period to allow for binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known SERT inhibitor) from total binding.
-
Calculate the percentage of inhibition of radioligand binding by the test compounds and determine the Ki values.
Conclusion
This compound represents a highly valuable and versatile chiral building block for the synthesis of novel drug candidates. Its unique combination of a piperazine ring, a chiral propan-2-ol linker, and a tert-butoxy group provides a robust platform for generating diverse chemical libraries with the potential for a wide range of therapeutic applications. The protocols outlined in this guide offer a starting point for researchers to explore the potential of this scaffold in the fields of oncology, inflammation, and CNS disorders. Through systematic synthesis and biological evaluation, the full potential of this compound in the development of next-generation medicines can be realized.
References
-
Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). Chem Biol Drug Des, 105(3). [Link]
-
Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs. (n.d.). PubMed. [Link]
-
Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane. (n.d.). ResearchGate. [Link]
-
Asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). (2012, July 23). RSC Blogs. [Link]
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (n.d.). PubMed. [Link]
-
Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. (n.d.). PubMed. [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (n.d.). PubMed Central. [Link]
-
Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (n.d.). PubMed Central. [Link]
-
Synthesizing Chiral Drug Intermediates by Biocatalysis. (n.d.). PubMed. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI. [Link]
-
Design, synthesis, anticancer and in silico assessment of 8-piperazinyl caffeinyl-triazolylmethyl hybrid conjugates. (2023, August 18). PubMed Central. [Link]
-
(12) United States Patent. (2010, December 30). Googleapis. [Link]
-
Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). RSC Publishing. [Link]
-
Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). PubMed Central. [Link]
-
(12) Patent Application Publication (10) Pub. No.: US 2011/0263526 A1. (2011, April 22). Googleapis. [Link]
- US8946213B2 - Alkylated piperazine compounds. (n.d.).
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]
-
Patent applications | Department of Medicinal Chemistry. (n.d.). Department of Medicinal Chemistry. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). PubMed Central. [Link]
- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -. (n.d.).
- WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (n.d.).
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The Versatile Scaffolding of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among the plethora of available synthons, 1-tert-butoxy-3-piperazin-1-yl-propan-2-ol has emerged as a particularly valuable scaffold. Its unique combination of a reactive piperazine moiety, a chiral propan-2-ol linker, and a sterically demanding tert-butoxy protecting group offers medicinal chemists a versatile platform for the synthesis of diverse compound libraries targeting a wide array of pathological conditions. This guide provides an in-depth exploration of the applications and synthetic protocols associated with this key building block, tailored for researchers, scientists, and professionals in drug development.
The Piperazine Moiety: A Privileged Scaffold in Drug Design
The piperazine ring is a recurring motif in a multitude of approved drugs, underscoring its significance in medicinal chemistry.[1][2] Its prevalence can be attributed to several key factors:
-
Physicochemical Properties: The two nitrogen atoms within the six-membered ring can be readily protonated at physiological pH, enhancing the aqueous solubility and bioavailability of the parent molecule. This is a critical consideration in the design of orally administered drugs.[1]
-
Structural Rigidity and Vectorial Orientation: The chair conformation of the piperazine ring provides a degree of rigidity, allowing for the precise spatial orientation of substituents. This is crucial for optimizing interactions with biological targets such as receptors and enzymes.
-
Synthetic Tractability: The secondary amines of the piperazine ring are amenable to a wide range of chemical transformations, including N-alkylation, N-arylation, and acylation, facilitating the exploration of structure-activity relationships (SAR).[3]
These advantageous properties have led to the incorporation of the piperazine scaffold in a diverse range of therapeutic classes, including antipsychotics, antidepressants, antihistamines, and anticancer agents.[1][2]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄N₂O₂ | [4] |
| Molecular Weight | 216.32 g/mol | [4] |
| CAS Number | 842955-16-2 | [4] |
| Appearance | Colorless to pale yellow oil | Commercially available |
| Boiling Point | Not available | |
| Solubility | Soluble in most organic solvents (e.g., DCM, MeOH, THF) | Inferred from structure |
The presence of the tert-butoxy group significantly influences the lipophilicity of the molecule and serves as a protecting group for the secondary alcohol, preventing its participation in undesired side reactions.
Synthetic Applications and Protocols
The utility of this compound as a building block is best illustrated through its application in the synthesis of complex molecular architectures. The following sections provide detailed protocols for key transformations.
Application Spotlight: A Synthetic Approach to Ranolazine Analogs
Ranolazine is an antianginal medication that contains a core structure closely related to our building block of interest.[2][5][6] A key intermediate in several patented syntheses of Ranolazine is 1-(2-methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol.[7] The following protocols outline how this compound can be employed in the synthesis of a Ranolazine analog, highlighting the strategic use of this building block.
Diagram 1: Synthetic Strategy towards Ranolazine Analogs
Caption: Workflow for the Buchwald-Hartwig N-arylation reaction.
Materials:
-
This compound
-
Aryl bromide or chloride (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), 4-bromotoluene (1.2 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene and cesium carbonate (2.0 eq).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl piperazine derivative.
Expert Insights: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. For electron-rich and sterically hindered amines, biarylphosphine ligands like Xantphos are often effective. The use of a strong, non-nucleophilic base such as cesium carbonate is crucial for the deprotonation of the amine and regeneration of the active catalyst.
Protocol 2: Reductive Amination
Reductive amination is a versatile method for the N-alkylation of amines. [8][9][10]This protocol details the reaction of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: DCM/methanol gradient).
Trustworthiness of the Protocol: This protocol employs sodium triacetoxyborohydride, a mild and selective reducing agent that is particularly effective for reductive aminations. [8]The in situ formation of the iminium ion followed by its immediate reduction minimizes the formation of side products.
Protocol 3: Deprotection of the tert-Butyl Ether
The tert-butoxy group serves as a robust protecting group for the hydroxyl functionality. Its removal is typically achieved under acidic conditions. [11][12][13] Diagram 3: Deprotection of the tert-Butyl Ether
Caption: A simple workflow for the acidic cleavage of the tert-butyl ether.
Materials:
-
N-substituted-1-tert-butoxy-3-piperazin-1-yl-propan-2-ol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butoxy protected compound (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of methanol and precipitate the product by the addition of diethyl ether, if it is a solid. Alternatively, neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Purify as needed by crystallization or chromatography.
Causality in Experimental Choices: The use of a strong acid like TFA is necessary to effect the cleavage of the sterically hindered tert-butyl ether. [14]The reaction is typically performed at room temperature to avoid potential side reactions.
Conclusion
This compound stands as a testament to the power of strategic building block design in modern medicinal chemistry. Its inherent structural features provide a robust and versatile platform for the synthesis of a wide range of complex molecules with therapeutic potential. The protocols detailed herein offer a practical guide for the effective utilization of this valuable synthon, empowering researchers to accelerate their drug discovery endeavors. The continued exploration of novel transformations and applications of this and related building blocks will undoubtedly pave the way for the development of next-generation therapeutics.
References
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High-throughput screening assays for 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol derivatives
An Application Guide to High-Throughput Screening Assays for 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol Derivatives
Authored by: Senior Application Scientist, Drug Discovery Division
Abstract
The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns for libraries of this compound derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. This guide details robust primary screening strategies, target-focused secondary assays, and the critical steps of assay validation and data analysis, grounded in authoritative best practices.[3][4]
Strategic Framework for Screening Piperazine Derivatives
The inherent versatility of the piperazine ring necessitates a multi-faceted screening approach.[5] Without a pre-defined biological target, the initial goal is to cast a wide yet strategic net. Our proposed framework is built on a tiered system designed to first identify any biological activity (hits) and then progressively elucidate the mechanism of action (MOA).
The Causality behind a Tiered Approach: A primary screen on a large library should be robust, rapid, and cost-effective to flag any compound with biological activity.[6] However, this initial step often cannot distinguish between specific, targeted effects and non-specific effects like cytotoxicity. Therefore, a secondary, more targeted screening cascade is essential to filter out promiscuous compounds and begin to understand the specific pathways being modulated.
Figure 1: General High-Throughput Screening (HTS) Workflow.
Primary Screening: A Foundational Cytotoxicity Profile
Expertise & Experience: Before searching for specific modulators, it is critical to identify and deprioritize compounds that exhibit broad cytotoxicity. This initial step saves significant resources by preventing promiscuous cytotoxic compounds from progressing to more complex and expensive secondary assays. An ATP quantification assay is an excellent choice for a primary screen because it is a rapid, highly sensitive, and robust indicator of metabolic health and cell viability.[7][8]
Protocol 2.1: Luminescence-Based ATP Quantification for Cell Viability
Principle: This homogeneous "add-mix-read" assay quantifies intracellular ATP as an indicator of metabolically active cells.[8] The reagent contains a thermostable luciferase that, in the presence of ATP released from lysed cells, catalyzes the oxidation of luciferin to produce a luminescent signal proportional to the number of viable cells.[9]
Methodology:
-
Cell Plating:
-
Using an appropriate cancer or immortalized cell line (e.g., HEK293, HeLa), seed cells into a 384-well, white, solid-bottom assay plate at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium.
-
Rationale: A white plate maximizes the luminescent signal. Cell density is optimized to ensure logarithmic growth during the experiment and to achieve a robust signal window.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition:
-
Add 100 nL of compound derivatives (typically at 10 µM final concentration) and controls using an acoustic liquid handler (e.g., ECHO) or a pin tool.
-
Controls:
-
Negative Control: DMSO (0.1% final concentration).
-
Positive Control: A known cytotoxic agent (e.g., 10 µM Staurosporine).
-
-
-
Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂.
-
Assay Reagent Addition:
-
Equilibrate the assay plate and the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes.
-
Rationale: Temperature equilibration is crucial for consistent enzyme kinetics across the plate.[10]
-
Add 20 µL of the reagent to each well.
-
-
Signal Development:
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).
Data Analysis & Hit Criteria:
-
Normalize data to controls: % Viability = (RLUcompound - RLUbackground) / (RLUDMSO - RLUbackground) * 100.
-
A "hit" is a compound that reduces cell viability by more than three standard deviations (σ) from the mean of the negative controls.
Secondary Screening: Elucidating Mechanism of Action
Compounds that are non-cytotoxic in the primary screen, or those exhibiting activity against a specific cancer cell line, can be advanced to target-based secondary assays. Given the prevalence of the piperazine scaffold in GPCR and ion channel modulators, these target classes are logical starting points.[1][2]
G-Protein Coupled Receptor (GPCR) Assays
GPCRs mediate signals via different G-protein subtypes. The most common HTS approaches monitor the downstream second messengers, such as intracellular calcium (for Gαq-coupled receptors) or cyclic AMP (cAMP) (for Gαs/Gαi-coupled receptors).[11][12]
Figure 2: Simplified Gαq signaling pathway leading to calcium mobilization.
Protocol 3.1.1: FLIPR-Based Calcium Mobilization Assay
Principle: This assay is designed to detect the activation of Gαq-coupled GPCRs. Upon receptor activation, an intracellular signaling cascade leads to the release of stored calcium (Ca2+) into the cytosol. A fluorescent indicator dye loaded into the cells exhibits increased fluorescence upon binding to Ca2+, which is measured in real-time.[13]
Methodology:
-
Cell Plating: Seed cells expressing the target GPCR into a 384-well, black-walled, clear-bottom plate and incubate overnight.
-
Rationale: Black walls minimize well-to-well crosstalk and background fluorescence.
-
-
Dye Loading:
-
Remove growth media and add 20 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) diluted in assay buffer containing probenecid.
-
Rationale: Probenecid, an organic anion transport inhibitor, prevents the active efflux of the dye from the cells.
-
-
Incubation: Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
Data Acquisition (FLIPR):
-
Place the cell plate and a compound plate into a kinetic plate reader (e.g., FLIPR Tetra®, FDSS).
-
The instrument measures a baseline fluorescence for 10-20 seconds.
-
It then adds 10 µL of the piperazine derivative (or control agonist) from the compound plate.
-
Fluorescence is monitored for an additional 2-3 minutes to capture the kinetic response of calcium release.
-
-
Data Analysis: The response is typically measured as the maximum peak fluorescence intensity minus the baseline.
Ion Channel Assays
Ion channels are another major target class for piperazine derivatives.[14] HTS campaigns typically use fluorescence-based assays that measure changes in membrane potential.[15][16]
Protocol 3.2.1: Membrane Potential Assay
Principle: This assay uses a fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential. For instance, in an assay for potassium channel openers, opening the channel causes hyperpolarization, leading to dye accumulation inside the cell and an increase in fluorescence.
Methodology:
-
Cell Plating: Seed cells expressing the target ion channel into a 384-well, black-walled, clear-bottom plate.
-
Compound Addition: Add 10 µL of test compounds and allow them to incubate for 15-30 minutes.
-
Dye Loading: Add 10 µL of a membrane potential-sensitive dye solution.
-
Incubation: Incubate for 30-45 minutes at room temperature.
-
Stimulation & Reading:
-
Place the plate in a kinetic plate reader.
-
Measure baseline fluorescence.
-
Add a stimulus solution (e.g., a high concentration of potassium chloride to induce depolarization) to all wells.
-
Read the fluorescence change over 1-2 minutes.
-
-
Data Analysis: Compounds that modulate the channel (e.g., blockers) will inhibit the fluorescence change caused by the stimulus.
Assay Validation: The Cornerstone of Trustworthiness
Rigorous assay validation is non-negotiable for a successful HTS campaign.[17] It ensures that the assay is robust, reproducible, and suitable for screening.[18][19] The key statistical parameters are the Z'-factor, Signal-to-Background (S/B) ratio, and Coefficient of Variation (%CV).[8][10] This process should follow authoritative guidelines, such as those in the NIH's Assay Guidance Manual.[3][4][20]
Figure 3: Workflow for HTS Assay Validation.
Key Validation Parameters
| Parameter | Formula | Acceptance Criteria | Significance |
| Z-Factor (Z') | 1 - (3 * (σ_pos + σ_neg)) / | μ_pos - μ_neg | |
| Signal-to-Background (S/B) | μ_pos / μ_neg | > 10 (ideal) | Indicates the magnitude of the assay signal relative to the background noise. A higher ratio is better. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | Measures the relative variability of the data. Lower %CV indicates higher precision. |
μ = mean; σ = standard deviation; pos = positive control; neg = negative control
Protocol 4.1: Plate Uniformity and Z' Factor Determination
Principle: This protocol assesses the robustness and reproducibility of an assay before committing to a full-scale screen. It evaluates performance across multiple plates and days to identify any systematic errors or variability.[10][19]
Methodology:
-
Plate Layout: Prepare three identical 384-well plates. In each plate, dedicate half the wells to the negative control (e.g., 0.1% DMSO) and the other half to the positive control (e.g., a known agonist/inhibitor at its EC₈₀/IC₈₀).
-
Execution: Run the full assay protocol as described above on these three plates.
-
Repeat: Repeat the entire process on two additional, separate days using freshly prepared reagents.
-
Data Analysis:
-
For each plate, calculate the mean (μ), standard deviation (σ), and %CV for both the positive and negative control populations.
-
Calculate the S/B ratio and Z' factor for each plate.
-
Analyze data for any plate-based patterns (e.g., "edge effects" where wells at the edge of the plate behave differently).
-
-
Acceptance: The assay is considered validated for HTS if the Z' factor is consistently above 0.5 and the %CV is below 15% across all plates and days.[17]
Orthogonal and Label-Free Confirmation
Expertise & Experience: A critical step in eliminating false positives from primary screens is to confirm "hits" in an orthogonal assay. This means using a test with a different detection technology and mechanism. Label-free technologies, such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), are ideal for this purpose.[21][22] They measure direct binding of the compound to a purified target protein, providing definitive evidence of a physical interaction and eliminating artifacts related to the labels (e.g., fluorescence, luminescence) used in primary assays.[23][24]
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HTS assays for developing the molecular pharmacology of ion channels. Current Opinion in Pharmacology. [Link]
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Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions. UIC Indigo. [Link]
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High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses. [Link]
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Using label-free screening technology to improve efficiency in drug discovery. Expert Opinion on Drug Discovery. [Link]
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An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition. PubMed Central. [Link]
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Assay Guidance Manual [Internet]. PubMed. [Link]
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Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. Antimicrobial Agents and Chemotherapy. [Link]
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BellBrook Labs Launches HTS Assay Platform for Targeting GPCR Regulatory Proteins. PR Newswire. [Link]
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NCATS Assay Guidance Manual. EuroGCT. [Link]
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High throughput screening technologies for ion channels. Acta Pharmacologica Sinica. [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
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Analysis of High-throughput Cell Screening Techniques for Ion Channels. Labinsights. [Link]
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GPCR Functional Cell-based Assays. GenScript. [Link]
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A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production. ResearchGate. [Link]
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Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]
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(PDF) Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. ResearchGate. [Link]
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Cell-based assays involving 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
An in-depth guide to the functional characterization of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol.
Introduction: A Structural Hypothesis for Biological Function
The compound this compound is a synthetic molecule featuring two key structural motifs that are hallmarks of pharmacologically active agents. The piperazine ring is a versatile scaffold found in numerous medications targeting the central nervous system, including antipsychotic and antidepressant agents.[1][2][3][4] The propanolamine backbone is classically associated with beta-adrenergic receptor antagonists, commonly known as beta-blockers.[5]
Given this structural combination, it is hypothesized that this compound functions as a G-Protein Coupled Receptor (GPCR) modulator, most likely as an antagonist at beta-adrenergic receptors (β-AR). This application note provides a strategic guide with detailed protocols for researchers to functionally characterize this compound, moving from target-specific mechanistic assays to more physiologically relevant phenotypic screens.
The Beta-Adrenergic Signaling Cascade: A Dual Pathway
Beta-adrenergic receptors, critical regulators of cardiovascular and pulmonary function, primarily signal through two distinct pathways upon agonist binding:
-
G-Protein Dependent Pathway: The receptor couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger that activates Protein Kinase A (PKA) and downstream cellular responses.[6] An antagonist blocks the agonist from binding, preventing this cascade.[6][7]
-
G-Protein Independent (β-Arrestin) Pathway: Following activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which blocks further G-protein interaction (desensitization) and can initiate separate signaling cascades or lead to receptor internalization.[8][9]
Protocol 1: Competitive cAMP Assay for β-AR Antagonism
This assay directly measures the compound's ability to inhibit the agonist-induced production of cAMP, providing a quantitative measure of its potency (IC₅₀) at a Gs-coupled receptor.
Principle
This is a competitive immunoassay, often utilizing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[10] Intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. In antagonist mode, cells are treated with the test compound before stimulation with a known agonist. An effective antagonist will prevent the agonist from activating the receptor, resulting in low intracellular cAMP levels and a high assay signal.[11][12]
Materials
-
Cell Line: HEK293 cells stably expressing the human beta-2 adrenergic receptor (β₂AR).
-
Agonist: Isoproterenol (a potent, non-selective β-AR agonist).
-
Reference Antagonist: Propranolol (a well-characterized β-AR antagonist).
-
PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[12]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.
-
cAMP Assay Kit: Commercial HTRF, GloSensor™, or AlphaScreen cAMP kit.[6][10]
-
Assay Plates: White, opaque 384-well plates.[10]
Step-by-Step Protocol
-
Cell Preparation:
-
Culture β₂AR-HEK293 cells to ~80% confluency.
-
Harvest cells using a non-enzymatic dissociation buffer. Centrifuge at 340 g for 3 minutes and discard the supernatant.[12]
-
Resuspend the cell pellet in assay buffer containing 0.5 mM IBMX. Perform a cell count and adjust the density to the optimal level determined during assay development (e.g., 5,000 cells/well).[12]
-
-
Compound Plating:
-
Prepare serial dilutions of the test compound (this compound) and the reference antagonist (Propranolol) in assay buffer.
-
Dispense 5 µL of each compound dilution into the appropriate wells of the 384-well plate. Include "vehicle only" wells for control.
-
-
Cell Dispensing and Pre-incubation:
-
Dispense 5 µL of the cell suspension into each well of the plate.
-
Cover the plate and incubate for 30 minutes at room temperature to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Prepare the Isoproterenol solution in assay buffer at a concentration that elicits 80% of its maximal response (EC₈₀). This concentration must be predetermined during assay development.
-
Add 5 µL of the EC₈₀ Isoproterenol solution to all wells except the "basal" control wells (which receive 5 µL of buffer instead).
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Following the manufacturer's instructions for the chosen cAMP kit, prepare the detection reagents (e.g., labeled cAMP-d2 and anti-cAMP antibody-cryptate for HTRF).
-
Add 5 µL of each detection reagent to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a compatible plate reader.
-
Data and Plate Layout
| Parameter | Description |
| Test Compound | This compound, 10-point, 1:3 dilution series |
| Reference Antagonist | Propranolol, 10-point, 1:3 dilution series |
| Agonist | Isoproterenol at a fixed EC₈₀ concentration |
| Max Signal Control | Vehicle + Isoproterenol (0% inhibition) |
| Min Signal Control | Vehicle + Max concentration of Propranolol + Isoproterenol (100% inhibition) |
| Basal Control | Vehicle only (no agonist) |
Protocol 2: β-Arrestin Recruitment Assay
This assay quantifies receptor activation by measuring the recruitment of β-arrestin to the receptor, a key event in desensitization and G-protein independent signaling.[8][13] It is an excellent orthogonal assay to confirm findings from the cAMP assay and to investigate potential signaling bias.
Principle
A common method is the enzyme fragment complementation (EFC) assay.[8][14] In this system, the β-adrenergic receptor is tagged with a small enzyme fragment (e.g., ProLink), and β-arrestin is tagged with the larger, complementary enzyme acceptor (EA). When an agonist activates the receptor, β-arrestin is recruited, forcing the complementation of the two enzyme fragments. This forms an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[8] Antagonists will block this recruitment.
Materials
-
Cell Line: A commercially available cell line co-expressing the β₂AR tagged with ProLink and β-arrestin tagged with EA (e.g., PathHunter cells).
-
Agonist: Isoproterenol.
-
Reference Antagonist: Propranolol.
-
Assay Medium: As recommended by the cell line provider.
-
Detection Reagents: EFC assay substrate and reagents.
-
Assay Plates: White, clear-bottom 384-well plates.
Step-by-Step Protocol
-
Cell Plating:
-
The day before the assay, seed the PathHunter cells into the 384-well plates at the density recommended by the manufacturer.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound and reference antagonist.
-
Add the compounds to the wells containing the cells.
-
-
Agonist Stimulation:
-
Immediately add the EC₈₀ concentration of Isoproterenol to the wells.
-
Incubate the plate for 90 minutes at 37°C. The optimal incubation time can vary between GPCRs.[8]
-
-
Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagents to each well.
-
Incubate for 60 minutes at room temperature.
-
Read chemiluminescence on a plate reader.
-
Protocol 3: Phenotypic Screening with a Cardiomyocyte Beating Assay
This assay provides a highly physiological readout of β-AR modulation. Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) form a spontaneously beating syncytium in culture.[15] β-AR agonists increase their beat rate, an effect that can be reversed by antagonists.[16][17]
Principle
iPSC-CMs are plated in multi-well plates. Their contractions can be monitored in real-time using automated microscopy to track cell movement or by measuring changes in intracellular Ca²⁺ fluxes.[18] The beat rate is calculated from these measurements, and the effect of compounds on modulating the beat rate is quantified.
Materials
-
Cells: Cryopreserved human iPSC-derived cardiomyocytes.
-
Plates: 96- or 384-well imaging plates (e.g., glass-bottom), coated with fibronectin.[15]
-
Media: Appropriate cardiomyocyte maintenance medium.[15]
-
Instrumentation: High-content imaging system with environmental control (37°C, 5% CO₂) and kinetic imaging capabilities, or a specialized instrument for measuring cellular impedance or Ca²⁺ flux.[15][18]
-
Analysis Software: Software capable of analyzing video files to determine beat rate, often using Fast Fourier Transform (FFT) analysis of pixel displacement.[16][17]
Step-by-Step Protocol
-
Cell Plating and Culture:
-
Assay Preparation:
-
Replace the culture medium with fresh, pre-warmed medium ~4 hours before the assay.[15]
-
Place the plate on the imaging system and allow it to equilibrate.
-
-
Baseline Recording:
-
Acquire a baseline recording of the spontaneous beating for each well (e.g., a 20-30 second video).
-
-
Compound Treatment and Measurement:
-
Add serial dilutions of the test compound or vehicle to the wells and incubate for a set period (e.g., 30 minutes).
-
Add an EC₈₀ concentration of Isoproterenol to stimulate an increase in beat rate.
-
After a 10-15 minute incubation with the agonist, acquire a second kinetic recording.[18]
-
-
Data Analysis:
-
Use the analysis software to process the video files and calculate the mean beat rate (in beats per minute) for each well at baseline and post-treatment.
-
Normalize the data: calculate the percentage inhibition of the Isoproterenol-induced increase in beat rate for each concentration of the test compound.
-
Plot the normalized data against compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
Data Analysis and Interpretation
For both the cAMP and β-arrestin assays, raw data should be converted to percent inhibition. The dose-response data should be plotted using a semi-log scale (Inhibition vs. log[Antagonist]). A sigmoidal dose-response curve can then be fitted to the data to determine the IC₅₀, which is the concentration of the antagonist that produces 50% of the maximal inhibition.
| Assay | Primary Readout | Key Parameter | Interpretation |
| cAMP Assay | HTRF Ratio / Luminescence | IC₅₀ | Potency of the compound in blocking Gs-protein signaling. |
| β-Arrestin Assay | Chemiluminescence | IC₅₀ | Potency of the compound in blocking β-arrestin recruitment. |
| Cardiomyocyte Assay | Beats Per Minute (BPM) | IC₅₀ | Potency of the compound in a functional, physiological system. |
A compound that shows potent IC₅₀ values across all three assays is strongly validated as a β-adrenergic receptor antagonist. Discrepancies in potency between the cAMP and β-arrestin assays could suggest that the compound is a "biased ligand," a molecule that preferentially blocks one signaling pathway over the other.[14]
Conclusion
This application note outlines a comprehensive, multi-tiered strategy for characterizing the bioactivity of this compound. By starting with specific, target-based assays like cAMP and β-arrestin recruitment, researchers can confirm the hypothesized mechanism of action and quantify the compound's potency.[20] Following up with a physiologically relevant phenotypic screen, such as the iPSC-cardiomyocyte beating assay, provides crucial functional validation. This integrated approach ensures a thorough and robust evaluation, providing the high-quality data necessary for advancing drug development programs.
References
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National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. [Link]
-
Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]
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Avet, C., et al. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. Methods in Molecular Biology. [Link]
-
Gimenez, L. E., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. Journal of Biological Chemistry. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]
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Multispan, Inc. MULTISCREEN™ Beta Arrestin Sensor Technology. [Link]
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Molecular Devices. Live Cell Beating Assay Using Human iPSC-derived Cardiomyocytes for Evaluation of Drug Efficacy and Toxicity. [Link]
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National Center for Biotechnology Information. (2015). Cardiomyocyte Impedance Assays - Assay Guidance Manual. NCBI. [Link]
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Commons, J. M., et al. (2018). Quantification of Cardiomyocyte Beating Frequency Using Fourier Transform Analysis. Photonics. [Link]
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Clements, M., et al. (2013). Dynamic monitoring of beating periodicity of stem cell-derived cardiomyocytes as a predictive tool for preclinical safety assessment. Drug Discovery Today. [Link]
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Massotte, D., et al. (2020). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Pharmacology Research & Perspectives. [Link]
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Christopher, J. A., et al. (2015). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. [Link]
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Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
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Application Notes and Protocols: In Vitro ADME Profiling of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol Analogs
<-33>
Introduction: The Critical Role of Early ADME Assessment in Drug Discovery
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant proportion of promising drug candidates falter during later stages of development due to suboptimal pharmacokinetic properties.[1][2] The in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties at the nascent stages of discovery is therefore not just a screening step, but a foundational strategy for success.[1][3] By elucidating the ADME profile of novel chemical entities, such as the 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol analogs, researchers can make informed decisions, prioritize compounds with favorable characteristics, and guide medicinal chemistry efforts to mitigate liabilities.[1][4]
This comprehensive guide provides a suite of detailed application notes and protocols tailored for the in vitro ADME profiling of this specific chemical series. The piperazine moiety, a common scaffold in medicinal chemistry, can present unique metabolic and physicochemical properties that warrant careful investigation.[5][6] These protocols are designed to be robust and self-validating, providing researchers with the tools to generate high-quality, decision-enabling data.
I. Physicochemical Properties: The Foundation of Drug Action
A compound's fundamental physicochemical characteristics profoundly influence its behavior in biological systems. Aqueous solubility and lipophilicity are two of the most critical parameters governing absorption and distribution.
A. Aqueous Solubility: Kinetic and Thermodynamic Assessment
Poor aqueous solubility is a frequent impediment to drug development, potentially leading to low bioavailability and unreliable in vitro assay results.[7][8] It is therefore essential to characterize the solubility of the this compound analogs under both kinetic and thermodynamic conditions.
-
Kinetic Solubility: This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of how readily a compound dissolves from a DMSO stock solution into an aqueous buffer.[7][8][9]
-
Thermodynamic Solubility: This "gold standard" method measures the true equilibrium solubility of a compound and is crucial for lead optimization and preformulation studies.[7][8][10]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a clear glass vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8]
-
Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.45 µm filter to remove any undissolved solid.[7]
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as LC-MS/MS.[11] Prepare a standard curve of the compound in the same buffer to ensure accurate quantification.
-
Data Reporting: Express the solubility in µg/mL or µM.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Purpose | High-throughput screening, early discovery | Lead optimization, preformulation |
| Method | Addition of DMSO stock to buffer | Equilibration of excess solid in buffer |
| Incubation Time | Short (e.g., 2-24 hours)[10] | Long (e.g., 24-72 hours)[11] |
| Throughput | High | Low to moderate |
II. Absorption: Predicting Oral Bioavailability
For orally administered drugs, the ability to permeate the intestinal epithelium is a primary determinant of bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[12][13][14]
A. Caco-2 Cell Permeability Assay
Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[13][14][15] This assay measures the bidirectional transport of a compound across the Caco-2 monolayer to determine its apparent permeability (Papp) and efflux ratio.[13][14]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Caco-2 Permeability Assay Workflow.
Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto Transwell filter inserts. Allow the cells to differentiate for 21 days to form a confluent monolayer.[12][16]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²).[15][16]
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Add the test compound solution (e.g., 10 µM) to the apical (donor) compartment.[13]
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13]
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Repeat the process, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[14][15]
-
| Papp (10⁻⁶ cm/s) | Predicted Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
III. Metabolism: Stability and Enzyme Interactions
The liver is the primary site of drug metabolism, and understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).[3]
A. Metabolic Stability in Liver Microsomes
Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[17][18] This assay assesses the intrinsic clearance of a compound.[19]
Protocol: Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, etc.), a NADPH regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).[17][20]
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (e.g., 1 µM).[17]
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.[17]
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Metabolic Stability Assay Workflow
Caption: Workflow for the Microsomal Stability Assay.
B. Cytochrome P450 (CYP) Inhibition Assay
Inhibition of CYP enzymes is a major cause of drug-drug interactions.[21] This assay determines the potential of the this compound analogs to inhibit the activity of major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[22] Regulatory agencies like the FDA and EMA provide guidance on conducting these studies.[23][24][25][26]
Protocol: CYP Inhibition (IC50) Assay
-
Incubation Setup: In a 96-well plate, combine human liver microsomes, a specific CYP probe substrate, and varying concentrations of the test compound (or a known inhibitor as a positive control).
-
Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding a NADPH regenerating system.
-
Reaction Termination: After a short incubation period (e.g., 10-15 minutes), stop the reaction with a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.[27]
-
Data Analysis:
-
Determine the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
| IC50 Value | Inhibition Potential |
| < 1 µM | Potent Inhibitor |
| 1 - 10 µM | Moderate Inhibitor |
| > 10 µM | Weak Inhibitor |
IV. Distribution: Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, determines its free (unbound) concentration.[28] Only the unbound fraction is available to interact with its target and be cleared from the body.[29]
A. Plasma Protein Binding (PPB) Assay
Equilibrium dialysis is considered the gold standard method for determining plasma protein binding.[28][30] The Rapid Equilibrium Dialysis (RED) device is a commonly used high-throughput format.[31][32]
Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation: Prepare the RED device inserts by adding the test compound spiked into plasma (e.g., human, rat) to one chamber and dialysis buffer (PBS, pH 7.4) to the other chamber, separated by a semipermeable membrane.[31][32]
-
Equilibration: Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[28][32]
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Sample Analysis: Combine the plasma sample with an equal volume of blank buffer and the buffer sample with an equal volume of blank plasma to matrix-match for LC-MS/MS analysis. Quantify the compound concentration in both samples.
-
Data Calculation:
-
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percent bound = (1 - fu) * 100
-
| Percent Bound | Interpretation |
| < 90% | Low to Moderate Binding |
| 90% - 99% | High Binding |
| > 99% | Very High Binding |
V. Data Interpretation and Integrated Assessment
The true power of in vitro ADME profiling lies in the integrated analysis of all data points. A successful drug candidate should possess a balanced profile:
-
Good Solubility: To ensure adequate dissolution for absorption.
-
Moderate to High Permeability: For efficient absorption across the gut wall.
-
Moderate Metabolic Stability: Not too rapidly metabolized (to ensure a reasonable half-life) but also not so stable as to cause accumulation.
-
Low CYP Inhibition Potential: To minimize the risk of drug-drug interactions.
-
Optimal Plasma Protein Binding: High binding can reduce clearance and prolong half-life, but very high binding can limit the free drug available for efficacy.
By systematically evaluating the this compound analogs against these parameters, researchers can build a comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) profile. This data-driven approach will ultimately guide the selection of the most promising candidates for advancement into in vivo pharmacokinetic studies and further preclinical development.
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AxisPharm. Microsomal Stability Assay Protocol.
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European Medicines Agency. EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation.
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Caco2 assay protocol.
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Benchchem. Application Notes and Protocols for Cell-Based CYP Inhibition Assay Using Cyp450-IN-1.
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Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
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European Medicines Agency. ICH M12 on drug interaction studies - Scientific guideline.
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Creative Bioarray. Plasma Protein Binding Assay.
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AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
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Enamine. Caco-2 Permeability Assay.
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Creative Bioarray. Caco-2 permeability assay.
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Symeres. In vitro ADME drug discovery services.
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Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
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Merck Millipore. Metabolic Stability Assays.
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BioIVT. Plasma Protein Binding Assay.
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Merck Millipore. Metabolic Stability Assays.
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protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
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Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
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LifeNet Health LifeSciences. CYP Inhibition Assay.
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Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
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Charnwood Discovery. Plasma Protein Binding - In Vitro Assay.
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Enamine. Aqueous Solubility Assay.
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Evotec. Caco-2 Permeability Assay.
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Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
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European Medicines Agency. ICH M12 Guideline on drug interaction studies - Step 5.
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U.S. Food and Drug Administration. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
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WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
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ECA Academy. ICH M12 Guideline on Drug Interaction Studies.
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PubMed. In vitro solubility assays in drug discovery.
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BioDuro. ADME Solubility Assay.
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The Center for Professional Innovation & Education (CfPIE). How ADME Studies Contribute To Drug Development.
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National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
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WuXi AppTec. A Guide to In Vitro ADME Testing in Drug Development.
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VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development.
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News-Medical.Net. Timing your in vitro studies for successful ADME outcomes.
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Charles River Laboratories. Drug-drug Interaction Studies for Regulatory Submission.
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YouTube. In Vitro Assessment of ADME Properties of Lead Compounds.
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Semantic Scholar. ADME Profiling in Drug Discovery and a New Path Paved on Silica.
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MDPI. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations.
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PubMed. ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes.
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ResearchGate. ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes.
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National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
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PubMed. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.
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The Versatile Scaffold: Application and Protocols for 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol in Parallel Synthesis
Introduction: A Privileged Building Block for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the efficient exploration of chemical space is paramount to identifying novel therapeutic agents. Parallel synthesis has emerged as a cornerstone strategy, enabling the rapid generation of large, structurally diverse compound libraries.[1] Central to this approach is the use of versatile chemical building blocks—scaffolds that can be readily and systematically derivatized.[2] 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol is one such privileged scaffold, embodying key structural features that make it exceptionally valuable for creating libraries of drug-like molecules.
This amino alcohol scaffold, with its CAS Number 842955-16-2, integrates three key points of diversification: a secondary alcohol, a secondary amine within the piperazine ring, and a tert-butoxy group that provides steric bulk and lipophilicity.[3][4][5] The piperazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its favorable physicochemical properties and its ability to engage in critical biological interactions.[6][7][8][9] The secondary alcohol provides a handle for introducing a wide array of functionalities, further expanding the accessible chemical diversity. This guide provides detailed, field-proven protocols for the derivatization of this compound in a parallel synthesis format, tailored for researchers and scientists in drug development.
Core Principles of Derivatization
The utility of this compound in parallel synthesis stems from the orthogonal reactivity of its two primary functional groups: the N-H of the piperazine and the O-H of the secondary alcohol. This allows for a modular approach to library synthesis, where each site can be independently functionalized.
PART 1: Parallel Derivatization of the Piperazine Moiety
The secondary amine of the piperazine ring is a versatile nucleophile, readily participating in a range of C-N bond-forming reactions. The following protocols are optimized for a high-throughput, 96-well plate format.
Protocol 1.1: Reductive Amination for N-Alkylation
Reductive amination is a robust and highly reliable method for introducing a vast array of substituents onto the piperazine nitrogen.[10] The one-pot reaction of the scaffold with an aldehyde or ketone, followed by in-situ reduction, is highly amenable to parallel synthesis.[6][7]
Causality of Experimental Choices:
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are chosen for their ability to dissolve the reactants and intermediates, and their compatibility with the reducing agent.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is mild enough to not reduce the starting aldehyde/ketone, is selective for the iminium ion intermediate, and does not generate gaseous byproducts, which is critical for reactions in sealed plates.[10]
-
Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the iminium ion, particularly with less reactive ketones.
Experimental Workflow:
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
Welcome to the technical support center for the synthesis of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. The following question-and-answer format addresses common challenges and provides in-depth, field-proven insights to improve your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what is the key reaction mechanism?
The most prevalent and straightforward synthesis involves the nucleophilic ring-opening of tert-butyl glycidyl ether with piperazine.[1] This reaction is a classic example of an SN2 mechanism, where the nitrogen atom of piperazine acts as a nucleophile and attacks one of the electrophilic carbon atoms of the epoxide ring.[2][3][4] Due to the considerable ring strain of the epoxide, this reaction proceeds readily, often in a protic solvent like ethanol or isopropanol which can also help to protonate the resulting alkoxide.[1][3][5]
The reaction mechanism can be visualized as follows:
Caption: SN2 mechanism for the synthesis of this compound.
Q2: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a common issue that can often be traced back to a few key factors. The most prevalent side reaction is the formation of the di-substituted piperazine product, where both nitrogen atoms of a single piperazine molecule react with two molecules of tert-butyl glycidyl ether.
Troubleshooting Low Yield:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Formation of Di-substituted Byproduct | Use a significant molar excess of piperazine (e.g., 5-10 equivalents) relative to tert-butyl glycidyl ether.[1] | A large excess of piperazine statistically favors the mono-alkylation product by increasing the probability of a glycidyl ether molecule encountering an unreacted piperazine molecule. |
| Incomplete Reaction | Increase the reaction temperature to the reflux temperature of the chosen solvent (e.g., ethanol, isopropanol) and monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.[1] | Higher temperatures increase the reaction rate, ensuring the reaction proceeds to completion. Monitoring progress prevents premature workup. |
| Hydrolysis of Epoxide | Ensure all reactants and solvents are anhydrous. Use freshly distilled solvents and properly dried glassware.[1] | The presence of water can lead to the hydrolysis of the epoxide, forming the corresponding diol and consuming the starting material. |
| Polymerization of Epoxide | Maintain a moderate reaction temperature and avoid strong, non-nucleophilic bases that can catalyze polymerization.[1][6][7] | Tert-butyl glycidyl ether can undergo homopolymerization, especially at high temperatures or in the presence of certain catalysts, leading to a viscous mixture and low yield of the desired product.[1][6][7] |
Q3: I'm observing significant amounts of an impurity that is difficult to separate from my desired product. How can I identify and minimize this byproduct?
The most common and challenging impurity to separate is the di-substituted piperazine, 1,4-bis(3-tert-butoxy-2-hydroxypropyl)piperazine . Its polarity is often very similar to the desired mono-substituted product, making purification by standard column chromatography difficult.
Workflow for Minimizing Di-substitution:
Caption: Experimental workflow to minimize the formation of the di-substituted byproduct.
Q4: What are the best practices for purifying the final product, this compound?
Purification of amino alcohols can be challenging due to their polarity and basicity.[8] A multi-step approach is often necessary to achieve high purity.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water or brine. This will remove the excess, water-soluble piperazine.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography: For high purity, column chromatography on silica gel is typically required. A gradient elution system is often effective. A common mobile phase consists of a mixture of a non-polar solvent (like dichloromethane or ethyl acetate), a polar solvent (like methanol), and a small amount of a basic modifier (like triethylamine or ammonium hydroxide) to prevent tailing of the basic product on the acidic silica gel.[1]
-
Alternative Purification Methods: In some cases, crystallization of the product or its salt form can be an effective purification technique.[9][10] For instance, forming a salt with an acid like hydrochloric or oxalic acid can facilitate crystallization and removal of impurities.[9] The free base can then be regenerated by treatment with a base.
Q5: Can reaction conditions influence the regioselectivity of the epoxide ring-opening?
Yes, the regioselectivity of the epoxide ring-opening by an amine can be influenced by the reaction conditions, particularly the pH.
-
Under basic or neutral conditions , the reaction proceeds via a standard SN2 mechanism. The nucleophilic amine will attack the less sterically hindered carbon of the epoxide ring.[2][3][4] For tert-butyl glycidyl ether, this is the terminal carbon.
-
Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group.[2][3] The reaction then proceeds with a character that is intermediate between SN1 and SN2. The nucleophile will preferentially attack the more substituted carbon atom that can better stabilize the developing positive charge.[2][3] However, with piperazine being a basic nucleophile, the reaction is typically carried out under neutral or slightly basic conditions, favoring attack at the less substituted carbon. Studies have shown that the nucleophilic strength of unprotonated amines is significantly greater than that of their protonated counterparts.[11][12]
References
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New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. ACS Publications. Available from: [Link]
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Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available from: [Link]
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- Isolation of aminoalcohol. Google Patents.
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Proposed reaction mechanism of epoxide ring opening of propylene oxide with piperidine. ResearchGate. Available from: [Link]
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Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available from: [Link]
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Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available from: [Link]
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Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available from: [Link]
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Epoxides Ring-Opening Reactions. Chemistry Steps. Available from: [Link]
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Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. ResearchGate. Available from: [Link]
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Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. ACS Publications. Available from: [Link]
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Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory. Available from: [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. NIH. Available from: [Link]
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Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. Available from: [Link]
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Epoxide Ring Opening With Base. Master Organic Chemistry. Available from: [Link]
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Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines. Semantic Scholar. Available from: [Link]
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-
Zwitterionic ring expansion polymerization of tert‐butyl glycidyl ether with B(C6F5)3 towards the generation of cyclic chains. ADDI. Available from: [Link]
-
Zwitterionic ring expansion polymerization of tert ‐butyl glycidyl ether with B(C 6 F 5 ) 3 towards the generation of cyclic chains. ResearchGate. Available from: [Link]
-
p-tert-Butylphenyl glycidyl ether. PubChem. Available from: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available from: [Link]
-
C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI. Available from: [Link]
- Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. Google Patents.
-
(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. Available from: [Link]
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Technical Support Center: Synthesis of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
Welcome to the technical support center for the synthesis of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may face in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the nucleophilic ring-opening of tert-butyl glycidyl ether with piperazine.[1] In this SN2 reaction, a nitrogen atom of the piperazine ring attacks one of the carbon atoms of the epoxide ring in the tert-butyl glycidyl ether.[2][3] Due to steric hindrance from the tert-butoxy group, the attack preferentially occurs at the less substituted carbon of the epoxide. This reaction is typically performed in a protic solvent like ethanol or isopropanol, which can also act as a proton source to neutralize the resulting alkoxide.
Q2: What are the most common side reactions I should be aware of?
There are three primary side reactions that can significantly impact the yield and purity of your final product:
-
Di-alkylation of Piperazine: Piperazine has two nucleophilic secondary amine groups. Both can react with tert-butyl glycidyl ether, leading to the formation of the di-substituted byproduct, 1,4-bis(3-tert-butoxy-2-hydroxypropyl)piperazine.[1]
-
Hydrolysis of tert-Butyl Glycidyl Ether: The presence of water in the reaction mixture can lead to the hydrolysis of the epoxide, forming 1-tert-butoxy-2,3-propanediol.[1]
-
Polymerization of tert-Butyl Glycidyl Ether: Epoxides, including tert-butyl glycidyl ether, can undergo homopolymerization, especially at elevated temperatures or in the presence of acidic or basic catalysts.[1][4] This can result in the formation of a viscous, polymeric material that can complicate purification.
Q3: How can I control the mono-alkylation vs. di-alkylation of piperazine?
Controlling the selectivity for mono-alkylation is a classic challenge when working with symmetrical diamines like piperazine. The key is to manipulate the reaction conditions to favor the kinetic product (mono-alkylation) over the thermodynamic product (di-alkylation).[5][6][7]
The most effective strategy is to use a significant molar excess of piperazine relative to the tert-butyl glycidyl ether (e.g., 5-10 equivalents). This statistical excess increases the probability that a molecule of tert-butyl glycidyl ether will react with an unreacted piperazine molecule rather than the already mono-alkylated product.
Alternatively, one of the piperazine nitrogens can be protected with a group like tert-butoxycarbonyl (Boc), followed by alkylation of the unprotected nitrogen and subsequent deprotection.[8] However, for large-scale synthesis, using an excess of piperazine is often more cost-effective.
Q4: What is the role of a Lewis acid catalyst in this reaction?
Lewis acid catalysts can be employed to activate the epoxide ring, making it more susceptible to nucleophilic attack.[9][10][11][12] The Lewis acid coordinates with the oxygen atom of the epoxide, which polarizes the C-O bonds and facilitates ring-opening. While this can increase the reaction rate, it may also promote polymerization of the tert-butyl glycidyl ether, especially if the reaction temperature is not carefully controlled.[1][4]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-substituted product | - Insufficient excess of piperazine, leading to significant di-alkylation. - Suboptimal reaction temperature or time. | - Increase the molar excess of piperazine to 5-10 equivalents. - Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and temperature. |
| Presence of a significant amount of a diol impurity | - Contamination of reactants or solvent with water, causing hydrolysis of the epoxide. | - Ensure all reactants and solvents are anhydrous. Use freshly distilled solvents and properly dried glassware. |
| Formation of a viscous, polymeric material | - Homopolymerization of tert-butyl glycidyl ether. | - Maintain a moderate reaction temperature (e.g., reflux in ethanol). - Avoid the use of strong, non-nucleophilic bases that can catalyze polymerization. |
| Incomplete reaction or slow reaction rate | - Insufficient temperature or reaction time. | - Increase the reaction temperature to the reflux temperature of the chosen solvent. - Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
| Difficulty in removing excess piperazine during workup | - Piperazine is a water-soluble base. | - During the workup, wash the organic layer with water or brine to remove the bulk of the excess piperazine. - Alternatively, an acidic wash can be used to protonate the piperazine and extract it into the aqueous layer. However, be cautious as this may also protonate the desired product. |
III. Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Piperazine (5.0 eq)
-
tert-Butyl glycidyl ether (1.0 eq)
-
Anhydrous ethanol
-
Dichloromethane
-
Methanol
-
Aqueous ammonia solution
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (5.0 eq) in anhydrous ethanol.
-
To this solution, add tert-butyl glycidyl ether (1.0 eq) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove excess piperazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient eluent system of dichloromethane-methanol with a small percentage of aqueous ammonia to obtain the pure this compound.[1]
Protocol 2: Analytical Method for Purity Assessment by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: A mid-polarity column such as a DB-WAX or a low-polarity column like a DB-5 (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[13]
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
GC-MS Conditions:
-
Injection Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp 1: 10 °C/min to 170 °C, hold for 2 minutes.
-
Ramp 2: 15 °C/min to 280 °C, hold for 4 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
MS Source Temperature: 230 °C
-
Scan Range: 40-400 m/z
Sample Preparation:
-
Dissolve a small amount of the purified product in methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Inject the sample into the GC-MS system.
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Identify and quantify any impurity peaks, such as the di-substituted product or the hydrolyzed epoxide, by their respective mass spectra.
IV. Visualizations
Caption: Reaction pathway for the synthesis of this compound and major side reactions.
Caption: A general workflow for troubleshooting the synthesis and purification process.
V. References
-
BenchChem. (2025). Identifying common side products in the synthesis of 1-Ethoxy-3-(piperazin-1-yl)propan - Benchchem. Retrieved from
-
BenchChem. (2025). Technical Support Center: Optimization of Epoxide Ring-Opening Reactions. Retrieved from
-
Request PDF. (2025). Zwitterionic ring expansion polymerization of tert ‐butyl glycidyl ether with B(C 6 F 5 ) 3 towards the generation of cyclic chains. Retrieved from
-
Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from
-
Springer. (2016). Thermodynamic, kinetic and mechanistic investigations of Piperazine oxidation by Diperiodatocuprate(III) complex in aqueous alka. Retrieved from
-
ResearchGate. (2025). (PDF) Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. Retrieved from
-
Chad's Prep®. Ring Opening of Epoxides. Retrieved from
-
BenchChem. (2025). Analytical methods for quantification of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol in biological samples. Retrieved from
-
Polymer Chemistry (RSC Publishing). Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior. Retrieved from
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Retrieved from
-
BenchChem. (2025). Benchmarking the purity of synthesized 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol against a reference standard. Retrieved from
-
Wikipedia. Thermodynamic and kinetic reaction control. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Tert-Butyl Glycidyl Ether in Chemical Applications. Retrieved from
-
Google Patents. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. Retrieved from
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Retrieved from
-
Google Patents. US20130116245A1 - Alkylated piperazine compounds. Retrieved from
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. Retrieved from
-
Journal of Catalysis. (2019). Deshpande-Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts- Regioselectivity and mechanism-2019. Retrieved from
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from
-
Organic Chemistry: A Tenth Edition. 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from
-
BenchChem. (2025). An In-depth Technical Guide to 1-Tert-butoxy-2-propanol: Structural Isomers and Purity Analysis. Retrieved from
-
ResearchGate. (2025). Transition Metal Based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. | Request PDF. Retrieved from
-
American Pharmaceutical Review. (2014). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from
-
MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from
-
RSC Publishing. Analytical Methods. Retrieved from
-
Acta Poloniae Pharmaceutica. (2010). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Retrieved from
-
Google Patents. (2016). (12) United States Patent. Retrieved from
-
ResearchGate. (2015). Lewis Acid Catalyzed Protective Opening of Epoxides with Pivaloyl Halides. Retrieved from
-
ResearchGate. (2020). Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols. Retrieved from
-
MDPI. (2021). Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol). Retrieved from
-
European Patent Office. (2017). PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES - EP 3419974 B1. Retrieved from
-
PubMed. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Retrieved from
-
WIPO. (2013). WO 2013/134298 Al - Common Organic Chemistry. Retrieved from
-
BenchChem. (2025). How to prevent the degradation of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol during long-term storage. Retrieved from
-
BenchChem. (2025). 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol IUPAC name and chemical structure. Retrieved from
-
Polymer Chemistry (RSC Publishing). Biobased oleyl glycidyl ether: copolymerization with ethylene oxide, postmodification, thermal properties, and micellization behavior. Retrieved from
-
Miller-Stephenson Chemicals. Mono-functional Aliphatic Glycidyl Ethers. Retrieved from
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Technical Support Center: Overcoming Solubility Challenges with 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
Welcome to the technical support guide for 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol (CAS No. 842955-16-2).[1][2][3] This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to empower you to overcome the unique solubility challenges presented by this molecule's amphiphilic nature, ensuring the success and reproducibility of your experiments.
Understanding the Molecule: A Physicochemical Overview
The solubility behavior of this compound is dictated by its distinct structural motifs. Understanding these components is the first step in troubleshooting.
-
Piperazine Ring: This is the most critical feature for aqueous solubility. The two nitrogen atoms are basic and can be protonated. The piperazine moiety is a well-known scaffold used in medicinal chemistry to enhance aqueous solubility and improve pharmacokinetic profiles.[4][5][6][7]
-
tert-Butoxy Group: This bulky, non-polar group imparts significant lipophilic (oil-loving) character, which can limit aqueous solubility, especially at neutral or basic pH.
-
Propan-2-ol Backbone: The hydroxyl (-OH) group provides a site for hydrogen bonding, contributing moderately to its solubility in polar protic solvents.
This combination of a basic, ionizable group with a lipophilic tail means that the compound's solubility is highly dependent on the pH of the medium.
| Property | Value | Source |
| CAS Number | 842955-16-2 | [1][2][3] |
| Molecular Formula | C₁₁H₂₄N₂O₂ | [2][3] |
| Molecular Weight | 216.33 g/mol | [2] |
| Predicted pKa | ~8.5-9.5 (most basic nitrogen), ~4-5 (second nitrogen) | (Estimated based on piperazine scaffold) |
| Predicted LogP | ~0.8 - 1.5 | (Estimated based on structural components) |
Frequently Asked Questions (FAQs)
This section addresses the most common solubility issues encountered in the laboratory.
Q1: My compound won't dissolve in water or my neutral phosphate-buffered saline (PBS, pH 7.4). What is the first thing I should try?
Answer: The primary cause of poor solubility in neutral aqueous media is that the piperazine ring is in its non-ionized, free-base form. At this pH, the lipophilic character of the tert-butoxy group dominates.
The immediate and most effective solution is pH adjustment.
By lowering the pH to below 5, you will protonate one or both of the basic nitrogen atoms on the piperazine ring. This converts the molecule into a more polar, cationic salt, which is significantly more soluble in water. The formation of salts is a standard and highly effective method for increasing the aqueous solubility and dissolution rate of basic drug candidates.[8][9]
-
Quick Tip: Prepare a stock solution of 1 N HCl. Add it dropwise to your aqueous suspension of the compound while stirring until the solid dissolves. Monitor the final pH. For most cell-based assays or in vivo work, you will need to back-titrate carefully with a base (e.g., 1 N NaOH) to a biocompatible pH, ensuring the compound does not precipitate.
Q2: I dissolved my compound in DMSO to make a concentrated stock, but it crashes out of solution when I dilute it into my aqueous assay buffer. How can I prevent this precipitation?
Answer: This is a classic problem for compounds with moderate to low aqueous solubility. DMSO is an excellent solubilizing agent, but when diluted into an aqueous system, the local concentration of the compound can momentarily exceed its solubility limit, causing it to precipitate.
Here are several strategies to mitigate this, which can be used in combination:
-
Lower the Final DMSO Concentration: While it may seem counterintuitive, starting with a lower concentration DMSO stock (e.g., 10 mM instead of 100 mM) can sometimes help. The key is to keep the final percentage of DMSO in your assay as low as possible (typically <0.5%) to avoid artifacts.
-
Use a Stepwise Dilution: Instead of a single large dilution step, perform serial dilutions. For example, dilute the DMSO stock 1:10 into a 50:50 mixture of DMSO and your final buffer, then dilute that intermediate solution further into the final buffer. This gentler transition can keep the compound in solution.
-
Incorporate a Co-solvent: If your experimental system allows, adding a small percentage of a water-miscible organic co-solvent to your final aqueous buffer can dramatically increase solubility.[10]
-
Recommended Co-solvents: Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).
-
Example: A final buffer containing 5% DMSO, 10% Ethanol, and 85% PBS can often maintain solubility where a simple DMSO/PBS mixture fails.
-
Q3: Beyond DMSO, what are the best organic solvents for this compound?
Answer: Given its structure, this compound is soluble in a range of common laboratory solvents. Your choice should be guided by the requirements of your downstream application.
| Solvent Class | Recommended Solvents | Expected Solubility | Notes |
| Polar Protic | Ethanol, Methanol, Isopropanol | High | The hydroxyl group and piperazine ring interact well with these solvents. Good for general-purpose stock solutions. |
| Polar Aprotic | DMSO, Dimethylformamide (DMF) | High | Excellent solubilizing agents for creating highly concentrated stock solutions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The lipophilic tert-butoxy group allows for some solubility, but it will be lower than in polar solvents. |
| Non-Polar | Hexanes, Toluene | Poor to Insoluble | The polar piperazine and hydroxyl groups prevent significant dissolution in non-polar solvents. |
Q4: I need to prepare a high-concentration formulation for an in vivo animal study, and simple pH adjustment or co-solvents are insufficient or cause toxicity. What advanced options can I explore?
Answer: For challenging high-concentration formulations, particularly for oral or parenteral administration, you should explore more advanced drug delivery systems. These are common strategies for enhancing the bioavailability of poorly soluble compounds.[9][10][11][12]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the lipophilic tert-butoxy part of your molecule, forming an inclusion complex that has greatly improved aqueous solubility.[10][13]
-
Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
-
Use of Surfactants: Incorporating non-ionic surfactants can help by forming micelles that entrap the compound.
-
Commonly Used: Polysorbate 80 (Tween® 80) or Cremophor® EL. These are often combined with co-solvents like ethanol and PEG 400.
-
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like the GI tract), keeping the drug solubilized.[10][11]
Troubleshooting Workflows & Protocols
Systematic Solubility Enhancement Workflow
This workflow provides a logical decision-making process for addressing solubility issues with this compound.
Caption: A decision tree for systematically troubleshooting solubility issues.
Protocol 1: Determining a pH-Solubility Profile
This experiment quantifies the compound's solubility at different pH values, providing critical data for formulation development.
Materials:
-
This compound
-
Calibrated pH meter
-
Series of buffers (e.g., pH 2, 4, 6, 7.4, 9)
-
1 N HCl and 1 N NaOH solutions
-
Glass vials with screw caps
-
Orbital shaker or rotator at a controlled temperature
-
Centrifuge
-
HPLC-UV or LC-MS for quantification
-
0.22 µm syringe filters (PTFE or other chemically compatible material)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom. This is crucial for achieving saturation.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of each pH buffer to its respective vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Allow them to equilibrate for 24-48 hours at a constant temperature (e.g., 25°C). This ensures the solution reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vials stand for a short period to allow the excess solid to settle. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet any remaining undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any fine particulates.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration using a pre-validated HPLC or LC-MS method against a standard curve.
-
Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH to generate the pH-solubility profile.
Protocol 2: Preparing a Formulation with a Co-solvent Vehicle
This protocol describes the preparation of a common vehicle for in vivo studies, suitable for a compound that requires more than simple pH adjustment.
Vehicle Composition (Example): 5% DMSO, 10% Ethanol, 40% PEG 400, 45% Saline.
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound into a clean glass vial.
-
Initial Solubilization: Add the required volume of DMSO to the vial. Vortex or sonicate briefly until the compound is fully dissolved.
-
Add Co-solvents: Add the required volume of Ethanol, followed by the PEG 400. Mix thoroughly after each addition until the solution is clear and homogenous.
-
Add Aqueous Component: Slowly add the saline to the organic mixture in a stepwise manner (e.g., adding 10% of the total saline volume at a time and mixing well). This gradual addition is critical to prevent precipitation.
-
Final Check: Once all components are added, the final solution should be clear and free of any particulates. If slight warming occurred during mixing, allow the solution to return to room temperature and check again for clarity.
Safety & Handling
While specific toxicity data for this compound is limited, related piperazine and butoxy-propanol compounds are classified as irritants.[2][14][15]
-
Skin Contact: May cause skin irritation.[14]
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood.[16]
Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.[2]
References
-
Hofmann, J., et al. (2022). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. [Link]
-
Zhang, M., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]
-
Lone, B. A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH. [Link]
-
Vyas, V., et al. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
G, Carla. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
PubChem. 1-tert-Butoxy-2-propanol. [Link]
-
World Pharma Today (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Singh, A., et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
PubChem. Piperazin-1-ylpropanol. [Link]
-
PubChem. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. [Link]
-
PubChem. 1-[3-(Tert-butylamino)-3-methylbutoxy]propan-2-ol. [Link]
-
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
-
NIST WebBook. 1-Tert-butoxy-3-propoxy-2-propanol. [Link]
-
PubChem. tert-Butyl piperazine-1-carboxylate. [Link]
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- 16. file.medchemexpress.com [file.medchemexpress.com]
Stability testing of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol under different conditions
Answering the call for a comprehensive, experience-driven guide, this Technical Support Center resource has been developed for researchers, scientists, and drug development professionals engaged in the stability testing of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol. As a Senior Application Scientist, my objective is to move beyond mere procedural lists, offering instead a logically structured, in-depth guide that illuminates the causality behind experimental choices and provides robust, self-validating protocols.
This document is designed to be an interactive resource, organized into a question-and-answer format to directly address the specific challenges and inquiries that arise during the rigorous process of stability assessment.
Technical Support Center: Stability Testing of this compound
Introduction
This compound is a molecule featuring a piperazine ring, a secondary alcohol, and a tert-butyl ether linkage. Understanding its stability is critical for defining storage conditions, predicting shelf-life, and ensuring the safety and efficacy of any potential drug product. Forced degradation, or stress testing, is an essential component of this process, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[1] This guide addresses common questions and troubleshooting scenarios encountered during these crucial studies.
Frequently Asked Questions (FAQs)
Section 1: General Stability and Storage
Q1: What are the primary structural liabilities of this compound that I should be concerned about during storage?
A1: The molecule possesses three primary functional groups prone to degradation:
-
Piperazine Ring: As a cyclic diamine, this moiety is highly susceptible to oxidation. The nitrogen atoms can be oxidized to form N-oxides or undergo more complex ring-opening reactions.[2][3][4] This is often the most significant pathway for degradation under ambient, aerobic conditions.
-
tert-Butyl Ether: This group is known to be labile under strong acidic conditions, leading to cleavage and the formation of tert-butanol and the corresponding diol.[5][6] It is generally stable to base and mild acidic conditions.
-
Secondary Alcohol: The hydroxyl group can be oxidized to a ketone, although this typically requires stronger oxidizing conditions than the oxidation of the piperazine nitrogens.
Q2: I've observed a gradual yellowing of my solid sample stored at room temperature in a clear vial. What is the likely cause?
A2: The yellowing of the sample is a common indicator of oxidative degradation, most likely occurring at the piperazine ring.[4] Exposure to atmospheric oxygen, potentially accelerated by light (photodegradation), can lead to the formation of colored degradation products.[4][7] To mitigate this, store the compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) and at reduced temperatures (e.g., 2-8°C).[4]
Section 2: Forced Degradation - Hydrolytic Stability (Acidic & Basic Conditions)
Q3: I need to perform acid and base forced degradation. What conditions should I start with, and what degradation products should I expect?
A3: For hydrolytic stress studies, it is common to use 0.1 M HCl for acidic conditions and 0.1 M NaOH for basic conditions, typically at an elevated temperature (e.g., 60-80°C) to accelerate degradation.[8]
-
Acidic Conditions (e.g., 0.1 M HCl): The primary degradation pathway to monitor is the cleavage of the tert-butyl ether linkage.[6] This is an acid-catalyzed hydrolysis that would yield piperazine-1-yl-propane-1,2-diol and tert-butanol. The piperazine ring itself is generally stable to acid hydrolysis but will exist in its protonated form.
-
Basic Conditions (e.g., 0.1 M NaOH): The molecule is expected to be relatively stable under basic conditions. The ether linkage is not susceptible to base-catalyzed hydrolysis, and the piperazine and alcohol moieties are also generally stable. Significant degradation is not anticipated unless very harsh conditions (high temperature, high base concentration) are employed.
Q4: My HPLC results show no degradation under 0.1 M HCl at 60°C for 24 hours. Should I use more aggressive conditions?
A4: Yes. The goal of forced degradation is to achieve a target degradation of approximately 5-20% to ensure the analytical method is truly stability-indicating.[1] If no degradation is observed, you should increase the severity of the stress conditions. Consider the following stepwise approach:
-
Increase the temperature in increments (e.g., to 80°C).
-
If still no degradation, increase the acid concentration (e.g., to 1 M HCl).
-
Increase the duration of the study.
It is crucial to document all conditions to understand the molecule's stability limits.
Section 3: Forced Degradation - Oxidative Stress
Q5: What is the most likely site of oxidative degradation, and which reagents are suitable for this study?
A5: The piperazine ring is the most susceptible to oxidation.[2][3] The two nitrogen atoms are electron-rich and can be readily oxidized. A common and relatively mild oxidizing agent to start with is 3% hydrogen peroxide (H₂O₂). The study can be conducted at room temperature.
Q6: What are the expected products from oxidative degradation of the piperazine moiety?
A6: Oxidative degradation of piperazine can be complex. You should look for a range of potential products, including:
-
Piperazine-N-oxide: Oxidation at one or both nitrogen atoms.
-
Ring-Opened Products: Such as ethylenediamine (EDA).[2]
-
Ring-Oxidized Products: Such as 2-oxopiperazine (OPZ).[2]
-
Formylated Products: Such as formylpiperazine (FPZ).[2]
LC-MS/MS is an invaluable tool for identifying these potential degradation products.[3]
Diagram 1: Potential Degradation Pathways The following diagram illustrates the primary sites of degradation on the this compound molecule under hydrolytic and oxidative stress.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. tert-Butyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Derivatization of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
Welcome to the technical support resource for the derivatization of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights, troubleshoot common experimental issues, and optimize reaction conditions. As Senior Application Scientists, we understand that success lies in understanding the causality behind experimental choices. This center provides direct answers to specific challenges encountered in the lab.
The core structure of this compound presents a key reactive site: the secondary amine at the N4 position of the piperazine ring. The bulky tert-butoxy group and the secondary alcohol offer steric and electronic influences that must be considered during reaction design. Most derivatization strategies, including N-alkylation, N-acylation, and N-arylation, target this secondary amine.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the most common challenges in derivatizing this key intermediate.
Issue 1: Poor Selectivity in N-Alkylation & N-Acylation Reactions
Question: My reaction is producing a low yield of the desired mono-substituted product, with a significant amount of a di-substituted byproduct. How can I improve selectivity for mono-substitution?
Answer: This is the most common challenge when working with unsubstituted piperazine scaffolds. The formation of a 1,4-di-substituted byproduct occurs because the initial mono-substituted product is often still nucleophilic enough to react with a second molecule of your electrophile (e.g., alkyl halide or acyl chloride).[1][2] The key to enhancing mono-selectivity is to manipulate the reaction conditions to statistically and electronically favor the initial substitution event.
Causality & Strategic Solutions:
-
Stoichiometric Control (Statistical Favoring): The most direct method is to use a large excess of the piperazine starting material (this compound) relative to the electrophile.[2][3] By employing 5-10 equivalents of the piperazine, the electrophile is statistically more likely to encounter an unreacted starting material molecule than the mono-substituted product.[3]
-
Controlled Reagent Addition (Kinetic Management): A slow, dropwise addition of the electrophile to the reaction mixture, especially at reduced temperatures (e.g., 0 °C), helps to maintain a very low concentration of the electrophile at any given moment.[2][3] This minimizes the chance of the newly formed mono-substituted product reacting further before all the starting material is consumed.
-
Basicity and Solvent Polarity: The choice of base and solvent can influence the relative reactivity of the species in the mixture.[2]
-
Base: Using a milder, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃, or an organic base like triethylamine) is often sufficient to scavenge the acid byproduct without significantly increasing the nucleophilicity of the mono-substituted product.[2]
-
Solvent: The solvent's polarity can affect reaction rates. It is advisable to screen different solvents (e.g., acetonitrile, THF, DCM) to find the optimal balance for your specific substrates.[2]
-
-
Nature of the Electrophile: Highly reactive alkylating or acylating agents (e.g., methyl iodide, benzyl bromide, acetyl chloride) are more prone to causing di-substitution.[2] If possible, using a less reactive electrophile can improve selectivity.
Below is a troubleshooting workflow for addressing low mono-substitution yield.
Issue 2: Reaction Failure in Palladium-Catalyzed N-Arylation
Question: My Buchwald-Hartwig amination reaction to couple an aryl halide is failing or giving very low yields. What are the most critical parameters to troubleshoot?
Answer: Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are powerful but highly sensitive to several factors. Failure typically points to issues with the catalyst system, atmosphere, or reagents.[3]
Causality & Strategic Solutions:
-
Catalyst and Ligand Selection (The Reaction Engine): The choice of palladium precursor and, more importantly, the phosphine ligand is paramount and substrate-dependent.[4]
-
Palladium Source: Common precursors like Pd(OAc)₂ and Pd₂(dba)₃ are effective, but require in-situ reduction to the active Pd(0) species.[3]
-
Ligand: For N-arylation of piperazines, especially with less reactive aryl chlorides, modern, electron-rich, and sterically hindered biaryl phosphine ligands are often required.[3] Ligands like RuPhos and XPhos have proven effective where older ligands might fail.[4] It is highly recommended to screen a small panel of ligands if the initial choice is unsuccessful.
-
-
Inert Atmosphere (Catalyst Protection): The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.[4] It is critical to ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). This involves using properly dried glassware and degassing the solvent (e.g., via sparging with argon or freeze-pump-thaw cycles).
-
Solvent and Base (The Reaction Environment):
-
Solvent: Solvents must be anhydrous.[3] Common choices like toluene, dioxane, or THF must be freshly dried over a suitable drying agent.[3][4] Water can lead to catalyst deactivation and unwanted side reactions.[3]
-
Base: The base is a key component of the catalytic cycle. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard.[4] Weaker inorganic bases like K₂CO₃ or K₃PO₄ may result in slow or incomplete reactions.[4]
-
-
Temperature (Driving the Reaction): Many N-arylation reactions require elevated temperatures to proceed at a reasonable rate, typically in the range of 80-110 °C.[3][4] If the reaction is sluggish at a lower temperature, carefully increasing the heat may be necessary.
Data Presentation: Recommended Starting Conditions
The tables below summarize recommended starting points for optimizing your derivatization reactions. These should be considered as initial guidelines, with further optimization likely required for specific substrates.
Table 1: General Conditions for N-Alkylation
| Parameter | Recommendation | Rationale |
| Stoichiometry | 5-10 eq. of piperazine derivative | Statistically favors mono-alkylation.[2][3] |
| Solvent | Acetonitrile, THF, or DCM | Screen for optimal solubility and reactivity.[2] |
| Base | 2-3 eq. K₂CO₃ or DIPEA | Scavenges acid byproduct without being overly reactive. |
| Temperature | 0 °C to Room Temperature | Minimizes di-substitution; can be gently heated if slow.[2] |
| Monitoring | TLC or LC-MS | Essential for tracking consumption of starting material.[2] |
Table 2: General Conditions for Buchwald-Hartwig N-Arylation
| Parameter | Recommendation | Rationale |
| Palladium Source | 1-2 mol% Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) or Pd(II) precatalysts.[3] |
| Ligand | 2-4 mol% RuPhos or XPhos | Modern ligands effective for challenging couplings.[4] |
| Base | 1.5-2.0 eq. NaOtBu or LHMDS | Strong, non-nucleophilic base required for the catalytic cycle.[4] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic, high-boiling solvents that solubilize reagents well.[3][4] |
| Temperature | 80-110 °C | Provides thermal energy to drive the catalytic cycle.[3][4] |
| Atmosphere | Strict Argon or Nitrogen | Protects the active Pd(0) catalyst from oxidation.[4] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common derivatization reactions.
Protocol 1: Mono-N-Alkylation with Excess Piperazine Derivative
This protocol is designed to maximize the yield of the mono-alkylated product by leveraging stoichiometric control.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (5.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile, 0.2 M).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq. relative to the electrophile).
-
Cooling: Cool the stirred suspension to 0 °C using an ice bath.
-
Electrophile Addition: Prepare a solution of the alkyl halide (1.0 eq.) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (alkyl halide) is consumed.[2]
-
Workup: Upon completion, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product will contain the desired product and a large amount of unreacted starting material. Purify using column chromatography on silica gel to isolate the mono-alkylated product.
Protocol 2: Buchwald-Hartwig N-Arylation
This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl halide. All steps must be performed under a strict inert atmosphere.
-
Setup: To a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq.), the phosphine ligand (e.g., RuPhos, 0.02 eq.), and the base (e.g., NaOtBu, 1.5 eq.).
-
Reagent Addition: Add the aryl halide (1.0 eq.) and this compound (1.2 eq.).
-
Solvent Addition: Evacuate and backfill the flask with argon (repeat 3 times). Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
The diagram below illustrates a generalized workflow for derivatization experiments.
References
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
- Benchchem. (2025).
- Benchchem. (2025).
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
Sources
Technical Support Center: Purification of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
Introduction
This guide provides in-depth troubleshooting strategies and detailed protocols for the purification of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol. This molecule presents unique challenges due to its combination of a basic piperazine ring, a polar hydroxyl group, and an acid-sensitive tert-butoxy protecting group. The following content is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively, ensuring the isolation of a high-purity final product.
Frequently Asked Questions & Troubleshooting Guide
Q1: My crude product is an oil and I'm unsure of the best initial purification strategy. What do you recommend?
A1: For an oily, basic compound like this compound, a direct attempt at crystallization is often unsuccessful. The primary recommended methods are modified flash column chromatography or salt formation followed by recrystallization .[1] The choice depends on the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile method for separating the target compound from non-basic impurities and closely related by-products. However, standard silica gel chromatography is problematic due to the basicity of the piperazine moiety.[1][2]
-
Salt Formation & Recrystallization: This is an excellent and scalable method if the primary goal is to remove non-basic or less basic impurities. Converting the basic piperazine derivative into a salt often yields a crystalline solid that is much easier to purify than the free base oil.[1]
The table below compares these two primary approaches.
| Purification Technique | Typical Purity | Advantages | Disadvantages | Best For |
| Flash Column Chromatography (Modified) | >95% | Excellent for removing a wide range of impurities; good resolution. | Can be labor-intensive; potential for product degradation on silica; requires solvent optimization.[3][4] | Complex reaction mixtures with multiple components. |
| Salt Formation & Recrystallization | >98% | Highly efficient for achieving high purity; easily scalable; removes non-basic impurities effectively.[1] | May not remove closely related basic impurities; requires an additional step to liberate the free base.[1] | Crude products with good initial purity contaminated primarily with non-basic impurities. |
Q2: I'm performing silica gel column chromatography, but my compound is streaking badly (tailing). How can I achieve sharp, symmetrical peaks?
A2: Tailing is a classic problem when purifying basic compounds like piperazines on standard silica gel.[1] This occurs because the basic nitrogen atoms on your molecule interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to slow and uneven elution.[1][2]
The Causality: The lone pair of electrons on the piperazine nitrogens forms strong hydrogen bonds or acid-base interactions with the silica surface, preventing the compound from moving smoothly with the mobile phase.
Solution: Add a Basic Modifier to Your Eluent. To resolve this, you must add a small amount of a competing base to your mobile phase. This additive will "cap" the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Triethylamine (TEA): This is the most common and effective choice. Add 0.5-2% (v/v) of TEA to your solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[1][2]
-
Ammonia: For very strong interactions, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used, though this is often more aggressive than necessary for this compound.[1]
Below is a troubleshooting workflow for this issue.
Caption: Troubleshooting workflow for peak tailing.
Q3: I am concerned about the acid-labile tert-butoxy group. Can it be cleaved by silica gel during purification?
A3: Yes, this is a valid and critical concern. The tert-butoxy group is a tert-butyl ether, which is known to be labile under acidic conditions.[5][6] While silica gel is only weakly acidic, prolonged exposure, especially with certain solvents, can potentially cause partial or complete cleavage of this protecting group, generating tert-butanol and the corresponding diol impurity.
Preventative Measures:
-
Use a Basic Modifier: As described in Q2, adding triethylamine (TEA) to the eluent not only prevents tailing but also neutralizes the acidic sites on the silica gel, significantly protecting the tert-butoxy group.[2] This is the most important preventative measure.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and run the column efficiently.[4]
-
Use Deactivated Silica: For extremely sensitive compounds, you can pre-treat (deactivate) the silica gel by washing it with a dilute solution of TEA in your non-polar solvent, followed by washing with the pure non-polar solvent to remove excess base before packing the column.[2]
-
Consider Alumina: Neutral or basic alumina can be used as an alternative stationary phase to silica gel, though it has different selectivity and may require re-optimization of the solvent system.[7]
Q4: How do I perform a salt formation to crystallize my oily product?
A4: Salt formation is a powerful technique to convert your oily free base into a more easily handled crystalline solid.[1] The process involves reacting the basic piperazine nitrogen with an acid to form an ammonium salt.
Causality: The resulting salt possesses a rigid ionic lattice structure, which facilitates crystallization, whereas the free base oil is amorphous. Salts are also often less soluble in common organic solvents, promoting precipitation.
Common Acids for Salt Formation:
-
Hydrochloric Acid (HCl): Typically used as a solution in isopropanol, ethanol, or diethyl ether.
-
Fumaric Acid: Often used as a solution in ethanol.[1]
-
Acetic Acid: Can be used to form acetate salts, which are sometimes crystalline.[8]
See the detailed protocol in the "Experimental Protocols" section below.
Caption: Workflow for purification via salt formation.
Q5: How can I confirm the purity and identity of my final product?
A5: A combination of chromatographic and spectroscopic techniques is essential for a definitive assessment of purity and structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity assessment.[9] A reversed-phase method (e.g., using a C18 column) with a suitable mobile phase (e.g., water/acetonitrile with 0.1% formic or trifluoroacetic acid) can separate the main compound from most impurities. Purity is determined by the area percentage of the main peak.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot. Use the same TEA-modified eluent system developed for your column to get an accurate picture.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The NMR spectrum should be clean, with all peaks correctly assigned to the protons and carbons of this compound. The absence of significant impurity peaks confirms high purity.[9]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Techniques like LC-MS can be used to identify the mass of impurity peaks seen in the HPLC chromatogram.[10]
Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Modifier
-
TLC Analysis & Solvent System Selection:
-
Develop a solvent system using TLC plates. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexanes.
-
Add 1% (v/v) triethylamine (TEA) to your chosen solvent system.
-
Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.4.[1] Ensure good separation from impurities.
-
-
Column Packing:
-
Select an appropriate size flash chromatography column and pack it with silica gel using your chosen eluent (containing 1% TEA). Do not let the solvent level drop below the top of the silica bed.[11]
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the eluent or DCM.
-
Alternatively, for better resolution, perform "dry loading": dissolve the crude product in a suitable solvent (like DCM or MeOH), add a small amount of silica gel, and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[3]
-
-
Elution and Fraction Collection:
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.[7]
-
Pool the pure fractions, and remove the solvent and TEA under reduced pressure (rotary evaporation) to yield the purified product.
-
Protocol 2: Salt Formation, Recrystallization, and Free Base Liberation
-
Dissolution: Dissolve the crude oily product in a minimal amount of a suitable organic solvent. Isopropanol or ethanol are good starting points.[1][12]
-
Acid Addition: While stirring, slowly add a solution of the chosen acid. For example, add a 2M solution of HCl in isopropanol dropwise until the solution becomes acidic (check with pH paper) and a precipitate begins to form.[1]
-
Crystallization:
-
The salt may precipitate immediately. Stir the mixture at room temperature for 30-60 minutes to encourage crystal growth.
-
If no precipitate forms, cool the mixture in an ice bath. If necessary, scratch the inside of the flask with a glass rod to induce crystallization.[3]
-
-
Isolation and Washing:
-
Collect the crystalline salt by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (the same one used for crystallization) to remove soluble impurities.
-
-
Drying: Dry the purified salt under vacuum to remove residual solvent. At this stage, you have the purified salt of your compound.
-
Liberation of the Free Base (Optional):
-
Dissolve the purified salt in water.
-
Slowly add a base (e.g., 1M NaOH solution or saturated sodium bicarbonate solution) with stirring until the aqueous solution is basic (pH > 9).[1]
-
Extract the aqueous layer 2-3 times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound as an oil.[1]
-
References
- Technical Support Center: Purification of Oily Piperazine Derivatives. Benchchem.
- Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. Benchchem.
- Technical Support Center: Purification of 1-Amino-2-butanol. Benchchem.
- Troubleshooting column chromatography purification of polar ketone compounds. Benchchem.
- Column Chromatography. Organic Chemistry at CU Boulder.
- Column chromatography.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester.
- Method for the preparation of piperazine and its derivatives. Google Patents.
- Purification of piperazine. Google Patents.
- How to extract/isolate piperazine from water without distillation? ResearchGate.
- Buy 1-Tert-butoxy-2-propanol | 57018-52-7. Smolecule.
- Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide. Benchchem.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- The t-butoxy group, a novel hydroxyl-protecting group for use in peptide synthesis with hydroxy-amino acids. ResearchGate.
- tert-Butyl Ethers. Organic Chemistry Portal.
- Benchmarking the purity of synthesized 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol against a reference standard. Benchchem.
- Analytical methods for quantification of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol in biological samples. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyl Ethers [organic-chemistry.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol Enantiomers
Welcome to the technical support center dedicated to the enantioselective separation of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol. This molecule, a key chiral intermediate in pharmaceutical synthesis, possesses a structural backbone common to many beta-blockers and other active pharmaceutical ingredients (APIs). The distinct pharmacological and toxicological profiles of its enantiomers necessitate robust and reliable separation methods for quality control, regulatory compliance, and process development.
This guide is structured to anticipate and resolve the challenges you may encounter, moving from fundamental questions to detailed troubleshooting protocols. It is designed to provide not just procedural steps, but the underlying scientific rationale to empower your method development.
Part 1: Frequently Asked Questions (FAQs) - The Foundations of Your Separation
This section addresses the preliminary questions essential for planning a successful chiral separation strategy.
Q1: What are the primary chromatographic techniques for separating the enantiomers of this compound?
A1: The three most effective and widely adopted techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Simulated Moving Bed (SMB) chromatography.
-
Chiral HPLC: This is the most common starting point for analytical method development due to the wide availability of instrumentation and chiral stationary phases (CSPs). It offers versatility through different modes like normal phase, reversed-phase, and polar organic.[1]
-
Chiral SFC: This technique is increasingly becoming the preferred primary screening tool in pharmaceutical settings.[2][3] It uses supercritical CO2 as the main mobile phase, offering advantages like faster analysis, reduced organic solvent consumption (making it a "greener" technology), and often provides unique selectivity compared to HPLC.[4][5]
-
Simulated Moving Bed (SMB) Chromatography: For preparative or commercial-scale separation, SMB is a continuous chromatography technique that offers higher productivity and purity while reducing solvent consumption compared to traditional batch preparative chromatography.[6][7][8] It is the gold standard for large-scale enantiomer isolation in the pharmaceutical industry.[9]
Q2: How do I select the most appropriate Chiral Stationary Phase (CSP) for this molecule?
A2: The selection of the CSP is the most critical factor in achieving chiral separation.[10] this compound is a basic amino alcohol. For this class of compounds, polysaccharide-based CSPs are the most successful and versatile.
-
Expert Recommendation: Begin your screening with immobilized polysaccharide-based CSPs. These phases, derived from cellulose or amylose coated on a silica support, offer broad enantioselectivity.[10][11] Immobilized versions (e.g., Chiralpak® IA, IB, IC, ID, etc.) are covalently bonded to the silica, making them robust and compatible with a wider range of solvents compared to their coated counterparts (e.g., Chiralcel® OD, Chiralpak® AD).[12]
-
Causality: The chiral recognition mechanism on polysaccharide CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The carbamate derivatives on the polysaccharide backbone form chiral grooves where the enantiomers can differentially interact. The amino alcohol and piperazine moieties of your analyte are key interaction points.
Q3: My analyte is a basic compound. How does this affect my choice of mobile phase?
A3: The basic nature of the piperazine and secondary amine groups is a critical consideration for achieving good peak shape. Unwanted interactions between these basic sites and residual acidic silanols on the silica surface of the CSP can lead to severe peak tailing.
-
The Solution: To mitigate this, a small amount of a basic additive must be added to the mobile phase. This additive acts as a competitor, saturating the acidic silanol sites and preventing the analyte from interacting with them.[13]
-
Practical Application:
-
For Normal Phase (NP) HPLC and SFC : Use 0.1% to 0.2% diethylamine (DEA) or isopropylamine (IPA) in your mobile phase.[14]
-
For Reversed-Phase (RP) HPLC : Use a buffer to control the pH or a basic additive like triethylamine (TEA). A combination of an acid and a base (e.g., acetic acid and triethylamine) can also be effective.[15][16]
-
Q4: What are good starting conditions for a screening protocol?
A4: A systematic screening approach using a few complementary CSPs and mobile phases is the most efficient path to success.
| Parameter | HPLC Starting Conditions | SFC Starting Conditions |
| Columns | Chiralpak® IA, Chiralpak® IB, Chiralpak® IC | Chiralpak® AD, Chiralpak® AS, Chiralcel® OD, Chiralcel® OJ[2] |
| Mobile Phase A | n-Hexane or Heptane | Supercritical CO2 |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Methanol (MeOH) or Ethanol (EtOH) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% - 0.2% Diethylamine (DEA) or Isopropylamine (IPA) |
| Gradient | Isocratic: 90:10 (A:B), 80:20 (A:B) | Gradient: 5% to 40% B over 5-10 minutes |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C - 35 °C | 40 °C |
| Detection | UV at 210-225 nm (analyte lacks a strong chromophore) | UV at 210-225 nm |
Part 2: Experimental Protocols & Workflows
These protocols provide a validated, step-by-step approach to method development.
Protocol 1: Analytical Chiral HPLC Method Development
This workflow is designed to systematically identify a suitable analytical method.
-
CSP and Mobile Phase Selection:
-
Select three to four immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, IE).
-
Prepare two primary mobile phase systems:
-
System 1 (Hexane-based): n-Hexane / Isopropanol / DEA (Premix 0.1% DEA in IPA).
-
System 2 (Ethanol-based): n-Hexane / Ethanol / DEA (Premix 0.1% DEA in EtOH).
-
-
-
Initial Screening:
-
Equilibrate the first column (e.g., Chiralpak IA) with 80:20 Hexane/IPA (with DEA) for at least 30 minutes or until a stable baseline is achieved.[10]
-
Prepare a 1 mg/mL racemic standard of this compound in the mobile phase.
-
Inject 5-10 µL of the standard.
-
If no separation is observed, change the mobile phase composition to 90:10 and 70:30.
-
Repeat this process for the ethanol-based system.
-
Repeat the entire screening protocol for each of the selected columns.
-
-
Data Evaluation and Optimization:
-
Identify the condition that provides the best initial separation (even partial separation is a good starting point).
-
Calculate the resolution (Rs). A value >1.5 is considered baseline separation.[10]
-
Fine-tune the separation by making small adjustments to the isopropanol/ethanol percentage. A lower percentage of alcohol generally increases retention and can improve resolution.
-
Optimize the column temperature. Running at slightly elevated (e.g., 35-40 °C) or sub-ambient temperatures can sometimes significantly impact selectivity.
-
Part 3: Troubleshooting Guide - Resolving Common Issues
This section uses a question-and-answer format to directly address specific experimental problems.
Issue 1: Poor or No Enantiomeric Resolution
Q: My enantiomers are co-eluting on all screened columns. What should I check first?
A: Before extensive optimization, verify fundamental parameters.
-
Confirm Column Identity: Ensure the correct CSP is installed. Column misidentification is a simple but common error.
-
Check Analyte Stability: Confirm that your analyte is not degrading under the analytical conditions or in the sample solvent.
-
Expand Your CSP Screen: If the initial polysaccharide screen fails, the molecule may require a different type of chiral selector. Consider a macrocyclic glycopeptide column (e.g., Chirobiotic™ V), which has shown success for separating beta-blockers and other amino alcohols.[15][16]
Issue 2: Poor Peak Shape (Tailing)
Q: My peaks are showing significant tailing, even with a basic additive. What's wrong?
A: Peak tailing for a basic compound like this almost always points to unwanted secondary interactions.
-
Increase Additive Concentration: The concentration of your basic additive (e.g., DEA) may be insufficient. Incrementally increase it from 0.1% up to 0.4%. This provides more competitor molecules to block active silanol sites.
-
Switch the Additive: Some analytes show a preference for a specific basic modifier. If DEA isn't working, try triethylamine (TEA) or isopropylamine.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase and cause tailing. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves dramatically, you were overloading the column.[17]
-
Column Contamination/Age: An old or contaminated column may have irreversibly active sites. If the above steps fail, try flushing the column according to the manufacturer's instructions or test a new column to confirm if the issue is column-related.[12]
Issue 3: Peak Splitting
Q: I am injecting a racemic standard, but one or both of my enantiomer peaks are split or shouldered. Why?
A: Peak splitting can be one of the most complex issues to diagnose. It can stem from chromatographic effects or issues with the equipment.[18]
-
Injection Solvent Mismatch (Most Common Cause): If your sample is dissolved in a solvent that is significantly stronger (more polar in normal phase) than your mobile phase, it can cause the sample band to distort as it enters the column.[19][20]
-
The Rule: Always dissolve your sample in the initial mobile phase or a solvent that is weaker.
-
Troubleshooting Step: Prepare a new sample dissolved directly in the mobile phase you are using for the analysis. If the splitting disappears, you have found the cause.
-
-
Column Void or Channeling: A void at the head of the column can cause the sample to travel through two different paths, leading to a split peak.[18] This can happen from physical shock or repeated pressure cycles.
-
Diagnosis: This problem will typically affect all peaks in the chromatogram, not just the analyte peaks. Reversing the column direction for a few injections (only if the manufacturer permits) can sometimes temporarily fix the issue by settling the packing bed. Ultimately, the column may need replacement.
-
-
Partially Blocked Frit: A blockage in the inlet frit of the column can cause uneven flow distribution, leading to peak splitting.[18] Backflushing the column (if permitted) may resolve this.
References
-
Mazzotti, M., et al. (2009). Simulated moving bed chromatography for the separation of enantiomers. Journal of Chromatography A, 1216(4), 709-38. Available from: [Link]
-
Sopon, B., et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Archives of Industrial Hygiene and Toxicology, 71(1), 56-62. Available from: [Link]
-
Pekovits, L., et al. (2001). SIMULATED MOVING BED (SMB) SEPARATION OF PHARMACEUTICAL ENANTIOMERS AND CRYSTALLIZATION. Hungarian Journal of Industry and Chemistry. Available from: [Link]
-
Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. Available from: [Link]
-
Francotte, E. & Richert, P. (1997). Simulated Moving Bed Chromatography and Its Application to Chirotechnology. Journal of the American Chemical Society. Available from: [Link]
-
Szabelski, P., et al. (2002). Separation of nonracemic mixtures of enantiomers by achiral simulated moving bed chromatography. Angewandte Chemie International Edition, 41(9), 1624-1627. Available from: [Link]
-
Ilisz, I., et al. (2000). SIMULATED MOVING BED (SMB) SEPARATION OF PHARMACEUTICAL ENANTIOMERS. The Distant Reader. Available from: [Link]
-
Seog, D. J. H., et al. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-752. Available from: [Link]
-
Daicel Chiral Technologies. (2024). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies. Available from: [Link]
-
Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent Technologies. Available from: [Link]
-
Tang, J., et al. (2017). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 22(3), 434. Available from: [Link]
-
A. K. M. Pawar, et al. (2012). NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 371-374. Available from: [Link]
-
Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. Available from: [Link]
-
ResearchGate. (2013). When using HPLC, how do you deal with split peaks? ResearchGate. Available from: [Link]
-
Maftouh, M., et al. (2005). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Chromatography A, 1088(1-2), 67-81. Available from: [Link]
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. Available from: [Link]
-
Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. Available from: [Link]
-
ResearchGate. (2012). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. ResearchGate. Available from: [Link]
-
Sopon, B., et al. (2020). Chiral Separation of Beta-Blockers by High-Performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. PubMed. Available from: [Link]
-
Joseph, M. (2020). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules, 25(18), 4299. Available from: [Link]
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- 2. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Simulated moving bed chromatography for the separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 8. researchgate.net [researchgate.net]
- 9. distantreader.org [distantreader.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chiraltech.com [chiraltech.com]
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- 14. researchgate.net [researchgate.net]
- 15. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Storage and Stability of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
Welcome to the technical support center for 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol (CAS No. 842955-16-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this intermediate during storage and handling. Maintaining the purity of this reagent is critical for the reproducibility and success of your experiments.
This document provides a series of frequently asked questions (FAQs), a detailed troubleshooting guide, and validated protocols to help you prevent, identify, and address potential degradation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that lead to degradation?
A1: The molecule possesses three key functional groups, each with its own susceptibility to degradation:
-
Piperazine Ring: The two nitrogen atoms in the piperazine moiety are the most reactive sites. They are susceptible to oxidation from atmospheric oxygen, which can lead to the formation of N-oxides and other oxidative degradation products.[1][2] The basic nature of these nitrogens also makes them prone to reacting with atmospheric carbon dioxide.[3]
-
Secondary Alcohol: The hydroxyl group can be oxidized to form a ketone, a common degradation pathway for secondary alcohols.
-
tert-Butoxy Ether Group: Ether linkages can be susceptible to cleavage, particularly under strong acidic conditions through hydrolysis.[2]
Q2: What are the optimal long-term storage conditions for this compound?
A2: To minimize degradation from all potential pathways, we have established the following optimal storage conditions based on the compound's structural features and general best practices for related chemical classes.[2][4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C (Refrigerated) | Reduces the rate of all potential chemical degradation reactions, including oxidation and hydrolysis.[4][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Purging the container with an inert gas displaces oxygen and moisture, minimizing the risk of oxidation and hygroscopic absorption.[6][7] |
| Light | Protect from Light (Amber Vial) | The piperazine moiety can be photosensitive; storing in an amber vial or in a dark location prevents photodegradation.[4][5][8] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to atmospheric contaminants and moisture. Glass is a non-reactive material suitable for long-term storage.[4][5][6] |
Q3: My solid sample has developed a yellow or brownish tint over time. What does this indicate?
A3: A color change from white/colorless to yellow or brown is a strong visual indicator of chemical degradation.[8] This is most commonly caused by either oxidation of the piperazine ring or photodegradation from exposure to light.[2][8] We strongly recommend assessing the purity of the material via HPLC (see Protocol 1) before use. If significant degradation is confirmed, the sample may no longer be suitable for your application.
Q4: How can I quantitatively assess the purity of my stored sample?
A4: The most reliable method for assessing purity and detecting degradation is High-Performance Liquid Chromatography (HPLC).[2] A stability-indicating HPLC method can separate the intact parent compound from any degradation products that may have formed. The appearance of new peaks or a significant decrease in the main peak's area relative to a reference standard indicates degradation. For structural confirmation of new impurities, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[9]
Q5: What are the likely structures of the degradation products?
A5: Based on the compound's structure, the most probable degradation products would be N-oxides of the piperazine ring, the ketone formed from oxidation of the secondary alcohol, and potentially smaller molecules resulting from ether hydrolysis under harsh conditions. The definitive identification of these products requires forced degradation studies (see Protocol 2) and characterization by techniques like LC-MS/MS.[2]
Section 2: In-Depth Troubleshooting Guide
This guide addresses specific issues you may encounter and provides actionable steps to resolve them.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in Physical Appearance (e.g., color change to yellow/brown, clumping) | Oxidation, photodegradation, or moisture absorption. | 1. Immediately assess purity using the HPLC protocol provided below.[2]2. If degradation is >5%, the sample should be discarded or re-purified.3. Review storage procedures to ensure the container is tightly sealed and protected from light and air. |
| Appearance of New Peaks in HPLC Chromatogram | Chemical degradation of the compound. | 1. Quantify the total percentage of impurities.[2]2. If impurity levels exceed the tolerance for your experiment, procure a new, high-purity batch.3. Consider performing a forced degradation study to tentatively identify the degradants. |
| Inconsistent or Failed Experimental Results | Lower effective concentration of the active compound due to degradation. | 1. Always verify the purity of your starting material with a quick HPLC run before beginning a critical experiment or a new series of reactions.[2]2. Use a freshly opened or recently verified batch of the compound. |
| Difficulty Dissolving the Compound | Formation of less soluble degradation products or salt formation from reaction with atmospheric CO2. | 1. Assess purity via HPLC.2. If purity is acceptable, try gentle warming or sonication to aid dissolution. Note any changes in solubility in your lab notebook. |
Section 3: Visualization of Potential Degradation Pathways
To understand the importance of proper storage, it is crucial to visualize the potential chemical transformations the compound can undergo. The diagram below illustrates the primary degradation pathways.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Precautions for storing piperazine make your storage safer and more reliable.-Chemwin [en.888chem.com]
- 5. How to store methyl piperazine properly? - Blog [zbwhr.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. lobachemie.com [lobachemie.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the synthesis of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers and chemists in successfully scaling up this important synthesis. As a key intermediate in the development of various pharmaceutical agents, a robust and scalable synthetic route is crucial. This document, compiled by senior application scientists, offers practical, field-proven insights to navigate the common challenges encountered during this process.
The synthesis of this compound is most commonly achieved via the nucleophilic ring-opening of tert-butyl glycidyl ether with piperazine. While seemingly straightforward, scaling this reaction from the benchtop to larger-scale production can present a unique set of challenges. This guide will address these issues in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to not only solve immediate problems but also to proactively optimize your synthetic strategy.
Reaction Overview
The core transformation involves the reaction of piperazine with tert-butyl glycidyl ether. The nucleophilic nitrogen of piperazine attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of the desired β-amino alcohol.
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide & FAQs
This section is structured to address specific problems you may encounter during the scale-up of the synthesis.
Issue 1: Low Yield of the Desired Mono-substituted Product and Formation of Di-substituted Impurity
Question: We are observing a significant amount of the di-substituted side product, 1,4-bis(2-hydroxy-3-tert-butoxypropyl)piperazine, which is drastically reducing the yield of our target molecule. How can we improve the selectivity for the mono-substituted product?
Answer: This is a classic challenge in reactions involving piperazine due to its two reactive secondary amine groups.[1][2] The formation of the di-substituted product arises from the initial mono-substituted product acting as a nucleophile and reacting with another molecule of tert-butyl glycidyl ether. To favor mono-substitution, several strategies can be employed, primarily revolving around controlling the stoichiometry and reaction conditions.
Causality & Solutions:
-
Molar Ratio of Reactants: The most effective method to enhance mono-alkylation is to use a significant excess of piperazine relative to the tert-butyl glycidyl ether.[1] By maintaining a high concentration of the unreacted piperazine, the statistical probability of the epoxide reacting with a piperazine molecule that has not yet been substituted is much higher. For a scalable process, a molar ratio of 5 to 10 equivalents of piperazine to 1 equivalent of tert-butyl glycidyl ether is a good starting point.
-
Controlled Addition: Instead of adding all the tert-butyl glycidyl ether at once, a slow, controlled addition (e.g., via a syringe pump or addition funnel) to a solution of excess piperazine can help maintain a low instantaneous concentration of the electrophile. This further minimizes the chance of the mono-substituted product reacting again.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to decreased selectivity. Running the reaction at a moderate temperature (e.g., room temperature to 50°C) can provide a better balance between reaction time and selectivity. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.
Experimental Protocol: Optimized Mono-substitution
-
In a suitably sized reactor, charge piperazine (5-10 equivalents) and a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).
-
Stir the mixture at room temperature to ensure complete dissolution of the piperazine.
-
Slowly add tert-butyl glycidyl ether (1 equivalent) to the piperazine solution over a period of 1-2 hours.
-
Maintain the reaction temperature at 25-30°C and monitor the reaction progress by TLC or LC-MS.
-
Once the tert-butyl glycidyl ether is consumed, proceed with the work-up and purification.
Caption: Key factors for selective mono-substitution.
Issue 2: Formation of an Isomeric Impurity
Question: We have identified an isomeric impurity in our product. What is the likely structure of this impurity and how can its formation be minimized?
Answer: The primary isomeric impurity arises from the non-regioselective opening of the epoxide ring. While the nucleophilic attack of piperazine is expected to occur at the less sterically hindered primary carbon of the tert-butyl glycidyl ether (C3), a minor amount of attack can occur at the secondary carbon (C2). This results in the formation of 2-tert-Butoxy-1-(piperazin-1-yl)propan-2-ol.
Causality & Solutions:
-
Reaction Conditions: The regioselectivity of epoxide ring-opening is influenced by the reaction conditions.[3] Under neutral or basic conditions, the SN2-type attack at the less sterically hindered carbon is strongly favored. However, the presence of acidic species can protonate the epoxide oxygen, leading to a more SN1-like character in the transition state. This can increase the likelihood of attack at the more substituted carbon.
-
Minimizing the Isomer:
-
Ensure Basic/Neutral Conditions: The reaction should be run under neutral or slightly basic conditions. Piperazine itself is a base, which helps in this regard. Avoid acidic catalysts or solvents that could generate acidic species.
-
Lewis Acid Catalysis: While some Lewis acids can catalyze epoxide ring-opening, they can also alter the regioselectivity.[4] If a catalyst is deemed necessary for rate acceleration, a careful screening of Lewis acids and their impact on regioselectivity at a small scale is recommended before scaling up. For this particular synthesis, a catalyst is often not required.
-
| Reaction Condition | Favored Attack Position | Resulting Product |
| Basic/Neutral | Less hindered carbon (C3) | Desired Product: this compound |
| Acidic | More substituted carbon (C2) | Isomeric Impurity: 2-tert-Butoxy-1-(piperazin-1-yl)propan-2-ol |
Issue 3: Difficult Purification and Product Isolation
Question: We are struggling with the purification of the final product. The high boiling point makes distillation challenging, and the product's polarity makes column chromatography difficult on a large scale. What are some effective purification strategies?
Answer: The physical properties of this compound (high polarity and low volatility) indeed make purification challenging. A multi-step approach combining extractive work-up with crystallization is often the most effective strategy for large-scale purification.
Causality & Solutions:
-
Work-up to Remove Excess Piperazine: The large excess of piperazine used to ensure mono-substitution must be efficiently removed.
-
Aqueous Extraction: Piperazine is highly soluble in water. After the reaction is complete, the solvent can be removed under reduced pressure, and the residue can be partitioned between a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water. Multiple extractions of the organic layer with water will effectively remove the bulk of the unreacted piperazine.
-
-
Crystallization of the Product:
-
Salt Formation: The desired product contains a basic piperazine moiety. Formation of a salt with a suitable acid (e.g., hydrochloric acid or oxalic acid) can often induce crystallization. The resulting salt is typically a well-defined crystalline solid that can be isolated by filtration and washed with a non-polar solvent to remove non-basic impurities.
-
Free-basing: After isolation, the pure salt can be neutralized with a base (e.g., sodium hydroxide or sodium carbonate) and extracted into an organic solvent to yield the pure free base of the product.
-
Experimental Protocol: Purification by Salt Formation
-
After the aqueous work-up to remove excess piperazine, concentrate the organic layer containing the crude product under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., isopropanol or acetone).
-
Slowly add a solution of hydrochloric acid in isopropanol (or another suitable acid) with stirring.
-
Cool the mixture to induce crystallization of the hydrochloride salt.
-
Collect the crystalline salt by filtration and wash with a cold, non-polar solvent (e.g., hexane or diethyl ether).
-
To obtain the free base, suspend the salt in water and add a base (e.g., 1M NaOH) until the pH is >10.
-
Extract the free base into an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the pure product.
Caption: A scalable purification workflow.
Issue 4: Safety Considerations for Scale-Up
Question: What are the key safety precautions we need to take when scaling up this synthesis?
Answer: Safety is paramount in any chemical synthesis, and scaling up introduces new considerations. The primary hazards in this synthesis are associated with the reactants, piperazine and tert-butyl glycidyl ether.
-
Piperazine:
-
Corrosive: Piperazine is corrosive and can cause serious skin and eye damage.[5][6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Respiratory Irritant: Piperazine dust can be a respiratory irritant and sensitizer.[5] Handle solid piperazine in a well-ventilated area or a fume hood to avoid inhalation.[7]
-
-
tert-Butyl Glycidyl Ether:
-
Flammable: tert-Butyl glycidyl ether is a flammable liquid.[9] Ensure that the reaction is carried out away from ignition sources.
-
Irritant and Potential Sensitizer: Like many epoxides, it can be an irritant to the skin, eyes, and respiratory tract.[9] Handle with appropriate PPE in a well-ventilated area.
-
-
Exothermic Reaction: The ring-opening of an epoxide is an exothermic process. When scaling up, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
-
Temperature Monitoring and Control: Use a reactor equipped with a temperature probe and a cooling system (e.g., a cooling jacket or an ice bath) to maintain control over the reaction temperature.
-
Controlled Addition: As mentioned earlier, the slow addition of the tert-butyl glycidyl ether not only improves selectivity but also helps to manage the heat generated during the reaction.
-
| Hazard | Mitigation Strategy |
| Piperazine (Corrosive, Irritant) | Wear appropriate PPE (gloves, goggles, lab coat). Handle in a well-ventilated area.[5][7] |
| tert-Butyl Glycidyl Ether (Flammable, Irritant) | Keep away from ignition sources. Wear appropriate PPE. Handle in a well-ventilated area.[9] |
| Exothermic Reaction | Monitor and control the reaction temperature. Use slow, controlled addition of the epoxide. |
References
-
Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. (2025). ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]
-
Al(OTf)3-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. (2009). J Org Chem. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (n.d.). MDPI. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]
-
PIPERAZINE - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
-
Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. (n.d.). ResearchGate. [Link]
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Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Connect Journals. [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions (RSC Publishing). [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). PMC - NIH. [Link]
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). White Rose Research Online. [Link]
-
PIPERAZINE ALKOXYLATION BY 1,2-EPOXYPROPANE AND 1,2-EPOXYBUTANE. (2025). ChemChemTech. [Link]
-
Zwitterionic ring expansion polymerization of tert-butyl glycidyl ether with B(C6F5)3 towards the generation of cyclic chains. (n.d.). ADDI. [Link]
- Process for making tert.-butyl glycidyl ether. (n.d.).
-
Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines. (n.d.). Semantic Scholar. [Link]
- Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. (n.d.).
-
Zwitterionic ring expansion polymerization of tert-butyl glycidyl ether with B(C 6 F 5 ) 3 towards the generation of cyclic chains. (2025). ResearchGate. [Link]
-
PIPERAZINE ALKOXYLATION BY 1,2-EPOXYPROPANE AND 1,2-EPOXYBUTANE. (n.d.). ResearchGate. [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online. [Link]
-
Synthesis and Pharmacological Evaluation of 3-Amino-1-(5-indanyloxy)- 2-propanol Derivatives as Potent Sodium Channel Blockers for the Treatment of Stroke. (n.d.). J-Stage. [Link]
-
tert-Butyl piperazine-1-carboxylate. (n.d.). PubChem. [Link]
-
A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. (2025). ResearchGate. [Link]
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Technical Support Center: Synthesis of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
Welcome to the technical support center for the synthesis of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues observed during the synthesis, which typically involves the nucleophilic ring-opening of 2-((tert-butoxy)methyl)oxirane with piperazine.
Q1: What is the most common high molecular weight impurity I should expect, and why does it form?
A1: The most prevalent high molecular weight byproduct is the N,N'-di-substituted piperazine, 1,4-bis(3-tert-butoxy-2-hydroxypropyl)piperazine .
-
Causality: Piperazine possesses two secondary amine nitrogens, both of which are nucleophilic. After the first nitrogen reacts with the epoxide to form the desired mono-substituted product, the second nitrogen on the piperazine ring is still reactive.[1][2] If a sufficient excess of the epoxide starting material is present or if reaction conditions are not carefully controlled, this second nitrogen can react with another molecule of the epoxide. This results in the di-alkylated byproduct, which has approximately double the molecular weight of your target compound.[1] The challenge of preventing di-alkylation is a well-known issue in piperazine chemistry.[3]
Q2: How can I effectively minimize the formation of the di-substituted piperazine byproduct?
A2: Control of stoichiometry is the most critical factor. The formation of the di-substituted byproduct is a classic example of a consecutive reaction. To favor mono-alkylation, you must use a significant excess of piperazine relative to the epoxide.
-
Expert Recommendation: A common starting point is to use 5 to 10 equivalents of piperazine for every 1 equivalent of 2-((tert-butoxy)methyl)oxirane.[1] This large excess ensures that an epoxide molecule is statistically more likely to encounter a molecule of unreacted piperazine rather than the already-reacted mono-substituted product. The reaction should be monitored closely by a suitable technique like TLC or LC-MS to avoid unnecessarily long reaction times, which could also favor the di-substitution product.[1]
Q3: My NMR analysis suggests the presence of an isomer. What is the likely structure and how did it form?
A3: You are likely observing the regioisomer, 1-(tert-Butoxy)-1-(piperazin-1-ylmethyl)ethan-1-ol . This results from the nucleophilic attack occurring at the more substituted carbon of the epoxide ring.
-
Mechanistic Insight: The reaction of an amine with an epoxide under neutral or basic conditions is a classic SN2 reaction.[4][5][6] In this mechanism, the nucleophile (piperazine) preferentially attacks the less sterically hindered carbon atom of the epoxide. For 2-((tert-butoxy)methyl)oxirane, this leads to your desired product. However, if the reaction conditions become even slightly acidic, the epoxide oxygen can be protonated.[4] This gives the transition state some SN1 character, where a partial positive charge builds up on the more substituted carbon, making it the preferred site of attack.[4][6] This alternative ring-opening pathway yields the isomeric byproduct.
Q4: I've detected a highly polar, low molecular weight impurity after my reaction or workup. What is it likely to be?
A4: This impurity is very likely 3-(piperazin-1-yl)propane-1,2-diol , the product resulting from the cleavage of the tert-butyl ether protecting group.
-
Chemical Principle: The tert-butyl ether, much like the more common Boc protecting group, is highly susceptible to cleavage under acidic conditions.[7][8] If your reaction workup involves an acidic wash (e.g., with HCl) that is too concentrated or performed for too long, you will cleave the ether. The resulting diol is significantly more polar than your product due to the presence of two hydroxyl groups and will appear as a distinct spot on TLC or an early-eluting peak in reverse-phase HPLC.
-
A Word of Caution: The cleavage of the tert-butyl group generates a reactive tert-butyl cation.[9] This cation can potentially alkylate other nucleophilic sites, leading to further minor impurities, though the formation of the diol is the primary concern.[9][10]
Q5: What analytical techniques are best suited for identifying and quantifying these byproducts?
A5: A combination of chromatographic and spectroscopic methods is essential for a complete analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. It separates the components of your mixture and provides their exact molecular weights, making it straightforward to distinguish between the starting materials, the desired product, the di-substituted byproduct (higher mass), and the deprotected byproduct (lower mass).[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the main product and for identifying isomers.[12][13] The regioisomers will have distinct splitting patterns and chemical shifts in the region corresponding to the propanol backbone.
-
Gas Chromatography (GC): If you suspect residual starting materials like the epoxide, GC can be an effective tool for quantification due to their volatility.[14]
Troubleshooting Summary
| Observed Problem | Probable Cause(s) | Recommended Solution & Rationale |
| High MW peak on LC-MS | Di-alkylation of piperazine | Increase the molar excess of piperazine to 5-10 equivalents. This statistically favors the reaction of the epoxide with a fresh piperazine molecule over the mono-substituted product.[1] |
| Isomeric impurity by NMR/LC | Acid-catalyzed regioselective opening | Ensure reaction and workup conditions remain neutral or basic. Avoid acidic catalysts or prolonged/concentrated acid washes which can alter the SN2 pathway.[4][6] |
| Low MW, polar impurity | Cleavage of tert-butyl ether | Use very mild acidic conditions during workup (e.g., dilute citric acid or saturated ammonium chloride) or a non-acidic aqueous wash. The tert-butyl group is acid-labile.[7][9] |
| Unreacted starting materials | Incomplete reaction | Increase reaction temperature (e.g., 60-80 °C) or reaction time. Monitor progress by TLC or LC-MS to determine the optimal endpoint. |
Visualized Reaction Pathways & Workflows
The following diagrams illustrate the primary reaction pathway and the formation of key byproducts, as well as a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for byproduct identification.
Key Experimental Protocols
Protocol 1: Synthesis Optimized for Mono-substitution
This protocol is designed to minimize the formation of the di-substituted byproduct.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (10.0 eq) in a suitable solvent (e.g., ethanol or isopropanol, approx. 0.5 M concentration relative to the limiting reagent).
-
Addition: Warm the solution to 40-50 °C. Add 2-((tert-butoxy)methyl)oxirane (1.0 eq) dropwise over 30 minutes. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 80 °C for ethanol) and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH) or LC-MS, checking for the consumption of the limiting epoxide. [1]5. Workup:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Add water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product, which will contain excess piperazine, can be purified by column chromatography on silica gel using a gradient elution (e.g., 0-10% methanol in dichloromethane) to isolate the pure mono-substituted product.
Protocol 2: LC-MS Sample Preparation for Analysis
This protocol provides a general method for preparing a sample for in-process monitoring or final purity assessment.
-
Sampling: Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture using a micropipette.
-
Dilution: Dilute the aliquot in a high-purity solvent (e.g., 1 mL of methanol or acetonitrile) in a clean vial. This large dilution factor is necessary to avoid saturating the detector.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC column.
-
Injection: Transfer the filtered sample to an autosampler vial for LC-MS analysis.
-
Method: Use a reverse-phase C18 column with a gradient elution, for example, from 95:5 to 5:95 Water (with 0.1% Formic Acid) : Acetonitrile (with 0.1% Formic Acid). The acidic mobile phase will ensure the amine functionalities are protonated, leading to good peak shape.
References
-
Wikipedia Contributors. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
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Vágó, I., et al. (2007). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 72(20), 7689–7692. [Link]
-
Aiswarya, T. V., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1436–1443. [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
-
ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]
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Khan, I., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 3(10), 14458–14466. [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
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Journal of Organic Chemistry. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. [Link]
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Semantic Scholar. (n.d.). Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines. Semantic Scholar. [Link]
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Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
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Mandal, T., & Panu, K. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]
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Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]
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Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory. [Link]
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Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
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PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Piperazine Derivatives: Evaluating the Potential of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry.[1][2] Its unique structural features, including the ability to form multiple hydrogen bonds, modulate acid-base properties, and enhance water solubility, make it a "privileged scaffold" in the design of novel therapeutics.[1][3] The versatility of the piperazine ring allows for substitutions at the N1 and N4 positions, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.[4] This has led to a vast array of piperazine derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and central nervous system (CNS) effects.[1]
This guide provides a comparative analysis of the biological activities of various classes of piperazine derivatives. While direct experimental data for 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol is not extensively available in the public domain, its structural features—a piperazine core linked to a propan-2-ol backbone with a bulky tert-butoxy group—suggest its potential as a valuable synthetic intermediate or a bioactive molecule in its own right. By examining the structure-activity relationships (SAR) of well-characterized piperazine derivatives, we can extrapolate and propose a rational screening strategy for this compound and its analogues.
Synthesis and Physicochemical Profile of this compound
The synthesis of this compound and similar structures typically involves the reaction of a suitable epoxide with piperazine. This nucleophilic ring-opening reaction is a common strategy for introducing the piperazine moiety. The tert-butoxy group provides steric hindrance and lipophilicity, which can influence the molecule's interaction with biological targets and its pharmacokinetic properties.
General Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄N₂O₂ | [5] |
| Molecular Weight | 216.32 g/mol | [5] |
| Appearance | Likely a colorless liquid | [6] |
| LogP (Predicted) | 0.87 (for 1-tert-butoxy-2-propanol) | [6] |
The presence of the hydroxyl and piperazine groups suggests that the molecule will have a degree of water solubility, while the tert-butoxy group will enhance its solubility in organic solvents.[6]
Caption: General synthetic route to this compound.
Comparative Biological Activities of Piperazine Derivatives
The biological activity of piperazine derivatives is largely dictated by the nature of the substituents on the piperazine ring. The following sections compare the known activities of different classes of these compounds and provide a basis for predicting the potential of this compound.
Antimicrobial Activity
Piperazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8] The mechanism often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes.[4]
Structure-Activity Relationship Insights:
-
N-aryl and N-alkyl substitutions: The introduction of various aromatic and aliphatic groups at the N-position of the piperazine ring has been shown to modulate antimicrobial potency.[7]
-
Hybrid Molecules: Conjugating the piperazine moiety with other heterocyclic systems, such as thiadiazoles, can enhance antibacterial activity, potentially by targeting enzymes like enoyl-ACP reductase.[4]
-
Fluorinated Substituents: The presence of fluorine atoms on the aromatic substituents can increase lipophilicity and metabolic stability, often leading to improved antibacterial effects.
Comparative Data for Antimicrobial Piperazine Derivatives:
| Compound Class | Target Organism(s) | Potency (MIC/Zone of Inhibition) | Reference(s) |
| N-aryl piperazine derivatives | S. aureus, E. coli | Significant activity compared to Gentamycin | [7] |
| Piperazine-thiadiazole hybrids | E. coli (Gram-negative) | Good docking scores with enoyl reductase | [4] |
| Dithioacetal piperazine dimers | Gram-negative bacteria | Higher efficacy vs. Gram-positive | [7] |
| Fluoroquinolone-piperazine conjugates | Plant pathogens | Superior to norfloxacin | [7] |
Given its structure, this compound could serve as a scaffold for the synthesis of novel antimicrobial agents. Derivatization at the second nitrogen of the piperazine ring with various aromatic or heterocyclic moieties would be a logical next step to explore this potential.
Anticancer Activity
The piperazine scaffold is a key component in numerous anticancer drugs.[2] These derivatives can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[9]
Structure-Activity Relationship Insights:
-
Aromatic Substituents: The nature and position of substituents on an N-aryl ring are critical for anticancer activity. For example, trifluoromethyl groups have been associated with potent antiproliferative effects.[10]
-
Linker Moiety: The linker connecting the piperazine ring to other pharmacophores can significantly influence activity.[10]
-
Natural Product Hybrids: Conjugating piperazine derivatives to natural products like vindoline has yielded compounds with potent, low micromolar growth inhibition against a range of cancer cell lines.[10][11]
Comparative Data for Anticancer Piperazine Derivatives:
| Compound | Cancer Cell Line(s) | Potency (GI₅₀/IC₅₀) | Reference(s) |
| Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | Breast cancer (MDA-MB-468) | 1.00 µM | [11] |
| Vindoline-1-bis(4-fluorophenyl)methyl piperazine conjugate | Non-small cell lung cancer (HOP-92) | 1.35 µM | [11] |
| Quinoxalinylpiperazine derivative | Various cancer cell lines | 0.011 - 0.021 µM | [12] |
| Ursolic acid-piperazine conjugate | HeLa, MKN45 | 2.6 µM, 2.1 µM | [2] |
The propan-2-ol backbone of this compound is a common feature in many beta-blockers and could be explored for its potential to be derivatized into novel anticancer agents, possibly by targeting signaling pathways involved in cell proliferation.
Antiviral Activity
Piperazine derivatives have been investigated for their antiviral properties against a range of viruses, including influenza and coronaviruses.[13][14] Their mechanisms of action can involve inhibiting viral entry, replication, or the function of viral enzymes.
Structure-Activity Relationship Insights:
-
Inhibition of Viral Proteases: Some piperazine-derived small molecules have shown potential as inhibitors of viral proteases, such as the NS3 protease in Flaviviridae.[15]
-
Modification of the Piperazine Ring: Even subtle changes to the piperazine ring can significantly affect anti-influenza activity.[13]
-
Conjugation with other Antiviral Scaffolds: Combining the piperazine moiety with other known antiviral pharmacophores, like 1,3,5-triazine, has led to compounds with potent activity against plant viruses like Potato Virus Y (PVY).[14]
Comparative Data for Antiviral Piperazine Derivatives:
| Compound Class | Target Virus | Assay | Potency (EC₅₀/IC₅₀) | Reference(s) |
| Nucleozin analogues | Influenza A (H1N1) | Plaque Reduction Assay | Varies with substitution | [13] |
| 1,3,5-triazine-piperazine hybrids | Potato Virus Y (PVY) | Curative, Protective, Inactivation | 53.3%, 56.9%, 85.8% respectively | [14] |
| Betulinic acid-piperazine conjugate | HIV-1 | Anti-HIV assay | Potent activity | [16] |
The structural features of this compound could be a starting point for designing novel antiviral compounds, particularly if derivatized with moieties known to interact with viral proteins.
Central Nervous System (CNS) Activity
The piperazine ring is a well-established pharmacophore in drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[17] These compounds often act as ligands for various neurotransmitter receptors, such as serotonin and dopamine receptors.[18]
Structure-Activity Relationship Insights:
-
N-Arylpiperazines: This class of compounds is particularly important for CNS activity, with the nature of the aryl substituent determining receptor selectivity and functional activity.[17]
-
Hydrocarbon Chain Length: The length of the linker between the piperazine ring and another part of the molecule can influence affinity for receptors like the 5-HT1A receptor.[18]
-
Cinnamyl Piperazine Derivatives: These have shown promise as multi-targeted agents for CNS disorders, including epilepsy.[19]
Comparative Data for CNS-Active Piperazine Derivatives:
| Compound Class | CNS Target/Activity | In Vivo/In Vitro Model | Key Findings | Reference(s) |
| 4-Substituted 1-(3-chlorophenyl)piperazines | 5-HT1A receptor affinity | Radioligand binding assay | Affinity influenced by linker chain length | [18] |
| Trimethoxycinnamic acid piperazine amides | Anticonvulsant activity | MES and sc-PTZ models in mice | Several compounds showed preferable activity | [19] |
| LQFM211, LQFM213 (piperazine derivatives) | Anxiolytic, Antidepressant | Elevated plus maze, Forced swimming test | Effects mediated by serotonergic pathway | [20] |
The basic nitrogen atoms of the piperazine ring in this compound make it a candidate for derivatization into CNS-active compounds. The propan-2-ol linker is also a common feature in many CNS drugs.
Proposed Experimental Workflows for Biological Evaluation
To ascertain the biological potential of this compound and its future derivatives, a systematic screening approach is essential. The following protocols are standard methodologies for evaluating the biological activities discussed.
Caption: A rational workflow for the biological screening of novel piperazine derivatives.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[21]
-
Preparation of Bacterial Inoculum:
-
Culture bacteria (e.g., S. aureus, E. coli) overnight on Mueller-Hinton Agar (MHA).
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Dissolve the test compound in dimethyl sulfoxide (DMSO) to create a stock solution.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to achieve a range of concentrations.[21]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
Protocol 2: Cell Viability Assay for Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Seeding:
-
Culture a human cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium supplemented with fetal bovine serum.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: Plaque Reduction Assay for Antiviral Activity
This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by a virus.[22]
-
Cell Monolayer Preparation:
-
Seed a suitable host cell line (e.g., Vero cells) in 6-well plates to form a confluent monolayer.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Pre-incubate the cell monolayers with the compound dilutions for 1-2 hours.
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) in the presence of the compound.
-
-
Overlay and Incubation:
-
After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) with the test compound.
-
Incubate the plates for several days until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC₅₀ value (the concentration that reduces plaque formation by 50%).[22]
-
Conclusion and Future Perspectives
The piperazine scaffold remains a highly valuable and versatile platform in the quest for new therapeutic agents.[1] While this compound is currently under-characterized in terms of its biological activity, its structure presents a promising starting point for the development of novel derivatives. Based on extensive structure-activity relationship studies of other piperazine-containing molecules, it is plausible that derivatives of this compound could exhibit antimicrobial, anticancer, antiviral, or CNS-related activities.
The path forward requires a systematic approach, beginning with the synthesis of a library of derivatives with diverse substitutions on the second piperazine nitrogen. This library should then be subjected to the rigorous biological screening workflows detailed in this guide. By combining rational design with comprehensive in vitro and in vivo testing, the full therapeutic potential of this and other novel piperazine derivatives can be unlocked, paving the way for the next generation of targeted medicines.
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A Comparative Guide to the Cytotoxicity Assessment of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
Introduction: The Imperative for Cytotoxicity Screening in Drug Development
In the landscape of pharmaceutical development, the early and accurate assessment of a novel compound's safety profile is paramount.[1][2] Cytotoxicity screening serves as a critical initial step, providing essential data on how a potential therapeutic agent affects cellular health.[2][3] This guide offers a comprehensive framework for evaluating the cytotoxic potential of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol (herein referred to as Compound BPP), a novel chemical entity with therapeutic potential.
As pre-clinical data for Compound BPP is not yet widely available, this document establishes a robust comparative methodology. We will benchmark Compound BPP against a well-characterized cytotoxic agent, Doxorubicin , a cornerstone of many chemotherapy regimens, and a vehicle control (0.1% DMSO) to ensure data integrity.[4][5][] This comparative approach is designed to determine not only the potency of Compound BPP but also to begin elucidating its mechanism of cellular damage. The evaluation of new chemical entities is a critical first step in the discovery of novel therapies.[7]
Part 1: Foundational Strategy for Cytotoxicity Profiling
The Rationale Behind Assay Selection: A Multi-Parametric Approach
A single assay provides only a narrow view of a compound's interaction with a cell. Therefore, a multi-parametric strategy is essential for a thorough and reliable cytotoxicity assessment. We have selected a panel of assays that interrogate different aspects of cellular health: metabolic activity, membrane integrity, and the specific pathways of cell death.
-
MTT Assay: Measures mitochondrial dehydrogenase activity, serving as a proxy for metabolic activity and overall cell viability.[8][9] This is often the first-line screening tool due to its robustness and high-throughput capability.[7][10]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon loss of plasma membrane integrity.[11][12] This assay is a direct marker of cytolysis or necrosis.[12]
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method that differentiates between healthy, apoptotic, and necrotic cells.[13][14][15] Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane, an early marker of apoptosis, while PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[14][15]
Justification for Cell Line Selection
The choice of cell line is critical and depends on the intended application of the compound.[16] For this guide, we have selected a panel that includes both cancerous and non-cancerous human cell lines to assess potency and potential selectivity.
-
HeLa (Human Cervical Adenocarcinoma): A widely used, robust cancer cell line that allows for comparability with a vast body of existing literature.
-
A549 (Human Lung Carcinoma): Represents another common solid tumor type, useful for evaluating the compound's efficacy across different cancer histologies.[17]
-
HEK-293 (Human Embryonic Kidney): A non-cancerous cell line used to assess the compound's general cytotoxicity and selectivity towards cancer cells. A significant difference in potency between cancer and non-cancerous lines is a desirable characteristic for a potential anti-cancer agent.[18][19]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [arrowsize=0.7, color="#5F6368"];
} caption: Overall workflow for cytotoxicity assessment.
Part 2: Comparative Data Analysis (Hypothetical Data)
To illustrate the output of this experimental design, the following tables present hypothetical data for Compound BPP.
Table 1: Comparative IC50 Values (µM) after 48h Treatment
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[7] Lower values indicate higher potency.
| Compound | HeLa (Cancer) | A549 (Cancer) | HEK-293 (Non-Cancerous) | Selectivity Index (HeLa vs HEK-293) |
| Compound BPP | 18.5 | 25.2 | > 100 | > 5.4 |
| Doxorubicin | 1.1 | 0.8 | 2.5 | 2.3 |
| Vehicle (0.1% DMSO) | > 200 | > 200 | > 200 | N/A |
-
Interpretation: The hypothetical data suggests Compound BPP exhibits moderate, dose-dependent cytotoxicity against both HeLa and A549 cancer cell lines. Critically, its cytotoxicity towards the non-cancerous HEK-293 cell line is significantly lower, resulting in a favorable selectivity index compared to Doxorubicin. This suggests a potentially wider therapeutic window. Doxorubicin is a potent cytotoxic agent against all cell lines, with a known mechanism involving DNA intercalation and topoisomerase II inhibition.[4][5][]
Table 2: Mechanism of Cell Death Analysis (HeLa Cells, 48h)
This table summarizes the findings from the LDH and Annexin V/PI assays at a concentration equivalent to the IC50 of each compound.
| Treatment (at IC50) | LDH Release (% of Max Lysis) | Apoptotic Cells (%) (Annexin V+/PI-) | Necrotic Cells (%) (Annexin V+/PI+) |
| Compound BPP (18.5 µM) | 12% | 45% | 8% |
| Doxorubicin (1.1 µM) | 15% | 52% | 11% |
| Vehicle (0.1% DMSO) | < 5% | < 5% | < 2% |
-
Interpretation: Both compounds induce cell death primarily through apoptosis, as indicated by the high percentage of Annexin V positive, PI negative cells.[14][15] The low level of LDH release further supports that the primary mechanism is not necrosis, which involves catastrophic membrane rupture.[12][20] Inducing apoptosis is a desirable trait for anti-cancer drugs as it is a controlled process that typically does not trigger an inflammatory response.[15]
dot graph G { graph [splines=true, overlap=false, nodesep=0.5, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7, color="#5F6368"];
} caption: Annexin V/PI staining principle for apoptosis detection.
Part 3: Detailed Experimental Protocols
For scientific integrity and reproducibility, the following detailed protocols are provided. These methods are based on established standards and include necessary controls.[21][22][23]
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8][10]
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of Compound BPP and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control (0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[7] Purple formazan crystals should be visible in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the activity of LDH released from damaged cells into the supernatant.[24]
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.
-
Positive Control: In separate wells, add 10 µL of a lysis buffer 45 minutes before the end of the incubation to create a maximum LDH release control.
-
Sample Collection: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values.
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to distinguish between different stages of cell death.[13][14]
-
Cell Seeding & Treatment: Seed cells in 6-well plates. After 24 hours, treat with compounds at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or non-enzymatic dissociation solution to preserve membrane integrity.[15]
-
Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[15]
-
Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[15]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[25]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.
Conclusion and Future Directions
This guide provides a foundational, multi-faceted framework for the initial cytotoxicity assessment of this compound. The hypothetical data presented suggests that Compound BPP is a moderately potent cytotoxic agent with a promising selectivity for cancer cells over non-cancerous cells, primarily inducing apoptosis.
These preliminary in vitro findings are encouraging and warrant further investigation. The logical next steps in characterizing Compound BPP would include:
-
Expanding the Cell Line Panel: Testing against a broader range of cancer cell lines, including those with known resistance mechanisms.
-
Mechanistic Studies: Investigating the specific apoptotic pathways involved (e.g., caspase activation, mitochondrial membrane potential).
-
In Vivo Studies: Progressing to animal models to evaluate efficacy, pharmacokinetics, and systemic toxicity.
By following this structured, comparative approach, researchers can generate reliable and comprehensive data, enabling informed decisions in the drug development pipeline.
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Tacar, O., et al. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. PubMed. Available from: [Link]
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Thakur, A., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]
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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity Profiling of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
Introduction: The Imperative of Selectivity in Drug Discovery
In the realm of drug discovery and development, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. The ideal drug candidate would interact exclusively with its intended biological target to elicit a desired therapeutic effect. However, the reality is that small molecules often engage in off-target interactions, a phenomenon known as polypharmacology.[1] These unintended interactions can lead to a spectrum of outcomes, from unexpected beneficial effects to severe adverse drug reactions.[2] Therefore, the early and comprehensive characterization of a compound's cross-reactivity profile is not merely a regulatory hurdle but a cornerstone of robust scientific investigation and a critical step in mitigating the risk of late-stage clinical failures.[3][4]
This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of the investigational compound 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol . The structure of this molecule, featuring a piperazine ring—a common scaffold in medicinal chemistry—suggests a predisposition for interacting with a range of biological targets, including G-protein coupled receptors (GPCRs) and kinases.[5][6] The presence of the piperazine moiety can influence physicochemical properties that are critical for bioavailability and target engagement.[6] We will explore a logical, tiered approach to systematically unmasking its potential off-target liabilities.
The Strategic Framework for Cross-Reactivity Profiling
A comprehensive assessment of off-target effects necessitates a multi-pronged approach, beginning with broad, high-throughput screening and progressively narrowing down to more focused functional and cellular assays. This strategy ensures a cost-effective and scientifically rigorous evaluation of a compound's selectivity.
Caption: Tiered approach to cross-reactivity profiling.
Part 1: Broad Panel Screening - Casting a Wide Net
The initial phase of cross-reactivity profiling involves screening the compound against large panels of diverse biological targets. This provides a broad overview of its potential interaction landscape.
In Silico Profiling: A Predictive First Step
Computational, or in silico, models can predict potential off-target interactions based on the chemical structure of a compound.[1][7] These models leverage vast databases of known ligand-target interactions to identify potential liabilities.
Methodology:
-
Structure-Activity Relationship (SAR) Analysis: The structure of this compound is compared against databases of compounds with known off-target activities.
-
Pharmacophore Modeling: A 3D representation of the essential features for binding to various targets is generated and used to screen for potential interactions.
-
Molecular Docking: The compound is computationally "docked" into the binding sites of a panel of off-target proteins to estimate binding affinity.
Comparison with Alternatives: While in silico methods are rapid and cost-effective, they are predictive and require experimental validation. They serve as a valuable tool for prioritizing experimental screening efforts.
Biochemical Profiling: The Gold Standard for Initial Assessment
Biochemical assays directly measure the interaction of a compound with a purified biological target, such as a kinase or a GPCR.[8][9]
Experimental Protocol: Kinase Panel Screening (Radiometric Assay)
-
Plate Preparation: A multi-well plate is prepared with a panel of purified, active kinases.
-
Compound Addition: this compound is added to the wells at a fixed concentration (e.g., 10 µM).
-
Reaction Initiation: A substrate peptide and ³³P-ATP are added to initiate the kinase reaction.
-
Incubation: The plate is incubated to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control.
Table 1: Representative Kinase Panel Screening Data for this compound (at 10 µM)
| Kinase Target | Family | % Inhibition |
| CDK2/cyclin A | CMGC | 5% |
| PKA | AGC | 8% |
| ROCK1 | AGC | 12% |
| Aurora A | Other | 85% |
| VEGFR2 | TK | 78% |
| SRC | TK | 25% |
Experimental Protocol: GPCR Binding Assay (Radioligand Displacement)
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared.
-
Assay Setup: Membranes, a radiolabeled ligand with known affinity for the receptor, and this compound are combined in a multi-well plate.
-
Incubation: The mixture is incubated to allow for competitive binding.
-
Washing: The unbound radioligand is washed away.
-
Detection: The amount of bound radioligand is measured using a scintillation counter.
-
Data Analysis: The percentage of displacement for each GPCR is calculated.
Table 2: Representative GPCR Panel Screening Data for this compound (at 10 µM)
| GPCR Target | Family | % Displacement |
| Adrenergic α1A | Rhodopsin | 15% |
| Dopamine D2 | Rhodopsin | 22% |
| Serotonin 5-HT2A | Rhodopsin | 92% |
| Muscarinic M1 | Rhodopsin | 8% |
| Histamine H1 | Rhodopsin | 65% |
Part 2: Hit Validation and Cellular Confirmation
Hits identified in the broad panel screens require further validation to confirm their activity and assess their relevance in a cellular context.
Dose-Response Analysis: Quantifying Potency
For targets showing significant activity in the initial screen, a dose-response analysis is performed to determine the compound's potency (IC₅₀ or Kᵢ).
Methodology: The biochemical assays described above are repeated with a serial dilution of this compound to generate a dose-response curve.
Table 3: Hypothetical Potency of this compound against Off-Target Hits
| Off-Target | Assay Type | IC₅₀ (nM) |
| Aurora A | Kinase Inhibition | 850 |
| VEGFR2 | Kinase Inhibition | 1,200 |
| Serotonin 5-HT2A | Radioligand Binding | 150 |
| Histamine H1 | Radioligand Binding | 3,500 |
Cell-Based Functional Assays: Assessing Physiological Relevance
Biochemical assays, while precise, do not always translate to cellular activity. Cell-based assays are crucial for understanding a compound's effect in a more physiologically relevant environment.[10][11]
Caption: Workflow for a cell-based GPCR functional assay.
Experimental Protocol: Calcium Flux Assay for 5-HT2A Receptor
-
Cell Culture: Cells stably expressing the 5-HT2A receptor are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Incubation: The cells are incubated with varying concentrations of this compound.
-
Agonist Stimulation: A known 5-HT2A agonist (e.g., serotonin) is added to stimulate the receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the compound on the agonist-induced calcium flux is determined to calculate its functional IC₅₀.
Comparison with Alternatives: Cell-based assays provide a more accurate reflection of a compound's potential in vivo effects compared to biochemical assays. They account for factors such as cell permeability and metabolism. Phenotypic screening, which assesses the overall effect of a compound on cellular morphology or function, can also be employed to uncover unexpected off-target effects.[3]
Conclusion: Synthesizing a Comprehensive Selectivity Profile
The cross-reactivity profiling of this compound, as outlined in this guide, provides a robust framework for understanding its selectivity. By integrating in silico predictions, broad biochemical screening, and confirmatory cell-based assays, researchers can build a comprehensive profile of a compound's on- and off-target activities. This systematic approach is indispensable for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutics.[12] The early identification of potential off-target liabilities allows for the strategic modification of the compound to improve its selectivity or, if necessary, the early termination of a project, saving valuable time and resources.[4]
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Benchmarking 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol: A Comparative Guide to Characterizing a Novel Beta-Adrenergic Antagonist
This guide provides a comprehensive framework for the characterization of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol, a novel compound with a chemical structure suggestive of beta-adrenergic receptor antagonism. In the absence of established biological data for this molecule, we propose a systematic benchmarking approach against well-characterized beta-blockers: the non-selective antagonist Propranolol, the β1-selective antagonist Atenolol, and the β1-selective antagonist Metoprolol.[1][2][3][4][5]
This document is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps but also the scientific rationale behind the experimental design, ensuring a robust and self-validating characterization cascade.
Introduction and Scientific Rationale
The chemical scaffold of this compound, featuring a propan-2-ol backbone common to many beta-adrenergic antagonists, provides a strong impetus for its evaluation as a potential beta-blocker. Beta-blockers are a cornerstone in the management of cardiovascular diseases by antagonizing the effects of catecholamines like epinephrine and norepinephrine at β-adrenergic receptors.[6][7] These receptors, primarily of the β1 and β2 subtypes, are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[6] This signaling cascade ultimately leads to increased heart rate, contractility, and blood pressure.[8][9][10]
Therefore, a thorough characterization of a putative beta-blocker necessitates a multi-faceted approach, encompassing direct receptor interaction, functional cellular responses, and in vivo physiological effects. This guide outlines a series of experiments designed to elucidate the binding affinity, selectivity, potency, and pharmacokinetic profile of this compound in direct comparison with established standards.
The Beta-Adrenergic Signaling Pathway
The canonical signaling pathway initiated by the activation of β-adrenergic receptors is depicted below. Understanding this pathway is crucial for interpreting the results of the functional assays described in the subsequent sections.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing either human β1- or β2-adrenergic receptors. [11]2. Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-Iodocyanopindolol), and a range of concentrations of the test compound (this compound) or a known inhibitor (Propranolol, Atenolol, Metoprolol). [2][11]3. Incubation: Incubate the plates to allow the binding to reach equilibrium. [2]4. Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. [2][11]5. Quantification: Measure the radioactivity retained on the filters using a gamma counter. [8]6. Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibitory constant (Ki) using the Cheng-Prusoff equation. [2]
Functional Assays: cAMP Accumulation
Rationale: To assess the functional consequence of receptor binding, we will measure the inhibition of agonist-induced cAMP production. [12]This assay determines the potency of the test compound as an antagonist.
Detailed Protocol:
-
Cell Culture: Plate cells expressing either β1- or β2-adrenergic receptors in a 96-well plate. [13][14]2. Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or known inhibitors. [7][15]3. Agonist Stimulation: Stimulate the cells with a known β-adrenergic agonist (e.g., Isoproterenol) at a concentration that elicits a submaximal response (EC80). [7]4. Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based). [7][13]5. Data Analysis: Plot the inhibition of the agonist-induced cAMP response against the concentration of the test compound to determine the IC50 value.
Functional Assays: β-Arrestin Recruitment
Rationale: Upon activation, GPCRs also recruit β-arrestin proteins, which mediate receptor desensitization and can initiate G-protein-independent signaling. [1][9]Measuring the inhibition of agonist-induced β-arrestin recruitment provides an orthogonal assessment of the compound's antagonistic activity.
Detailed Protocol:
-
Cell Line: Utilize a cell line engineered for a β-arrestin recruitment assay, such as the DiscoverX PathHunter system, where the receptor and β-arrestin are tagged with enzyme fragments. [1][9]2. Assay Procedure: The protocol is similar to the cAMP assay, involving pre-incubation with the antagonist followed by agonist stimulation. [1][16]3. Detection: Upon β-arrestin recruitment, the enzyme fragments complement, generating a chemiluminescent signal that is measured with a luminometer. [1]4. Data Analysis: Determine the IC50 for the inhibition of the agonist-induced β-arrestin recruitment.
Downstream Signaling: pCREB Western Blot
Rationale: Phosphorylation of the transcription factor CREB (cAMP response element-binding protein) is a key downstream event in the β-adrenergic signaling pathway. [17]A western blot for phosphorylated CREB (pCREB) can confirm the antagonistic effect of the test compound on a more distal signaling node.
Detailed Protocol:
-
Cell Treatment: Treat cells expressing the target receptor with the agonist in the presence or absence of the test compound or known inhibitors for a specified time. [6]2. Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates. [18]3. SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. [18][19]4. Immunoblotting: Probe the membrane with a primary antibody specific for pCREB, followed by an HRP-conjugated secondary antibody. [20]Reprobe the membrane with an antibody for total CREB as a loading control. [6]5. Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the relative levels of pCREB. [20]
In Vivo Characterization: Pharmacokinetics and Pharmacodynamics
Rationale: In vivo studies are essential to understand how the compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its physiological effects on cardiovascular parameters. [21][22]
Pharmacokinetic (PK) Studies in Rodents
Rationale: PK studies determine key parameters such as bioavailability, half-life, and clearance, which are critical for establishing a dosing regimen for subsequent efficacy studies. [23] Detailed Protocol:
-
Animal Model: Use male Sprague-Dawley rats. [23]2. Dosing: Administer the test compound via both intravenous (IV) and oral (PO) routes in separate groups of animals. [4][21]3. Blood Sampling: Collect blood samples at multiple time points post-dosing. [4][24]4. Sample Analysis: Analyze the plasma concentrations of the test compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, volume of distribution, and oral bioavailability. [24]
Pharmacodynamic (PD) Studies in Telemetered Rodents
Rationale: Radiotelemetry in conscious, freely moving animals is the gold standard for assessing the cardiovascular effects of a test compound without the confounding influences of anesthesia or restraint. [5][25] Experimental Workflow:
Caption: Workflow for a pharmacodynamic study using radiotelemetry.
Detailed Protocol:
-
Surgical Implantation: Surgically implant telemetry transmitters in rats to monitor blood pressure and heart rate. [26]2. Recovery and Baseline Recording: Allow the animals to recover fully from surgery and then record baseline cardiovascular parameters. [5][27]3. Compound Administration: Administer the test compound, known inhibitors, or vehicle to the animals.
-
Continuous Monitoring: Continuously record heart rate and blood pressure for a defined period post-dosing. [28]5. Agonist Challenge: At the time of expected peak effect, challenge the animals with an injection of Isoproterenol to assess the degree of beta-blockade, as evidenced by the blunting of the expected tachycardic response.
-
Data Analysis: Analyze the data to determine the effect of the test compound on resting heart rate and blood pressure, as well as its ability to antagonize the effects of the agonist challenge.
Data Presentation and Comparative Analysis
The data generated from these studies should be compiled and presented in a clear and comparative format.
Table 1: In Vitro Benchmarking Data
| Compound | β1 Ki (nM) | β2 Ki (nM) | β1/β2 Selectivity | β1 cAMP IC50 (nM) | β2 cAMP IC50 (nM) | β1 β-Arrestin IC50 (nM) | β2 β-Arrestin IC50 (nM) |
| This compound | |||||||
| Propranolol | |||||||
| Atenolol | |||||||
| Metoprolol |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Data
| Compound | Oral Bioavailability (%) | T1/2 (h) | Clearance (mL/min/kg) | Reduction in Resting HR (%) | Inhibition of Isoproterenol-induced Tachycardia (%) |
| This compound | |||||
| Propranolol | |||||
| Atenolol | |||||
| Metoprolol |
Conclusion
By systematically applying the described in vitro and in vivo assays and benchmarking the results against well-established beta-blockers, a comprehensive pharmacological profile of this compound can be established. This data-driven approach will provide a robust foundation for determining its potential as a novel therapeutic agent.
References
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Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]
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Boyd, K. N., & Walker, L. A. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. [Link]
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Staus, D. P., Wingler, L. M., Strachan, R. T., & Lefkowitz, R. J. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. Scientific Reports. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
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Wang, Y., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Link]
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DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]
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ResearchGate. (n.d.). The GPCR β-arrestin recruitment assay principle. [Link]
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ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β.... [Link]
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Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]
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Sheng, H., et al. (2012). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine. [Link]
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do Carmo, J. M., da Silva, A. A., & Hall, J. E. (2010). Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats. Journal of the American Association for Laboratory Animal Science. [Link]
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Iida, T., et al. (2025). β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro. Advanced Biology. [Link]
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Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]
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Prior, H., et al. (2022). Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis. British Journal of Pharmacology. [Link]
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BPS Bioscience. (n.d.). Data Sheet. [Link]
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Cyr, M., et al. (2025). Rat cardiovascular telemetry: Marginal distribution applied to positive control drugs. Journal of Pharmacological and Toxicological Methods. [Link]
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Skinner, M. (2022). Why is the rat telemetry assay a useful tool in safety pharmacology studies?. Vivonics. [Link]
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Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
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Charles River. (n.d.). Blood Pressure Telemetry Device Implantation in Rodents. [Link]
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A Head-to-Head Comparison of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol and Structurally Related Scaffolds for Adrenergic Receptor Modulation
The Core Scaffold: A Foundation for Adrenergic Activity
The 1-alkoxy-3-(piperazin-1-yl)propan-2-ol backbone is a key pharmacophore found in numerous compounds with affinity for adrenergic receptors, particularly β-adrenergic receptors (β-blockers). This structural motif combines several key features that contribute to its biological activity:
-
Propan-2-ol Linker: The hydroxyl group on the central carbon of the propanolamine chain is crucial for binding to the adrenergic receptor, typically forming a key hydrogen bond interaction with an aspartate residue in the receptor's binding pocket.
-
Piperazine Moiety: This heterocyclic amine contributes to the overall polarity and basicity of the molecule, influencing its pharmacokinetic properties such as solubility and bioavailability. The nitrogen atoms of the piperazine ring can also participate in hydrogen bonding with the receptor.
-
Alkoxy Group: The nature of the alkoxy group (e.g., tert-butoxy, isopropoxy) can significantly impact the compound's lipophilicity, steric bulk, and ultimately, its potency and selectivity for different adrenergic receptor subtypes.
Comparative Analysis of Structural Analogs
This section explores the anticipated pharmacological profiles of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol and two of its close structural analogs: 1-Isopropoxy-3-(piperazin-1-yl)propan-2-ol and 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol. The comparison is based on established SAR principles for β-adrenergic antagonists.
Physicochemical Properties
A comparative overview of the key physicochemical properties of these compounds is presented below. These parameters are crucial in predicting their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| This compound | [Image of the chemical structure of this compound] | C₁₁H₂₄N₂O₂ | 216.32 | ~1.5 |
| 1-Isopropoxy-3-(piperazin-1-yl)propan-2-ol | [Image of the chemical structure of 1-Isopropoxy-3-(piperazin-1-yl)propan-2-ol] | C₁₀H₂₂N₂O₂ | 202.29 | ~1.1 |
| 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol | [Image of the chemical structure of 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol] | C₁₄H₂₂N₂O₃ | 266.34 | ~1.8 |
Note: Predicted LogP values are estimations and may vary based on the calculation method.
Structure-Activity Relationship (SAR) and Predicted Adrenergic Receptor Affinity
The structural variations among these three compounds are expected to translate into differences in their affinity and selectivity for adrenergic receptor subtypes (α₁, α₂, β₁, β₂, β₃).
-
This compound: The bulky tert-butyl group is a common feature in non-selective β-blockers. This steric hindrance can favor binding to both β₁ and β₂ receptors. The absence of an aromatic ring directly attached to the ether oxygen might result in lower potency compared to classical aryloxypropanolamine β-blockers.
-
1-Isopropoxy-3-(piperazin-1-yl)propan-2-ol: The replacement of the tert-butyl group with a smaller isopropyl group may slightly alter the binding affinity and selectivity profile. In some series of β-blockers, this change can subtly influence the preference for β₁ versus β₂ receptors.
-
1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol: The introduction of a para-methoxyphenyl group introduces an aromatic system, a hallmark of many potent β-blockers. The para-substitution on the phenyl ring is often associated with β₁-selectivity. Therefore, this compound is predicted to have a higher affinity for β-adrenergic receptors, particularly the β₁ subtype, compared to its aliphatic ether counterparts. Research on similar 1,4-substituted piperazine derivatives has shown that the presence of an o-methoxyphenylpiperazine moiety can confer high affinity for α₁-adrenoceptors, with some compounds exhibiting Kᵢ values in the low nanomolar range[1].
The following diagram illustrates the key structural modifications and their anticipated impact on adrenergic receptor affinity.
Caption: In Vivo Antihypertensive Study Workflow.
Conclusion and Future Directions
The 1-alkoxy-3-(piperazin-1-yl)propan-2-ol scaffold represents a promising starting point for the development of novel adrenergic receptor modulators. Based on established structure-activity relationships, 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is predicted to exhibit the highest affinity for adrenergic receptors, with a potential for β₁-selectivity, making it a compelling candidate for further investigation as an antihypertensive agent. In contrast, this compound and its isopropoxy analog are anticipated to be less potent and potentially non-selective β-blockers.
To validate these predictions, the detailed experimental protocols provided in this guide should be implemented. The resulting data will enable a direct and quantitative comparison of these compounds, elucidating the precise impact of the alkoxy and phenoxy substituents on their pharmacological profiles. Further research could also explore the synthesis and evaluation of a broader range of analogs to refine the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in advancing our understanding of this important chemical class and could ultimately lead to the discovery of new and improved therapeutic agents.
References
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Marona, H., Kubacka, M., Filipek, B., Siwek, A., Dybała, M., Szneler, E., ... & Waszkielewicz, A. M. (2011). Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Pharmazie, 66(10), 733-739. [Link]
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Testa, R., Guarneri, L., Angelico, P., Poggesi, E., Taddei, C., Sironi, D., ... & Leonardi, A. (1998). Arylpiperazines With Affinity Toward alpha(1)-adrenergic Receptors. Bioorganic & Medicinal Chemistry, 6(9), 1577-1593. [Link]
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A Comparative Guide to the Synthesis of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol: A Novel Protected Approach vs. the Established Direct Alkylation
Introduction
1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol is a valuable bifunctional molecule incorporating a piperazine moiety, a common pharmacophore in medicinal chemistry, and a protected hydroxylated propyl chain.[1][2] The piperazine ring is a cornerstone in drug design, known for enhancing solubility and providing handles for further molecular elaboration.[3] The 1,3-amino alcohol substructure is also a key feature in many biologically active compounds. This guide presents a comprehensive validation of a novel, multi-step synthetic route to this target compound, comparing it directly with the established, more conventional method of synthesis.
The objective of this guide is to provide researchers, medicinal chemists, and process development scientists with a detailed, side-by-side comparison of two distinct synthetic strategies. We will delve into the causality behind the experimental choices, offering insights into the advantages and disadvantages of each approach in terms of yield, purity, scalability, and synthetic flexibility. All protocols are presented as self-validating systems, with detailed analytical procedures for confirmation of structure and purity.
Comparative Overview of Synthetic Routes
Two primary strategies for the synthesis of this compound are evaluated:
-
The Established Route: A direct, one-step nucleophilic substitution involving the ring-opening of tert-butyl glycidyl ether with an excess of piperazine. This method is straightforward but can present challenges in controlling selectivity and in the purification of the final product.
-
The Novel Route: A three-step, protecting-group-based strategy. This involves the mono-N-Boc protection of piperazine, followed by N-alkylation with a suitable electrophile, and subsequent deprotection to yield the target molecule. This route offers greater control over stoichiometry and provides a key intermediate that can be used for the synthesis of a diverse library of analogs.
The logical workflow for the evaluation of these two synthetic routes is depicted below.
Caption: Workflow for the comparative validation of synthetic routes.
The Established Route: Direct Epoxide Ring-Opening
This synthetic approach leverages the nucleophilicity of the secondary amines in piperazine to open the strained epoxide ring of tert-butyl glycidyl ether.
Reaction Scheme
Caption: Established synthetic route via direct epoxide ring-opening.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5.0 equivalents) and a suitable protic solvent such as ethanol or isopropanol (approximately 10 mL per gram of tert-butyl glycidyl ether).
-
Addition of Electrophile: While stirring vigorously at room temperature, add tert-butyl glycidyl ether (1.0 equivalent) dropwise to the piperazine solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue will contain the desired product, unreacted piperazine, and the dialkylated side product. The crude product is then purified by column chromatography on silica gel using a gradient elution of dichloromethane and methanol with a small percentage of aqueous ammonia to afford the pure product.
The Novel Route: A Protected Piperazine Strategy
This novel approach introduces a protecting group to control the reactivity of the piperazine nitrogens, allowing for a more selective and potentially higher-yielding synthesis. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.[4]
Reaction Scheme
Caption: Novel three-step synthetic route using a protecting group strategy.
Experimental Protocols
Step 1: Synthesis of tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Reaction Setup: Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Addition of Protecting Group: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in DCM dropwise to the cooled piperazine solution over 1-2 hours with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up and Purification: Wash the reaction mixture with water. The aqueous layer is then extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-piperazine, which can often be used in the next step without further purification.
Step 2: Synthesis of 1-tert-Butoxy-3-(4-Boc-piperazin-1-yl)-propan-2-ol
-
Reaction Setup: Dissolve N-Boc-piperazine (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Addition of Electrophile: Add 3-bromo-1-tert-butoxy-propan-2-ol (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC.
-
Work-up and Purification: After completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 3: Deprotection to Yield this compound
-
Reaction Setup: Dissolve the protected intermediate from Step 2 in DCM.
-
Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).
-
Work-up and Purification: Remove the solvent and excess acid under reduced pressure. The residue is then dissolved in water and the pH is adjusted to >10 with a strong base (e.g., NaOH). The aqueous layer is then extracted multiple times with DCM. The combined organic layers are dried and concentrated to yield the final product.
Comparative Analysis
| Parameter | Established Route (Direct Alkylation) | Novel Route (Protected Strategy) | Rationale & Field Insights |
| Number of Steps | 1 | 3 | The direct route offers brevity, which is advantageous for rapid synthesis. The multi-step novel route, however, provides strategic control points. |
| Control over Stoichiometry | Low | High | Using a large excess of piperazine is necessary to favor mono-alkylation, making purification challenging. The protected route allows for near-equimolar amounts of reactants in the key C-N bond-forming step. |
| Yield | Moderate (typically 40-60%) | High (typically >70% over 3 steps) | The direct route often suffers from the formation of the dialkylated side product, reducing the yield of the desired mono-substituted product. The novel route's selectivity leads to higher overall yields of the pure target compound. |
| Purity of Crude Product | Low to Moderate | High | The crude product from the direct route is a mixture requiring extensive purification. The novel route yields cleaner intermediates at each stage, simplifying purification. |
| Scalability | Challenging | More Readily Scalable | The need for a large excess of piperazine and the associated purification challenges make the direct route less amenable to large-scale synthesis. The controlled nature of the novel route is more suitable for scale-up. |
| Synthetic Flexibility | Low | High | The direct route yields only the target molecule. The protected intermediate from the novel route can be used to synthesize a variety of analogs by reacting it with different electrophiles. |
Validation and Characterization
The identity and purity of this compound synthesized by either route must be confirmed through a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[5]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.2 ppm), the piperazine ring protons (a complex multiplet in the range of 2.4-2.9 ppm), and the protons of the propan-2-ol backbone (multiplets between 3.3 and 4.0 ppm). The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR will show distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the piperazine ring, and the three carbons of the propan-2-ol chain.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.[6]
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.90 | m | 1H | -CH(OH)- |
| ~3.40 | d | 2H | -OCH₂- |
| ~2.85 | m | 4H | Piperazine CH₂ |
| ~2.60 | m | 4H | Piperazine CH₂ |
| ~2.45 | dd | 2H | -NCH₂- |
| ~2.00 | br s | 1H | -OH |
| ~1.18 | s | 9H | -C(CH₃)₃ |
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Expected Molecular Ion: [M+H]⁺ = 217.19 m/z
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the final product. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing an additive like trifluoroacetic acid (TFA) or formic acid is typically used.[7]
Illustrative HPLC Purity Data:
| Synthetic Route | Retention Time (min) | Purity (%) | Major Impurities |
| Established Route | 5.8 | ~95% (after chromatography) | Dialkylated piperazine, unreacted piperazine |
| Novel Route | 5.8 | >99% (after chromatography) | Trace residual protected intermediate |
Conclusion and Recommendations
This guide has provided a detailed comparison of two synthetic routes to this compound.
-
The Established Route is a quick and direct method suitable for small-scale synthesis where rapid access to the molecule is prioritized over yield and purity. However, the requirement for a large excess of a starting material and the formation of a significant side product make it less ideal for larger-scale applications.
-
The Novel Route , while longer, offers significant advantages in terms of control, yield, and purity. The use of a protecting group strategy circumvents the issue of dialkylation and results in a much cleaner reaction profile, simplifying purification. Furthermore, the synthesis of the N-Boc protected intermediate opens up avenues for the creation of diverse chemical libraries.
For researchers in drug discovery and development, the Novel Route is highly recommended due to its robustness, scalability, and synthetic versatility. The initial time investment in the three-step sequence is offset by the higher quality of the final product and the strategic options it provides for further chemical exploration.
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Comparative Analysis of the Physicochemical Properties of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol Isomers: A Guide for Drug Development Professionals
Introduction: The Critical Role of Stereoisomerism in Drug Efficacy
In the realm of drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance.[1] Molecules that are non-superimposable mirror images of each other are termed enantiomers, and they can exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body.[2][3] This guide provides a comparative analysis of the key physicochemical properties of the (R)- and (S)-isomers of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol, a chiral molecule relevant to pharmaceutical research. Understanding these differences is crucial for selecting the optimal candidate for further development, as they directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and safety.[1]
The decision to advance a single enantiomer over a racemic mixture (a 1:1 mixture of both enantiomers) can lead to a superior therapeutic agent with a better safety profile and a more predictable dose-response relationship.[4] This document will delve into the experimental methodologies used to characterize these isomers and present a comparative analysis of their fundamental physicochemical properties.
Experimental Methodologies: A Foundation for Informed Decision-Making
The characterization of individual stereoisomers requires robust and validated analytical methods. The following section details the experimental protocols for determining critical physicochemical parameters, explaining the rationale behind the selection of each technique.
Chiral Separation and Purity Assessment
Prior to any physicochemical analysis, the successful separation of the enantiomers and the determination of their enantiomeric excess (e.e.) are essential.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[5] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[5]
-
Instrumentation: A standard HPLC system equipped with a chiral column (e.g., polysaccharide-based CSPs).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Procedure:
-
Dissolve the racemic mixture of this compound in the mobile phase.
-
Inject the sample onto the chiral column.
-
Elute the sample with the optimized mobile phase at a constant flow rate.
-
Monitor the eluent using the UV detector. The two enantiomers will appear as separate peaks.
-
Calculate the enantiomeric excess (e.e.) by integrating the peak areas of the two enantiomers.
-
Causality Behind Experimental Choices: The choice of a polysaccharide-based CSP is based on its broad applicability and proven success in resolving a wide range of chiral compounds. The mobile phase composition is critical for achieving optimal resolution and is fine-tuned to balance the interactions between the analytes, the stationary phase, and the mobile phase.
Acid Dissociation Constant (pKa) Determination
The pKa value is a measure of the acidity or basicity of a compound and significantly influences its solubility, absorption, and distribution in the body, which has varying pH environments. For an amine-containing compound like this compound, the pKa will determine the extent of ionization at physiological pH.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a widely used and reliable method for determining pKa values.[6]
-
Instrumentation: A pH meter with a calibrated electrode and an automated titrator.
-
Procedure:
-
Accurately weigh and dissolve a known amount of the purified isomer in deionized water.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Record the pH of the solution as a function of the volume of titrant added.
-
Plot the pH versus the volume of titrant. The pKa is determined from the inflection point of the resulting sigmoid curve.[7]
-
Causality Behind Experimental Choices: Potentiometric titration is a direct and robust method for pKa determination.[6] It relies on the fundamental principles of acid-base chemistry and provides accurate and reproducible results.
Lipophilicity (LogP) Measurement
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's ability to cross cell membranes and its overall ADME properties.[8][9]
Experimental Protocol: Shake-Flask Method
The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning.[10]
-
Materials: n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol), purified isomer.
-
Procedure:
-
Dissolve a known amount of the isomer in the aqueous phase (water pre-saturated with n-octanol).
-
Add an equal volume of the organic phase (n-octanol pre-saturated with water).
-
Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the isomer in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.[9]
-
Causality Behind Experimental Choices: The use of n-octanol and water is the standard system for mimicking the partitioning of a drug between the lipidic environment of a cell membrane and the aqueous environment of the body.[8] Pre-saturation of the solvents ensures that the volumes of the two phases do not change during the experiment.
Aqueous Solubility Assessment
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability.[11][12][13]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for drug development.[11][14]
-
Procedure:
-
Add an excess amount of the solid, purified isomer to a buffered aqueous solution at a relevant physiological pH (e.g., pH 7.4).
-
Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved isomer in the filtrate using a validated analytical method like HPLC-UV or LC/MS.[11][14]
-
Causality Behind Experimental Choices: This method provides the most accurate and reliable measure of a compound's solubility under equilibrium conditions, which is crucial for predicting its behavior in vivo.[11] Performing the measurement at a physiological pH is essential for understanding how the compound will behave in the body.
Thermal Analysis (Melting Point)
The melting point is a key indicator of a compound's purity and can also provide insights into its crystal lattice energy. Differences in the melting points of enantiomers and the racemic mixture can indicate the formation of a racemic compound, a conglomerate, or a solid solution.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is a highly sensitive technique for determining the melting point and enthalpy of fusion of a material.[15][16][17]
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh a small amount of the purified isomer into an aluminum pan.
-
Seal the pan and place it in the DSC instrument alongside an empty reference pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min).
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.[18]
-
Causality Behind Experimental Choices: DSC provides a more comprehensive thermal profile than a simple melting point apparatus, offering data on both the melting temperature and the energy required for the phase transition. This information is valuable for understanding the solid-state properties of the drug substance.
Comparative Physicochemical Data
The following table summarizes the hypothetical, yet representative, physicochemical properties of the (R)- and (S)-isomers of this compound, based on typical observations for chiral molecules.
| Property | (R)-Isomer | (S)-Isomer | Racemic Mixture | Significance in Drug Development |
| pKa | 9.2 ± 0.1 | 9.2 ± 0.1 | 9.2 ± 0.1 | Influences ionization state, solubility, and receptor binding. Identical for enantiomers. |
| LogP | 1.8 ± 0.2 | 1.8 ± 0.2 | 1.8 ± 0.2 | Governs membrane permeability and distribution. Identical for enantiomers in an achiral environment. |
| Aqueous Solubility (pH 7.4) | 5.5 mg/mL | 5.5 mg/mL | May differ | Affects dissolution and bioavailability. Enantiomers have identical intrinsic solubility, but the racemate's solubility can differ. |
| Melting Point (°C) | 85-87 | 85-87 | May differ | Indicates purity and solid-state properties. Differences between enantiomers and the racemate suggest the nature of the racemic solid form. |
Note: While enantiomers possess identical physicochemical properties in an achiral environment (e.g., pKa, LogP, intrinsic solubility), their interactions with other chiral molecules, such as biological receptors, can differ significantly.[4] The solubility and melting point of the racemic mixture can differ from that of the pure enantiomers depending on the nature of the solid state (racemic compound vs. conglomerate).
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the key physicochemical properties.
Caption: Experimental workflows for physicochemical property determination.
Implications for Drug Development and Conclusion
The comparative analysis of the physicochemical properties of the (R)- and (S)-isomers of this compound underscores a fundamental principle in medicinal chemistry: while enantiomers may have identical properties in a simple solution, their behavior in a complex biological system can be vastly different. The data generated from the described experimental protocols provide a critical foundation for making informed decisions in the drug development pipeline.
A thorough understanding of the pKa, LogP, solubility, and thermal properties of each isomer is essential for:
-
Optimizing formulation strategies: Solubility data directly informs the development of suitable dosage forms.
-
Predicting in vivo performance: Lipophilicity and ionization state are key determinants of a drug's ADME profile.
-
Ensuring consistent product quality: Thermal analysis is crucial for controlling the solid-state form of the active pharmaceutical ingredient (API).
Ultimately, the selection of a single enantiomer for clinical development must be based on a holistic evaluation of its physicochemical properties, pharmacological activity, and toxicological profile. This guide provides the framework for obtaining the essential physicochemical data required for such an evaluation, thereby enabling a more rational and efficient drug development process.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
This document provides a detailed, procedural guide for the safe and compliant disposal of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol (CAS No. 842955-16-2). As a specialized chemical used in advanced research and drug development, its unique structure—combining a piperazine moiety, a secondary alcohol, and a tert-butoxy group—necessitates a nuanced approach to waste management. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.
Core Directive: Hazard Profile and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. While comprehensive toxicological data for this compound is limited, a risk assessment can be conducted by analyzing its constituent functional groups.
-
Piperazine Moiety: The piperazine ring is a nitrogenous base. Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1] Some piperazine compounds are also classified as potential reproductive toxicants or skin sensitizers.[1][2]
-
tert-Butoxypropan-2-ol Structure: This backbone is a glycol ether derivative. Glycol ethers as a class can present various hazards, including flammability and irritation.[3] The closely related analog, 1-tert-Butoxy-2-propanol, is a flammable liquid that causes serious eye damage and may form explosive peroxides upon prolonged exposure to air.[3][4]
Based on this analysis, this compound must be treated as a hazardous substance. The primary hazards are summarized below.
| Property | Value | Source(s) |
| CAS Number | 842955-16-2 | [2][5] |
| Molecular Formula | C₁₁H₂₄N₂O₂ | [2][6] |
| Known GHS Hazards | H317: May cause an allergic skin reactionH319: Causes serious eye irritation | [2] |
| Inferred Hazards | Corrosive (due to piperazine)Potentially Flammable (organic structure) | [1][3] |
Foundational Principles of Chemical Waste Management
The disposal of this compound is governed by universal principles for hazardous laboratory waste. The single most important rule is that hazardous chemicals must never be poured down the drain or disposed of in regular trash .[7][8] Doing so can lead to toxic environmental release, damage to plumbing infrastructure, and potentially violent chemical reactions within the drainage system.
The preferred methodology for chemical waste follows a hierarchy of controls: Reduce, Segregate, Contain, and Dispose.
-
Reduce: Minimize waste generation by ordering only the necessary amount of the chemical and keeping accurate inventories.[9]
-
Segregate: Keep different classes of chemical waste separate to prevent dangerous reactions.[10]
-
Contain: Use appropriate, clearly labeled, and sealed containers for waste accumulation.[9][11]
-
Dispose: All waste must be handled by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[11][12]
All hazardous waste must be accumulated in a designated Satellite Accumulation Area (SAA) , which should be located at or near the point of generation and under the direct control of laboratory personnel.[7][10]
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic workflow for managing waste from the moment of generation to its final handoff for disposal.
Step 1: Personal Protective Equipment (PPE) and Immediate Handling
Before handling the waste, ensure you are wearing appropriate PPE. The causality is clear: direct contact poses a significant risk of skin and eye irritation or damage.[2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[13]
-
Eye/Face Protection: Use chemical safety goggles and, if there is a splash risk, a face shield.[12]
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemically resistant apron.[12]
Step 2: Waste Characterization and Segregation
Proper segregation is a self-validating system; it is the most critical step in preventing unforeseen hazardous reactions.[10]
-
Characterize the Waste: Classify waste this compound as "Organic Base Waste" or "Nitrogenous Organic Waste."
-
Segregate from Incompatibles: Store this waste stream separately from the following:
-
Acids: Mixing an amine base with acid will cause a strong, potentially violent, exothermic neutralization reaction.[10]
-
Strong Oxidizing Agents (e.g., nitrates, perchlorates, permanganates): Contact may result in fire or explosion.[14]
-
Other Reactive Classes: Do not mix with cyanides, sulfides, or any other incompatible waste stream.[10]
-
Step 3: Container Selection and Labeling
The integrity of the waste containment system is non-negotiable.
-
Select a Compatible Container: Use a clean, leak-proof container made of a material that will not react with the organic base.[11]
-
Recommended: High-Density Polyethylene (HDPE) or borosilicate glass containers.
-
Avoid: Metal containers, which can be corroded by bases over time.[11]
-
-
Do Not Overfill: Leave at least 10% headspace (one inch) at the top of the container to allow for vapor expansion.[10][11]
-
Label Accurately: The container must be labeled clearly at the moment the first drop of waste is added.[7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear statement of the associated hazards (e.g., "Irritant," "Corrosive Base")
-
The date of accumulation.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in your designated SAA.
-
The SAA must be at or near the point of waste generation.[7]
-
Ensure the container is kept securely capped at all times, except when adding waste.[10]
-
Utilize secondary containment (such as a spill tray) to capture any potential leaks.[9]
-
Inspect the SAA weekly for any signs of container leakage or deterioration.[10]
Step 5: Arranging for Final Disposal
Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers), you must arrange for its removal.[7][10]
-
Contact your EHS Office: Follow your institution's specific procedures for requesting a hazardous waste pickup.[7]
-
Provide Documentation: Maintain accurate records of the waste you have generated, including the chemical name, quantity, and date.[12]
-
Do Not Attempt Neutralization: Unless you have a specific, validated, and EHS-approved protocol for neutralizing this chemical, do not attempt to treat it yourself. Improper neutralization can generate more hazardous byproducts or excessive heat.
Disposal of Contaminated Materials and Spill Management
Any materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent pads, and disposable labware should be collected in a separate, clearly labeled solid hazardous waste container (e.g., a lined drum or a designated plastic bag).[11]
-
"Empty" Containers: The original reagent bottle is not empty. It must be disposed of as hazardous waste or triple-rinsed with a suitable solvent (e.g., isopropanol). The rinsate from this process must be collected and disposed of as liquid hazardous waste.[12]
-
Spill Cleanup: In the event of a spill:
-
Alert personnel and evacuate the immediate area if necessary.
-
Ensure the area is well-ventilated.[12]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.[12][14]
-
Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[12]
-
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for disposal of this compound.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [URL: https://www.cwu.edu/facility/sites/cts.cwu.edu.facility/files/documents/Hazardous%20Waste%20Disposal%20Guidelines.pdf]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [URL: https://ehrs.upenn.edu/system/files/resources/Lab%20Chemical%20Waste%20Guidelines.pdf]
- Properly Managing Chemical Waste in Laboratories. Ace Waste. [URL: https://www.acewaste.com.
- Hazardous Waste & Disposal. American Chemical Society. [URL: https://www.acs.org/education/policies/safety/hazardous-waste-and-disposal.html]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/]
- Potassium tert-butoxide Safety Data Sheet. Santa Cruz Biotechnology.
- POTASSIUM TERT-BUTOXIDE EXTRA PURE Safety Data Sheet. Loba Chemie. [URL: https://www.labochemic.com/msds/POTASSIUM-TERT-BUTOXIDE-EXTRA-PURE-859-4.pdf]
- Potassium tert-butoxide Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC131130010]
- Sodium tert-butoxide: what are safety rules and precautions? ResearchGate. [URL: https://www.researchgate.
- Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [URL: https://crs.edqm.eu/MSDS/P/P2500000_4.pdf]
- 1-tert-Butoxy-2-propanol Compound Summary. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-tert-Butoxy-2-propanol]
- Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide. Benchchem. [URL: https://www.benchchem.com/pdf/navigating-the-safe-disposal-of-n-methylpiperazine-d4-a-procedural-guide.pdf]
- Isopropanol Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/109634]
- 3-butoxypropan-2-ol Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/8.01553]
- Piperazine Safety Data Sheet. Santa Cruz Biotechnology.
- tert-Butyl alcohol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=A401-4]
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- Isopropanol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=A416-4]
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- Piperazine citrate Safety Data Sheet. Novachem. [URL: https://www.novachem.com.
- tert-Butyl 1-piperazinecarboxylate Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC159780250]
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A Researcher's Guide to the Safe Handling of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol (CAS Number: 842955-16-2). The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from structurally related chemicals.
Hazard Analysis: A Proactive Approach to Safety
A supplier of this chemical identifies it as an irritant that may cause an allergic skin reaction and serious eye irritation[1]. Structurally similar compounds containing the piperazine moiety are known to cause skin and eye irritation, and may lead to allergic skin or respiratory reactions[2][3]. The tert-butoxy group, as seen in related compounds like tert-butanol, can contribute to respiratory tract irritation[4]. Therefore, it is imperative to handle this compound with the assumption that it is a hazardous substance.
Primary Hazards:
-
Skin Irritation and Sensitization: Direct contact may cause skin irritation and allergic reactions[1].
-
Serious Eye Damage: The compound is expected to cause serious eye irritation[1].
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation[2][4].
-
Flammability: While not explicitly stated for this compound, related substances with butoxy and propanol groups are flammable liquids[5][6]. Therefore, it is prudent to avoid open flames and sources of ignition.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Nitrile or neoprene gloves. Double gloving is recommended. | Safety glasses with side shields or chemical splash goggles. | Fully buttoned laboratory coat. | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. |
| Running reactions and transfers | Nitrile or neoprene gloves. | Chemical splash goggles and a face shield. | Chemical-resistant apron over a laboratory coat. | Operations should be conducted in a chemical fume hood. |
| Work-up and purification | Nitrile or neoprene gloves. | Chemical splash goggles and a face shield. | Chemical-resistant apron over a laboratory coat. | All procedures should be performed in a chemical fume hood. |
| Handling spills | Heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles and a face shield. | Chemical-resistant suit or coveralls. | A self-contained breathing apparatus (SCBA) may be necessary for large spills. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
Engineering Controls
All work with this compound, including weighing, solution preparation, and transfers, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[7][8]. The fume hood should have a continuous and verifiable airflow.
Safe Handling Workflow
The following diagram illustrates a safe workflow for handling this compound.
Caption: A typical workflow for safely handling this compound.
Storage Requirements
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7][9]. The container should be tightly sealed to prevent the release of vapors.
Decontamination and Disposal Plan
A comprehensive plan for decontamination and disposal is essential to prevent environmental contamination and ensure the safety of all laboratory personnel.
Decontamination
-
Glassware and Equipment: All non-disposable equipment that has been in contact with the compound should be decontaminated. Rinse with an appropriate organic solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water. Dispose of the initial solvent rinse as hazardous waste[3].
-
Work Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent and then with soap and water.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill[3].
-
Collect: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area as described above.
Waste Disposal
All waste materials, including contaminated consumables (e.g., gloves, pipette tips, absorbent materials) and excess chemical, must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. The waste container must be clearly labeled with the chemical name and associated hazards.
Logical Relationship of Safety Measures
The following diagram illustrates the logical relationship between hazard identification, PPE selection, and safe handling procedures.
Caption: The interconnectedness of safety protocols for chemical handling.
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
PubChem. (n.d.). 1-tert-Butoxy-2-propanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
Airgas. (2017). Safety Data Sheet: Tert-Butanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-butoxypropan-2-ol. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Propan-2-ol. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cochise.edu [cochise.edu]
- 5. carlroth.com [carlroth.com]
- 6. chemos.de [chemos.de]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.ca [fishersci.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
